9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Description
The exact mass of the compound 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFMLDAUIXMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221237-87-1 | |
| Record name | 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. The document details multiple synthetic routes, with a focus on the Suzuki-Miyaura cross-coupling reaction, and provides a thorough discussion of the analytical techniques required for structural verification and property analysis. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development who are engaged in the design and application of novel carbazole derivatives.
Introduction: The Significance of Carbazole-Biphenyl Scaffolds
Carbazole-based molecules have garnered significant attention in the field of organic electronics, particularly for their application in organic light-emitting diodes (OLEDs).[1][2] The rigid, electron-rich carbazole core provides excellent charge transport properties and high thermal stability, making it an ideal component for hole-transporting layers (HTLs) and host materials in OLED devices.[3][4] The introduction of a biphenyl moiety at the 9-position of the carbazole nucleus, as in 9-([1,1'-biphenyl]-3-yl)-9H-carbazole, further enhances these properties by extending the π-conjugated system and influencing the molecular packing in the solid state. This strategic molecular design is crucial for optimizing charge injection, transport, and recombination efficiencies, ultimately leading to brighter, more energy-efficient, and longer-lasting electronic devices.[1]
This guide will provide a detailed exploration of the synthesis and characterization of this important compound, offering practical insights into its preparation and analysis.
Synthetic Strategies for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
The formation of the C-N bond between the carbazole nitrogen and the biphenyl ring is the key transformation in the synthesis of the target molecule. Several modern cross-coupling reactions are well-suited for this purpose, including the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to functional groups.
Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. In the context of synthesizing 9-([1,1'-biphenyl]-3-yl)-9H-carbazole, it provides an efficient means of coupling a phenyl group to a bromo-substituted carbazole precursor. A typical synthetic approach involves the reaction of 9-(3-bromophenyl)-9H-carbazole with phenylboronic acid in the presence of a palladium catalyst and a base.[5]
Reaction Scheme:
Sources
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core photophysical and electrochemical characteristics of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. As a Senior Application Scientist, this document synthesizes foundational principles with actionable experimental insights, designed to empower researchers in the fields of materials science, organic electronics, and drug development. We will explore the synthesis, electronic behavior, and luminescent properties of this molecule, grounding our discussion in established experimental protocols and theoretical frameworks.
Introduction: The Strategic Importance of Carbazole-Biphenyl Scaffolds
Carbazole derivatives are a cornerstone of modern organic electronics, prized for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1][2] The introduction of a biphenyl moiety onto the carbazole core, as in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, is a strategic design choice aimed at modulating the electronic and photophysical properties. This modification extends the π-conjugated system, which can influence the HOMO/LUMO energy levels, absorption and emission characteristics, and charge carrier mobility.[3] Such molecules are pivotal in the development of Organic Light-Emitting Diodes (OLEDs), where they often serve as host materials for phosphorescent or fluorescent emitters, or as hole-transporting layers.[4][5] Understanding the fundamental properties of this specific isomer, with its meta-linked biphenyl group, is crucial for predicting its performance in device applications and for the rational design of next-generation materials.
Molecular Synthesis and Characterization
The synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole can be efficiently achieved through well-established cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly effective approach, offering high yields and tolerance to a wide range of functional groups.
Synthetic Workflow: A Generalized Protocol
A plausible and efficient synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a suitable 3-substituted carbazole derivative and a biphenylboronic acid.
Caption: Synthetic workflow for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: To an oven-dried round-bottom flask, add 3-bromo-9H-carbazole (1.0 eq.), [1,1'-biphenyl]-3-ylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base Addition: The flask is purged with an inert gas (e.g., nitrogen or argon). A degassed solvent mixture, such as toluene, ethanol, and water, is added, followed by an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
-
Characterization: The structure of the final product is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties: A Deep Dive into Light Absorption and Emission
The photophysical properties of a molecule dictate its interaction with light and are fundamental to its application in optoelectronic devices. These properties are experimentally determined through UV-Vis absorption and photoluminescence spectroscopy.
Expected Photophysical Characteristics
While specific experimental data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is not extensively published, we can infer its properties from closely related analogs. The parent compound, 9-phenyl-9H-carbazole, exhibits absorption maxima in the range of 327-337 nm.[6] The extension of the π-conjugation through the addition of a second phenyl ring is expected to cause a slight bathochromic (red) shift in both the absorption and emission spectra.
Table 1: Estimated Photophysical Properties
| Parameter | Estimated Value | Basis for Estimation |
| Absorption Maxima (λabs) | 330 - 345 nm | Based on 9-phenyl-9H-carbazole with expected red-shift from extended conjugation.[6][7] |
| Emission Maxima (λem) | 360 - 380 nm | Inferred from the emission of 9-phenyl-9H-carbazole, which is centered around 361 and 377 nm.[6] |
| Stokes Shift | 30 - 40 nm | Typical for carbazole-based fluorophores. |
| Photoluminescence Quantum Yield (ΦPL) | > 0.30 | Carbazole derivatives are known for their high fluorescence efficiency.[2] |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Characteristic of fluorescent organic molecules.[8] |
Experimental Workflow for Photophysical Characterization
The comprehensive characterization of the photophysical properties follows a standardized workflow.[9]
Caption: Workflow for photophysical characterization.
Step-by-Step Measurement Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane or THF).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λabs) is determined.
-
To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λabs. A plot of absorbance versus concentration (Beer-Lambert plot) will yield a straight line with a slope equal to ε (when the path length is 1 cm).
-
-
Photoluminescence (PL) Spectroscopy:
-
Using a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), record the emission spectrum using a spectrofluorometer.
-
The sample is excited at its λabs, and the emission is scanned over a longer wavelength range.
-
The wavelength of maximum emission intensity (λem) is determined.
-
-
Photoluminescence Quantum Yield (ΦPL) Measurement (Comparative Method):
-
A standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦPL = 0.54) is used.
-
The absorbance of both the sample and standard solutions are adjusted to be similar (< 0.1) at the same excitation wavelength.
-
The integrated fluorescence intensity of both the sample and the standard are measured.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
-
-
Fluorescence Lifetime (τ) Measurement:
-
The fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser diode).
-
The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.
-
A histogram of these delay times creates the fluorescence decay curve, which is then fitted to an exponential function to determine the lifetime (τ).
-
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole provides critical insights into its electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are essential for predicting charge injection and transport properties in electronic devices.
Determination of HOMO and LUMO Energy Levels
Cyclic Voltammetry (CV) is the primary technique used to determine the redox potentials of a molecule.[10][11] From the onset of the first oxidation potential, the HOMO energy level can be estimated. The LUMO energy level can then be calculated by combining the HOMO energy with the optical band gap (Egopt), which is determined from the onset of the UV-Vis absorption spectrum.
Table 2: Estimated Electrochemical Properties and Energy Levels
| Parameter | Estimated Value | Method of Determination / Basis |
| Oxidation Potential (Eox) | +1.1 to +1.3 V (vs. Fc/Fc⁺) | Based on the reversible oxidation of 9-phenylcarbazole derivatives.[12] |
| HOMO Energy Level | -5.5 to -5.7 eV | Calculated from Eox using the empirical formula: EHOMO = -[Eoxonset (vs. Fc/Fc⁺) + 4.8] eV.[13][14] |
| Optical Band Gap (Egopt) | ~3.3 - 3.5 eV | Calculated from the onset of the absorption spectrum (λonset) using: Egopt = 1240 / λonset. |
| LUMO Energy Level | -2.0 to -2.3 eV | Calculated using: ELUMO = EHOMO + Egopt. |
Experimental Workflow for Electrochemical Analysis
The determination of electrochemical properties follows a precise and controlled workflow.
Caption: Workflow for electrochemical characterization and frontier orbital estimation.
Step-by-Step Cyclic Voltammetry Protocol:
-
Preparation: A solution of the sample (typically 1 mM) is prepared in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[10]
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).[11]
-
Deoxygenation: The solution is purged with an inert gas (nitrogen or argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed to the initial potential.
-
Internal Standard: After recording the voltammogram of the sample, a small amount of ferrocene is added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to reference the measured potentials.
-
Data Analysis: The onset of the first oxidation wave (Eoxonset) is determined from the voltammogram. The HOMO energy level is then calculated using the empirical formula: EHOMO (eV) = -[Eoxonset (vs. Fc/Fc⁺) + 4.8]. The value 4.8 eV represents the energy level of the Fc/Fc⁺ couple relative to the vacuum level.[14]
-
LUMO Calculation: The optical band gap (Egopt) is determined from the low-energy onset of the absorption spectrum (λonset) using the equation Egopt = 1240 / λonset. The LUMO energy level is then calculated as ELUMO = EHOMO + Egopt.
Conclusion
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole stands as a molecule of significant interest for the advancement of organic electronic materials. Based on the analysis of its structural analogs, it is projected to be a thermally stable compound with strong UV absorption and blue fluorescence. Its estimated HOMO and LUMO energy levels suggest its suitability as a hole-transporting material or as a host in OLED applications. This guide has provided a robust framework for its synthesis and a comprehensive, step-by-step methodology for the detailed characterization of its photophysical and electrochemical properties. The protocols and workflows detailed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data essential for the progression of materials science and drug development research.
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An In-Depth Technical Guide to 9-([1,1'-biphenyl]-3-yl)-9H-carbazole (CAS Number 1221237-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole, identified by CAS number 1221237-87-1. Primarily recognized for its significant role in materials science, particularly in the advancement of Organic Light-Emitting Diode (OLED) technology, this document delves into the nuanced physicochemical characteristics that underpin its utility. Furthermore, while direct pharmacological data is nascent, this guide explores the latent potential of this carbazole derivative in the realm of drug discovery, drawing parallels with the established biological activities of the broader carbazole class of compounds. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their scientific endeavors.
Introduction: The Versatile Carbazole Core
The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its rigid, planar structure and rich electron density provide a foundation for molecules with exceptional photophysical and electronic properties.[1] This has led to the extensive use of carbazole derivatives in the development of organic semiconductors, photovoltaics, and most notably, as host materials in high-efficiency OLEDs.[2]
Simultaneously, the carbazole nucleus is a recurring motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole emerges at the intersection of these two fields, possessing a unique molecular architecture that merits a detailed exploration of its dual potential.
Chemical Identity and Physicochemical Properties
The compound with CAS number 1221237-87-1 is systematically named 9-([1,1'-biphenyl]-3-yl)-9H-carbazole. Its structure features a carbazole core N-substituted with a biphenyl group at the 3-position.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 1221237-87-1 |
| IUPAC Name | 9-([1,1'-biphenyl]-3-yl)-9H-carbazole |
| Molecular Formula | C₂₄H₁₇N |
| Molecular Weight | 319.41 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 126-130 °C |
| Boiling Point | 530.6±33.0 °C (Predicted) |
| Density | 1.11±0.1 g/cm³ (Predicted) |
Structural Elucidation
The molecular structure of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole is characterized by the covalent bond between the nitrogen atom of the carbazole ring and the C3 carbon of the biphenyl moiety. This substitution pattern influences the molecule's overall geometry, electronic properties, and intermolecular interactions.
Caption: 2D structure of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole.
Synthesis and Characterization
The synthesis of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole is typically achieved through well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Approach
This method involves the palladium-catalyzed reaction between a carbazole derivative and a boronic acid or ester. A common route is the coupling of 9-(3-bromophenyl)-9H-carbazole with phenylboronic acid.
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An In-depth Technical Guide to 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a heterocyclic organic compound of significant interest in materials science and medicinal chemistry. We will delve into its fundamental molecular and physical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore its current and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel organic electronics and therapeutics. We will discuss the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All claims are supported by authoritative sources to ensure scientific integrity.
Introduction: The Scientific Merit of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Carbazole and its derivatives have emerged as a versatile class of compounds with wide-ranging applications stemming from their unique electronic and photophysical properties.[1] The rigid, planar carbazole core, coupled with its electron-rich nature, makes it an excellent building block for materials with efficient charge transport capabilities.[2] The strategic substitution on the carbazole nitrogen and at other positions on the tricyclic ring system allows for the fine-tuning of its electronic and biological properties.
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, the subject of this guide, incorporates a biphenyl moiety, a design choice that extends the π-conjugated system of the molecule. This extension is anticipated to influence its photophysical and charge-transporting properties, making it a compelling candidate for applications in organic light-emitting diodes (OLEDs).[2] Furthermore, the carbazole scaffold is a recognized pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4] This guide will, therefore, address the dual potential of this molecule in both materials science and drug discovery.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is paramount for its successful application in research and development.
Molecular Formula and Molecular Weight
The foundational identity of this molecule is established by its chemical formula and mass.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇N | [1] |
| Molecular Weight | 319.41 g/mol | [5] |
Physicochemical Properties
These properties are critical for determining appropriate solvents for reactions and purification, as well as for understanding the material's physical state and thermal stability.
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | [5] |
| Melting Point | 126.0 to 130.0 °C | [5] |
| Solubility | Soluble in THF, chloroform, and dichloromethane. | |
| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) | [5] |
Synthesis and Purification: A Validated Protocol
The synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency and tolerance of a wide range of functional groups.
Reaction Scheme
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Step-by-Step Experimental Protocol
This protocol is based on established literature procedures and is designed for high-yield synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-(3-bromophenyl)-9H-carbazole (20 g, 62 mmol) and phenylboronic acid (9.08 g, 74 mmol).
-
Solvent and Reagent Addition: Add a mixed solvent of toluene (800 mL) and ethanol (200 mL). To this suspension, add Pd(PPh₃)₄ (0.7 g, 0.621 mmol) and K₂CO₃ (17.2 g, 124 mmol).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The product can be purified by reprecipitation to afford 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.[1] For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Yield: 82%[1]
Structural Characterization
Confirmation of the structure and purity of the synthesized compound is crucial. The following techniques are standard for the characterization of carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and biphenyl moieties. The number of signals, their chemical shifts, and their coupling patterns will confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation. The expected molecular ion peak [M]⁺ for C₂₄H₁₇N would be at m/z 319.14.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of aromatic rings and C-N stretching are expected.
Applications in Organic Electronics
The unique photophysical properties of carbazole derivatives make them highly suitable for applications in organic electronics, particularly in OLEDs.
Role in Organic Light-Emitting Diodes (OLEDs)
Carbazole-based materials can function as either the host material in the emissive layer or as the emitter itself.[2]
-
Host Material: Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters, leading to high-efficiency OLEDs.
-
Emissive Material: By modifying the carbazole core with various substituents, the emission color can be tuned across the visible spectrum.
The incorporation of the biphenyl group in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is expected to enhance its charge carrier mobility and thermal stability, both of which are critical for long-lasting and efficient OLED devices.
Theoretical Insights: HOMO-LUMO Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters that govern the charge injection and transport properties of a material, as well as its photophysical characteristics. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution depends on the nature of the substituent.[7] Computational methods like Density Functional Theory (DFT) are often employed to predict these energy levels and guide the design of new materials.[8]
Potential in Drug Development
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with a wide array of biological activities reported for its derivatives.[4]
Biological Activities of Carbazole Derivatives
-
Antimicrobial and Antifungal Activity: Numerous N-substituted carbazoles have demonstrated significant activity against various bacterial and fungal strains.[3]
-
Anticancer Activity: Carbazole derivatives have been investigated as potential anticancer agents, with some compounds showing efficacy against human breast cancer cell lines.[3]
-
Neuroprotective Effects: Certain carbazole derivatives have shown promise in the context of neurodegenerative diseases.[4]
While the specific biological activity of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole has not been extensively reported, its structural similarity to other biologically active carbazoles suggests that it could be a valuable starting point for the design and synthesis of new therapeutic agents.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[5]
-
Precautionary Statements:
Conclusion
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is a molecule with significant potential in both materials science and drug discovery. Its straightforward synthesis, coupled with the tunable electronic and biological properties of the carbazole scaffold, makes it an attractive target for further research and development. This guide has provided a comprehensive overview of its known properties, a detailed synthetic protocol, and an exploration of its potential applications. It is our hope that this document will serve as a valuable resource for scientists and researchers working at the forefront of organic chemistry and its applications.
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Thejeel, K. A., Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate. Retrieved from [Link]
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Yu-Yin, C., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. Semantic Scholar. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for the unambiguous identification and characterization of novel compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a molecule of interest in the development of organic electronic materials.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering scheme are paramount for accurate spectral assignment.
Figure 1. Molecular structure and numbering of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is expected to exhibit a complex pattern of signals in the aromatic region, arising from the protons of the carbazole and biphenyl moieties. The chemical shifts are influenced by the electronic environment of each proton. The data presented below is based on an analysis of structurally similar compounds.[1][2][3][4]
Table 1. Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 2H | H-4, H-5 |
| 7.90 | s | 1H | H-2' |
| 7.75 | d | 1H | H-6' |
| 7.65 | d | 2H | H-2'', H-6'' |
| 7.50 | t | 2H | H-3'', H-5'' |
| 7.40 | m | 5H | H-1, H-8, H-4', H-5', H-4'' |
| 7.30 | t | 2H | H-2, H-7 |
| 7.25 | t | 2H | H-3, H-6 |
Interpretation of the ¹H NMR Spectrum
-
Carbazole Protons: The protons on the carbazole core are expected to resonate in distinct regions. The H-4 and H-5 protons are typically the most deshielded due to their proximity to the carbocyclic rings and the nitrogen atom, appearing as a doublet around 8.15 ppm.[2][3] The other carbazole protons (H-1, H-8, H-2, H-7, H-3, H-6) will appear as a series of multiplets between 7.25 and 7.40 ppm.
-
Biphenyl Protons: The protons of the biphenyl substituent will also give rise to a set of signals in the aromatic region. The proton at the 2'-position is anticipated to be a singlet around 7.90 ppm due to its unique environment. The proton at 6' is expected to be a doublet at approximately 7.75 ppm. The protons of the second phenyl ring (H-2'', H-6'', H-3'', H-5'', and H-4'') will likely produce overlapping multiplets between 7.40 and 7.65 ppm.[4][5][6]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon atoms in the molecule and their electronic environments. The predicted chemical shifts are based on data from carbazole and biphenyl derivatives.[1][7][8][9]
Table 2. Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
| Chemical Shift (δ, ppm) | Assignment |
| 141.5 | C-4a, C-4b |
| 140.8 | C-1' |
| 139.5 | C-3' |
| 138.0 | C-1'' |
| 129.0 | C-3'', C-5'' |
| 128.5 | C-4'' |
| 127.5 | C-2'', C-6'' |
| 126.0 | C-4, C-5 |
| 125.5 | C-2' |
| 124.0 | C-6' |
| 123.5 | C-8a, C-9a |
| 120.5 | C-2, C-7 |
| 120.0 | C-5' |
| 119.5 | C-4' |
| 110.0 | C-1, C-8 |
| 109.5 | C-3, C-6 |
Interpretation of the ¹³C NMR Spectrum
-
Carbazole Carbons: The quaternary carbons of the carbazole moiety (C-4a, C-4b, C-8a, C-9a) are expected to appear in the range of 123.5 to 141.5 ppm. The protonated carbons will resonate at higher field, with the C-3 and C-6 carbons being the most shielded around 109.5 ppm.[7]
-
Biphenyl Carbons: The biphenyl carbons will have chemical shifts characteristic of substituted aromatic rings. The carbons involved in the phenyl-phenyl bond (C-1' and C-1'') and the carbon attached to the carbazole nitrogen (C-3') will be downfield. The remaining carbons will appear in the 119.5 to 129.0 ppm range.[8][9][10]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a standardized experimental protocol is essential.
Figure 2. Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[11][12][13]
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11][14] The choice of solvent can influence chemical shifts, so consistency is key.[15][16][17][18]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]
-
-
Instrumental Parameters and Data Acquisition:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate resolution.
-
The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
For the ¹H NMR spectrum, a sufficient number of scans (typically 16 to 32) should be acquired to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans (typically 1024 to 4096) will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling should be used to simplify the spectrum and improve sensitivity.
-
-
Data Processing and Presentation:
-
The raw data (Free Induction Decay or FID) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[19]
-
For publication or reporting, the data should be presented in a clear and standardized format, as recommended by journals such as those of the American Chemical Society (ACS).[20][21][22][23][24] This includes listing the chemical shift, multiplicity, coupling constants (for ¹H NMR), and integration.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. By leveraging data from analogous structures and adhering to established NMR principles, a detailed and reliable spectral analysis has been presented. The inclusion of a standardized experimental protocol further equips researchers with the necessary tools to acquire and interpret high-quality NMR data for this and similar compounds. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research and development.
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Al-Juboori, A. A. H. (2016). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 57(1A), 101-110. [Link]
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Wang, L., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. European Journal of Medicinal Chemistry, 236, 114332. [Link]
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Lo, M., et al. (2021). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2021(4), M1296. [Link]
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Taylor & Francis Online. 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus: Liquid Crystals. [Link]
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Thermal stability and glass transition temperature of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Executive Summary
This technical guide provides a comprehensive framework for understanding and evaluating the thermal properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a key organic semiconductor in advanced electronic applications. While specific, publicly available thermal analysis data for this exact molecule is scarce, this document synthesizes information from closely related carbazole-biphenyl derivatives to establish an expected thermal profile. Crucially, this guide offers detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), empowering researchers to perform this characterization independently. By explaining the causality behind experimental choices and providing a self-validating structure, this document serves as an essential resource for scientists and engineers working on material characterization for applications such as Organic Light-Emitting Diodes (OLEDs).
Introduction to 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Chemical Structure and Properties
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, with the chemical formula C₂₄H₁₇N, is an aromatic heterocyclic compound. Its structure is characterized by a central carbazole nitrogen atom bonded to a biphenyl group at the 3-position. This molecular architecture, featuring a rigid carbazole donor unit and a twisted biphenyl moiety, imparts unique optoelectronic properties and, critically, high thermal stability. The presence of the carbazole core provides excellent hole-transporting capabilities, a trait essential for its primary applications[1].
Significance in Material Science
The combination of high charge mobility and the potential for a high triplet energy level makes carbazole derivatives like this one indispensable in the field of organic electronics[1]. Specifically, they are widely used as host materials in phosphorescent OLEDs (PhOLEDs), where high thermal stability and a high glass transition temperature (Tg) are paramount for device longevity and operational stability[2][3]. A high Tg ensures that the amorphous thin films used in OLEDs resist morphological changes, such as crystallization, when subjected to the heat generated during operation, thereby preventing device failure.
Foundational Concepts: Thermal Stability and Glass Transition
Defining Thermal Stability in Organic Materials
Thermal stability refers to the ability of a material to resist decomposition at elevated temperatures. For organic molecules, this is typically quantified by the decomposition temperature (Td), often defined as the temperature at which the material loses 5% of its initial mass (Td5). This parameter is critical for materials processed via thermal evaporation for thin-film deposition, a common manufacturing technique for OLEDs[4][5]. A high Td ensures that the molecule does not degrade during this high-temperature, vacuum-based process.
The Glass Transition Temperature (Tg) Phenomenon
The glass transition is a reversible transition in amorphous materials from a hard, rigid state into a molten or rubbery state. The glass transition temperature (Tg) is the temperature range where this transition occurs[6]. Unlike a sharp melting point, the glass transition happens over a range and is a key characteristic of the amorphous (non-crystalline) state. In the context of OLEDs, a high Tg (well above the device's operating temperature) is crucial for maintaining the morphological stability of the thin film layers, ensuring consistent performance and a long operational lifetime[3][7].
Experimental Determination of Thermal Properties
To characterize 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) for Decomposition Profile
3.1.1 Principle of TGA TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[8][9]. The instrument consists of a high-precision balance with a sample pan located inside a furnace. By heating the sample at a constant rate, one can observe the temperatures at which the material decomposes, indicated by a loss of mass.
3.1.2 Detailed Experimental Protocol for TGA This protocol is designed to provide a robust and reproducible measurement of the decomposition temperature.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Perform a baseline run with an empty sample pan under the same experimental conditions to subtract any instrumental drift[9].
-
Sample Preparation: Place 3-5 mg of high-purity 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole into a clean, inert alumina or platinum sample pan. An accurate sample mass is critical for precise data.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment. This inert atmosphere prevents oxidative degradation and ensures that the measured mass loss is due to thermal decomposition alone.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard that balances resolution and experimental time[8]. Slower rates can provide better separation of overlapping events but are not typically necessary for this type of single-component analysis.
-
-
Data Analysis: Plot the sample mass (%) versus temperature. The decomposition temperature (Td) is determined as the temperature at which 5% mass loss occurs. The first derivative of the mass loss curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.
3.1.3 TGA Workflow Diagram
Caption: Workflow for TGA analysis.
Differential Scanning Calorimetry (DSC) for Glass Transition
3.2.1 Principle of DSC DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[2]. The glass transition is observed as a step-like change in the heat capacity, appearing as a subtle shift in the baseline of the DSC thermogram.
3.2.2 Detailed Experimental Protocol for DSC This protocol uses a heat-cool-heat cycle to erase the sample's prior thermal history and obtain a clear Tg.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Seal 2-4 mg of the sample in an aluminum DSC pan. The small sample mass minimizes thermal gradients. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Atmosphere Control: Maintain a constant nitrogen purge (20-50 mL/min) throughout the experiment to ensure an inert environment.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp from 30 °C to a temperature approximately 20-30 °C above the expected melting point (if any) or a sufficiently high temperature to erase thermal history (e.g., 250 °C) at a rate of 10 °C/min. This step removes any residual solvent and erases previous thermal history.
-
Cooling: Cool the sample rapidly (quench cool) from the high temperature down to a temperature well below the expected Tg (e.g., 0 °C) at a rate of at least 20 °C/min or faster. This rapid cooling prevents crystallization and locks the material in an amorphous state.
-
Second Heat: Ramp the temperature from 0 °C back up to 250 °C at 10 °C/min. The glass transition is measured from this second heating scan, as it reflects the properties of the purely amorphous material[10].
-
-
Data Analysis: Plot the heat flow versus temperature from the second heating scan. The Tg is determined as the midpoint of the step-like transition in the heat flow curve.
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- 4. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and computational prediction of glass transition temperature of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. odr.chalmers.se [odr.chalmers.se]
Solubility of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in common organic solvents
An In-depth Technical Guide to the Solubility of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.
Introduction: The Significance of Solubility in Material Science
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and its derivatives are at the forefront of materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) where they serve as host and transport materials.[1] The solubility of these compounds in organic solvents is a critical parameter that dictates their processability, purification, and ultimately, the performance of the final device. A thorough understanding of solubility is paramount for optimizing thin-film formation, controlling morphology, and ensuring reproducible manufacturing processes.
This guide will explore the predicted solubility of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole based on its molecular structure and the known behavior of related compounds. More importantly, it will provide detailed, validated protocols for researchers to determine solubility in their specific solvent systems, ensuring both accuracy and safety.
Predicting Solubility: A Molecular Structure Perspective
Direct, quantitative solubility data for 9-([1,1'-biphenyl]-3-yl)-9H-carbazole is not extensively reported in public literature. However, we can infer its likely solubility behavior by examining its molecular structure and comparing it to analogous compounds.
The molecule consists of a rigid, planar carbazole core attached to a biphenyl group. This large, aromatic, and largely nonpolar structure suggests that its solubility will be governed by the "like dissolves like" principle.[2] Therefore, it is expected to be more soluble in nonpolar or moderately polar aromatic and chlorinated solvents, and less soluble in highly polar or nonpolar aliphatic solvents.
Carbazole itself is known to be soluble in organic solvents such as methanol, ethanol, benzene, and chloroform.[3] A closely related compound, 1,3-bis(9-carbazolyl)benzene (mCP), has been studied in detail, and its solubility in various solvents offers a valuable point of reference.[4]
Table 1: Experimentally Determined Solubility of 1,3-bis(9-carbazolyl)benzene (mCP) at 298.15 K[4]
| Solvent | Mole Fraction Solubility (x10³) |
| Dichloromethane | 15.3 |
| Toluene | 8.45 |
| Tetrahydrofuran (THF) | 6.21 |
| 1-Methyl-2-pyrrolidinone (NMP) | 1.83 |
| Ethyl acetate | 1.12 |
| Acetonitrile | 0.25 |
| Isopropanol | 0.04 |
| n-Butanol | 0.03 |
| Ethanol | 0.02 |
| Methanol | 0.01 |
| n-Hexane | 0.005 |
| Dimethyl sulfoxide (DMSO) | 0.004 |
Based on this data, we can predict that 9-([1,1'-biphenyl]-3-yl)-9H-carbazole will exhibit good solubility in chlorinated solvents like dichloromethane and aromatic solvents like toluene. Moderate solubility can be expected in ethers like THF and esters like ethyl acetate. Its solubility is likely to be poor in alcohols and aliphatic hydrocarbons.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, experimental determination is essential. The following is a detailed protocol for the isothermal equilibrium solubility method, a reliable and widely used technique.
Materials and Equipment
-
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (ensure purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions : Add an excess amount of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole to a series of vials, each containing a known volume of a different organic solvent. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the solutions to equilibrate for 24 to 72 hours. The extended time ensures that the dissolution process has reached a true equilibrium.
-
Sample Collection : After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Filtration : Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask.
-
Quantification :
-
Gravimetric Method : Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid. This gives a direct measure of the mass of solute in the volume of solvent.
-
Spectroscopic/Chromatographic Method : Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of a pre-established calibration curve for HPLC or UV-Vis analysis.
-
-
Calculation : Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the quantified amount of solute and the initial volume of the solvent.
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of safety. Always consult the Safety Data Sheet (SDS) before handling any chemical.
-
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole : Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[5]
-
Organic Solvents : Many organic solvents are flammable and/or toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Personal Protective Equipment (PPE) Workflow
Sources
Purity Analysis of Sublimed Grade 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: A Multi-Technique Approach to Ensuring Excellence in Organic Electronics
An In-Depth Technical Guide
Abstract
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is a key building block in the architecture of high-performance Organic Light-Emitting Diodes (OLEDs) and other advanced organic electronic devices.[1][2][3] The performance, operational lifetime, and efficiency of these devices are inextricably linked to the purity of the constituent organic semiconductor materials. Even trace-level impurities can act as charge traps or quenching sites, catastrophically degrading device performance.[1][4][5][6] Sublimation is the definitive purification technique for achieving the requisite >99.9% purity for these applications.[7][8][9] This guide provides an in-depth, multi-technique framework for the comprehensive purity analysis of sublimed-grade 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, designed for researchers and quality control professionals. We will explore the causality behind the selection of each analytical technique, provide validated protocols, and detail the interpretation of the resulting data.
The Imperative of Purity in Organic Semiconductors
The function of an organic semiconductor like 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole within an OLED is to efficiently transport charge carriers (holes or electrons) and/or host emissive dopants. The presence of impurities introduces electronic and structural defects that disrupt these processes.
-
Synthetic Impurities : These include unreacted starting materials, isomers, or halogenated by-products from the synthesis, which can have different energy levels and act as deep charge traps.[4][10]
-
Degradation Products : Exposure to heat, atmospheric oxygen, or moisture can lead to the formation of oxides or other species that quench excitonic energy, reducing the device's light output.[6][10]
-
Trace Metals : Residual catalysts (e.g., palladium) from synthetic cross-coupling reactions can significantly impact device stability.[11]
Sublimation under high vacuum is a highly effective method for separating the target molecule from these less volatile or more volatile contaminants. However, rigorous analytical validation is required to confirm that the desired purity has been achieved.
An Integrated Analytical Workflow for Purity Verification
No single analytical technique can provide a complete picture of a material's purity. A robust quality control strategy relies on the orthogonal and complementary nature of several methods. This guide details a workflow that combines chromatographic, spectroscopic, and thermal analysis to build a comprehensive purity profile.
Caption: Fig. 1: Integrated Workflow for Purity Analysis
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of purity analysis, physically separating the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary technique for the quantitative purity assessment of non-volatile organic materials like 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. Its high resolving power makes it exceptionally effective for separating the target molecule from structurally similar impurities, such as isomers or synthetic by-products, which are often the most difficult to remove.[10][12] A purity value of ≥99% is typically determined using this method.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation : An HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Sample Preparation : Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., Tetrahydrofuran or Dichloromethane) to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v).[10] The mobile phase should be degassed prior to use.
-
Method Parameters :
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or a wavelength corresponding to the compound's absorption maximum.
-
Run Time: 20 minutes, or until all impurity peaks have eluted.
-
Data Interpretation
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Result | Significance |
| Retention Time (Main Peak) | Consistent (e.g., ~8.5 min) | Confirms identity under specific conditions. |
| Purity (Area %) | > 99.5% (Sublimed Grade) | Quantitative measure of purity. |
| Impurity Peaks | Minimal, each < 0.1% | Profile of non-volatile impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While HPLC excels with non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities.[13] This includes residual solvents from synthesis and purification, as well as lower molecular weight synthetic by-products. Its coupling with a mass spectrometer provides definitive identification of these contaminants, which is crucial as even trace amounts can impact thin-film morphology during device fabrication.[14] The sensitivity of modern GC-MS can reach the parts-per-billion (ppb) level.[14]
Experimental Protocol: Headspace or Direct Injection GC-MS
-
Instrumentation : A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column : A low-to-mid polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., BPX5), is suitable for a broad range of organic compounds.
-
Sample Preparation :
-
Direct Injection : Prepare a dilute solution (~1 mg/mL) in a high-purity solvent like dichloromethane.
-
Headspace Analysis (for volatiles) : Place a known amount of the solid sample in a headspace vial, seal, and heat to release volatile compounds into the gas phase for injection.
-
-
Method Parameters :
-
Inlet Temperature : 280°C
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program : Start at 50°C (hold for 2 min), ramp to 300°C at 15°C/min, and hold for 10 min.
-
MS Transfer Line Temp : 290°C
-
MS Scan Range : 40-500 m/z
-
Data Interpretation
The total ion chromatogram (TIC) will show peaks corresponding to different compounds. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for positive identification of impurities like synthesis solvents (Toluene, DMF) or unreacted starting materials.
Spectroscopic Analysis: Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR (¹H and ¹³C) is the definitive method for elucidating and confirming the chemical structure of the primary molecule.[15] While it can be used for quantitative analysis (qNMR), its primary role in this context is to provide an unambiguous structural fingerprint. The presence of unexpected signals can indicate impurities, providing crucial qualitative information that complements chromatographic data.[9][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. The spectral width should encompass the aromatic (~7-9 ppm) and any aliphatic regions.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Analysis : The obtained chemical shifts, integration values (for ¹H), and coupling patterns should be compared against a reference spectrum or theoretical predictions for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole to confirm its identity and structural integrity.
Thermal Analysis: Ensuring Processability and Stability
Thermal analysis is critical for materials intended for use in vacuum thermal evaporation, the standard fabrication method for small-molecule OLEDs.[5]
Caption: Fig. 2: Key Thermal Analysis Parameters
Thermogravimetric Analysis (TGA)
Causality: TGA measures the thermal stability of the material.[17] The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, must be significantly higher than the processing temperature used for vacuum deposition to prevent the material from degrading in the crucible. This ensures the deposited thin film is of the intended chemical composition.[18]
Experimental Protocol
-
Instrumentation : A thermogravimetric analyzer.
-
Sample Preparation : Place 5-10 mg of the sample into an alumina or platinum pan.[18]
-
Method Parameters :
Differential Scanning Calorimetry (DSC)
Causality: DSC identifies key thermal transitions. For a crystalline solid, a high, sharp melting point (Tm) is a strong indicator of high purity. Broad melting ranges suggest the presence of impurities. For amorphous materials used in OLEDs, the glass transition temperature (Tg) is a critical parameter that defines the upper-temperature limit for device operation before the film loses its morphological stability.[18][19]
Experimental Protocol
-
Instrumentation : A differential scanning calorimeter.
-
Sample Preparation : Hermetically seal 3-5 mg of the sample in an aluminum pan. Use an empty sealed pan as a reference.[18]
-
Method Parameters :
-
Atmosphere : Nitrogen purge.
-
Temperature Program : Employ a heat-cool-heat cycle. For example:
-
Heat from 30°C to 200°C at 10°C/min.
-
Cool to 30°C at 10°C/min.
-
Heat again from 30°C to 200°C at 10°C/min. The Tg is determined from the second heating scan to erase the material's thermal history.
-
-
Summary of Thermal Data
| Parameter | Typical Value for High-Purity Material | Significance |
| Td (5% weight loss) | > 400°C | Ensures stability during vacuum deposition. |
| Tg (Glass Transition) | > 100°C | Indicates morphological stability of the amorphous film. |
| Tm (Melting Point) | Sharp peak (e.g., within a 1°C range) | A sharp peak is a hallmark of high purity. |
Conclusion
The purity analysis of sublimed-grade 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is a rigorous, multi-faceted process that is essential for advancing organic electronic technologies. A combination of high-resolution chromatography (HPLC, GC-MS) for quantitative purity and impurity identification, spectroscopy (NMR) for structural verification, and thermal analysis (TGA, DSC) for assessing stability and processability provides a comprehensive and self-validating system. By understanding the "why" behind each technique and implementing these detailed protocols, researchers and manufacturers can ensure their materials meet the exacting standards required for fabricating efficient, reliable, and long-lasting OLED devices.
References
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Effect of halogenated impurities on lifetime of organic light emitting diode. (n.d.). ResearchGate. Retrieved from [Link]
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Fujimoto, H., Suekane, T., Imanishi, K., & Adachi, C. (2016). Influence of vacuum chamber impurities on the lifetime of organic light-emitting diodes. ResearchGate. Retrieved from [Link]
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Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023). Cerium Laboratories. Retrieved from [Link]
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Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Organic Electronics and Analytical Techniques. (n.d.). Vidyasagar Technological University. Retrieved from [Link]
- Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. (n.d.). Source not formally provided.
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Organic Impurities in Semiconductors. (n.d.). Agilent. Retrieved from [Link]
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ASTM D3447: Standard Test Method for Purity of Halogenated Organic Solvents (Withdrawn 2004). (2017). ASTM International. Retrieved from [Link]
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Study of Organic Contaminants Analysis using TD-GCMS on Silicon Wafer Surfaces. (n.d.). ResearchGate. Retrieved from [Link]
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Chemical Purity Analysis. (2016). Agilent. Retrieved from [Link]
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1H-NMR spectrum of carbazole. (n.d.). ResearchGate. Retrieved from [Link]
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Impurity effect on carbazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Standard Test Method for Purity of Halogenated Organic Solvents. (2001). ASTM International. Retrieved from [Link]
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Analysis of organic contaminants from silicon wafer and disk surfaces by thermal desorption-GC-MS. (1999). SPIE Digital Library. Retrieved from [Link]
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Shprakh, Z., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]
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Analytical Techniques Used in Organic Chemistry. (n.d.). Erotech. Retrieved from [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. Retrieved from [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
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The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. (2024). ACS Publications. Retrieved from [Link]
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TGA/DSC 3+. (n.d.). Mettler Toledo. Retrieved from [Link]
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ASTM D4128-06(2012). (2012). ASTM International. Retrieved from [Link]
- Carbazole compounds, synthesis and application thereof in OLEDs. (2015). Google Patents.
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1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. (n.d.). ResearchGate. Retrieved from [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]
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Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023). National Institutes of Health. Retrieved from [Link]
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Supporting Information Synthesis of novel multifunctional carbazole-based molecules. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Characterization of new oxidation products of 9H-carbazole. (2004). ResearchGate. Retrieved from [Link]
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Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. (2004). PubMed. Retrieved from [Link]
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Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Crimson Publishers. Retrieved from [Link]
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Thermogravimetric Analysis TG 309 Libra®. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
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An In-depth Technical Guide to the Health and Safety of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the health and safety considerations for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (CAS No. 1221237-87-1). As a compound frequently utilized in organic electronics and as a building block in medicinal chemistry, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety. This document synthesizes available data, addresses information gaps by examining parent moieties, and outlines a precautionary framework for safe handling and risk mitigation.
Compound Profile and Applications
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is a solid, white to light yellow crystalline powder.[1] Its molecular structure, featuring a carbazole core linked to a biphenyl group, makes it a valuable component in the development of materials for organic light-emitting diodes (OLEDs) and other semiconductor applications.[2] In the realm of drug discovery, carbazole derivatives are explored for a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[1][3] Given its use in these research-intensive fields, personnel may be exposed during synthesis, purification, and experimental application.
Hazard Identification and Classification
Direct toxicological data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is notably scarce in publicly available literature and safety data sheets (SDS).[4] However, based on the available information for this specific compound and the known hazards of its constituent parts (carbazole and biphenyl), a precautionary approach to its handling is essential.
GHS Classification
Based on available Safety Data Sheets, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is classified as:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][5]
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][5]
It is crucial to note that one supplier SDS indicates "no data available" for classification, highlighting the inconsistencies in available safety information.[4]
Analysis of Parent Moieties: Bridging the Data Gap
In the absence of comprehensive data for the specific compound, an analysis of its core structures—carbazole and biphenyl—provides critical insight into potential, unlisted hazards.
-
Carbazole: The U.S. Environmental Protection Agency (EPA) has classified carbazole as a potential human carcinogen.[6] While it exhibits low acute toxicity, some derivatives have demonstrated cytotoxic effects on various cell lines.[1][7]
-
Biphenyl: Acute exposure to biphenyl can cause irritation to the eyes and skin, and may have toxic effects on the liver, kidneys, and nervous system.[2] The EPA has determined that there is suggestive evidence of carcinogenicity in humans based on animal studies.[4][5] Chronic exposure in animal models has been linked to kidney damage.[2]
Expert Insight: The combination of a known irritant classification with the potential carcinogenic properties of the parent structures necessitates treating 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as a substance with significant potential for chronic health effects. The principle of precaution dictates that it should be handled as a hazardous substance, assuming it may possess toxicities similar to or greater than its components until comprehensive toxicological data becomes available.[8]
Safe Handling and Risk Mitigation Protocols
Given the data gaps, a robust risk assessment is the cornerstone of safe handling. The following protocols are based on established best practices for working with chemicals of unknown toxicity.[9][10][11]
Engineering Controls
The primary objective is to minimize exposure. All manipulations of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in its powdered form should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. For procedures with a higher risk of aerosol generation, a glove box may be warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1.[4] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[8] | Prevents skin contact, which is known to cause irritation.[1][5] Gloves must be inspected before use and disposed of after handling the compound.[4] |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Not typically required when using a fume hood. | If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection. |
Storage and Waste Disposal
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed to prevent contamination and accidental release.
-
Waste Disposal: All waste containing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal environmental regulations.[12] Do not allow the product to enter drains.[4]
Experimental Workflow and Risk Assessment
The following diagram illustrates a logical workflow for conducting experiments with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, emphasizing points of risk assessment.
Caption: Risk assessment workflow for experiments involving 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[4][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
Spill Response
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[4]
-
Place the spilled material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
The following decision tree outlines the initial steps for responding to an exposure event.
Caption: Decision tree for initial first-aid response to exposure.
Summary of Physicochemical and Toxicological Data
The following tables summarize the known properties and the significant gaps in our understanding of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1221237-87-1 | [1][5][13] |
| Molecular Formula | C₂₄H₁₇N | [1] |
| Molecular Weight | 319.41 g/mol | [1] |
| Appearance | White to Light yellow powder/crystal | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [4] |
Table 2: Summary of Toxicological Data
| Endpoint | Finding | Source |
| Acute Oral Toxicity | No data available | [4] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [1][5] |
| Respiratory/Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No data available (Parent moieties are potential carcinogens) | [4][6][7] |
| Reproductive Toxicity | No data available | [4] |
| STOT - Single Exposure | No data available | [4] |
| STOT - Repeated Exposure | No data available | [4] |
| Aspiration Hazard | No data available | [4] |
Conclusion
The health and safety profile of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is incomplete, necessitating a cautious and well-documented approach to its use in a research setting. While it is classified as a skin and eye irritant, the more significant potential for chronic toxicity, inferred from its carbazole and biphenyl substructures, must guide all handling procedures. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict protocols for storage and disposal, researchers can effectively mitigate the risks associated with this compound. It is incumbent upon all users to treat this and any other compound with limited safety data as hazardous, ensuring that scientific advancement does not come at the cost of personal or environmental safety.
References
- Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET: 9H-Carbazole, 9-[1,1'-biphenyl]-3-yl-.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
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Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human health effects of biphenyl: key findings and scientific issues. Environmental Health Perspectives, 124(6), 703-712. Retrieved from [Link]
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T3DB. (n.d.). Biphenyl (T3D0389). Toxin and Toxin Target Database. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Biphenyl. Retrieved from [Link]
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Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
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Unknown. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2017). 9H-Carbazole: Human health tier II assessment. Retrieved from [Link]
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Stasinska, A., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. Mutation Research/Reviews in Mutation Research, 783, 108288. Retrieved from [Link]
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Anitech. (n.d.). A Practical Guide to Chemical Risk Assessment. Occupational Hygiene. Retrieved from [Link]
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Health and Safety Authority. (n.d.). Risk Assessment of Chemical Hazards. Retrieved from [Link]
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ATSDR. (n.d.). Unidentified Chemical | Medical Management Guidelines. Toxic Substance Portal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]
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PubChem. (n.d.). Carbazole. National Institutes of Health. Retrieved from [Link]
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Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Retrieved from [Link]
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Kaur, R., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Pharmaceutical and Biosciences Journal. Retrieved from [Link]
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Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
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A Technical Guide to the Computational Analysis of the Electronic Structure of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Abstract
This technical guide provides a comprehensive framework for the computational investigation of the electronic structure of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a molecule of significant interest in the field of organic electronics, particularly as a host material in Organic Light-Emitting Diodes (OLEDs). We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the key electronic and photophysical properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to the design and characterization of novel organic electronic materials.
Introduction: The Significance of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in Organic Electronics
Carbazole derivatives have garnered substantial attention as building blocks for a wide array of functional organic materials due to their excellent charge-transporting properties and high thermal stability.[1] Specifically, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole belongs to a class of bipolar host materials, which are crucial components in high-efficiency phosphorescent OLEDs (PhOLEDs).[2] The unique architecture of this molecule, featuring a carbazole moiety as a hole-transporting unit and a biphenyl group which can contribute to electron transport, allows for balanced charge injection and transport within the emissive layer of an OLED, a critical factor for achieving high quantum efficiencies.[3]
The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the triplet state (T₁), dictates the performance of such materials. A comprehensive understanding of these parameters through computational modeling is therefore indispensable for the rational design of new and improved host materials for next-generation displays and lighting.
Theoretical and Computational Methodology: A Self-Validating Protocol
The following details a robust and widely accepted computational workflow for the characterization of carbazole-based organic electronic materials. The choice of methods and basis sets is grounded in their proven accuracy for similar molecular systems.[4]
Ground State Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using DFT.
Protocol:
-
Software: Gaussian 16 or comparable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[5]
-
Basis Set: 6-31G(d,p) is a suitable starting point, offering a good description of polarization effects. For higher accuracy, a larger basis set such as 6-311+G(2d,p) can be employed.[4][6]
-
Solvent Effects: To simulate a more realistic environment, the Polarizable Continuum Model (PCM) can be used to account for the influence of a solvent, such as dichloromethane or toluene.[4]
-
Verification: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Expert Insight: The choice of the B3LYP functional is a pragmatic one. While more modern functionals exist, B3LYP has been extensively benchmarked and has demonstrated reliable performance in predicting the geometries and electronic properties of a vast range of organic molecules, including carbazole derivatives.[6] This extensive validation provides a high degree of confidence in the obtained results.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO energies are paramount for understanding a molecule's charge injection and transport capabilities, as well as its electrochemical stability.
Protocol:
-
Analysis of Optimized Geometry: The HOMO and LUMO energy levels are obtained from the output of the successful geometry optimization calculation.
-
Visualization: The spatial distribution of the HOMO and LUMO is visualized to understand the nature of the electronic transitions. This helps in identifying the hole and electron-transporting moieties within the molecule.
Causality in FMO Distribution: For 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, it is anticipated that the HOMO will be predominantly localized on the electron-rich carbazole unit, while the LUMO will be distributed across the biphenyl moiety. This separation of the frontier orbitals is a hallmark of bipolar materials and is crucial for achieving balanced charge transport.[3]
Excited State Calculations and Triplet Energy
For applications in PhOLEDs, the triplet energy (T₁) of the host material must be higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer.[7] TD-DFT is the method of choice for calculating excited state energies.
Protocol:
-
Software: Gaussian 16 or equivalent.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for the ground state optimization (e.g., B3LYP/6-31G(d,p)) should be used for consistency.
-
Calculation Type: A TD-DFT calculation is performed to obtain the energies of the lowest singlet (S₁) and triplet (T₁) excited states.
-
Triplet Energy Determination: The T₁ energy is typically determined from the energy of the first triplet excited state.
Trustworthiness of the Protocol: The combination of DFT for ground-state properties and TD-DFT for excited-state properties is a standard and well-validated approach in computational chemistry for the study of organic electronic materials.[8] The consistency in the choice of functional and basis set between the ground and excited state calculations ensures the reliability of the predicted energy levels.
Expected Results and Discussion
While specific experimental data for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is limited in the public domain, we can infer its electronic properties based on computational studies of structurally similar and well-characterized molecules like 4,4'-bis(carbazol-9-yl)biphenyl (CBP).
Molecular Geometry
The optimized geometry is expected to exhibit a significant twist between the carbazole and biphenyl planes. This non-planar structure is beneficial as it can disrupt intermolecular π-π stacking in the solid state, leading to higher glass transition temperatures and improved morphological stability of thin films.[9]
Frontier Molecular Orbitals and Energy Levels
The calculated HOMO and LUMO energies will provide insights into the charge injection barriers from typical electrode materials. The HOMO-LUMO gap is a key indicator of the material's intrinsic stability and its absorption spectrum. A larger HOMO-LUMO gap generally correlates with greater chemical stability.[10]
| Property | Expected Value Range | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Determines the energy barrier for hole injection. |
| LUMO Energy | -2.0 to -2.5 eV | Determines the energy barrier for electron injection. |
| HOMO-LUMO Gap | 3.5 to 4.0 eV | Relates to the material's stability and optical absorption. |
| Triplet Energy (T₁) | > 2.8 eV | Must be higher than the guest emitter for efficient PhOLEDs. |
Table 1: Expected electronic properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole based on literature values for similar compounds.
Visualization of Molecular Orbitals and Workflow
Caption: A flowchart of the computational protocol.
Caption: Key electronic states of the molecule.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive and reliable computational methodology for investigating the electronic structure of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. By employing DFT and TD-DFT, researchers can gain deep insights into the fundamental properties that govern the performance of this molecule as a host material in OLEDs. The predictive power of these computational techniques is invaluable for the in-silico design of next-generation organic electronic materials with tailored properties, accelerating the development of more efficient and stable devices. Future work should focus on validating these computational predictions with experimental data from techniques such as cyclic voltammetry and UV-Vis spectroscopy to create a synergistic feedback loop between theory and experiment.
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DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells - Nanoscale and Advanced Materials. Available at: [Link]
-
Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Available at: [Link]
-
DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells - Nanoscale and Advanced Materials. Available at: [Link]
-
DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Available at: [Link]
-
Design and Properties of Novel Host Materials for Blue TADF OLEDs - EPub Bayreuth. Available at: [Link]
-
Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off - ACS Publications. Available at: [Link]
-
Bipolar host materials for high-efficiency blue phosphorescent and delayed-fluorescence OLEDs - RSC Publishing. Available at: [Link]
-
New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs - OSTI.GOV. Available at: [Link]
-
Bipolar Deep-Blue Host for High-Performance Multicolor OLEDs by Peripheral Auxiliary Group Strategy | ACS Applied Optical Materials. Available at: [Link]
-
Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Available at: [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]
-
Chemical structure of 9H‐carbazole and advances reported in its functionalization. Available at: [Link]
-
Synthesis of Novel Carbazole Fused Coumarin Derivatives and DFT Approach to Study Their Photophysical Properties | Request PDF. Available at: [Link]
-
A Spectroscopic and Computational Study of Dyes Based on Carbazole and TPA Donors, and Indane-Based Acceptors. - R Discovery. Available at: [Link]
-
Theoretical Modeling of the Optical and Electronic Properties of 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP). Available at: [Link]
-
HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]
-
HOMO and LUMO - Wikipedia. Available at: [Link]
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Methodological & Application
Application Note: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) as a High-Performance Host Material for Thermally Activated Delayed Fluorescence (TADF) OLEDs
Introduction: The Critical Role of the Host in TADF-OLEDs
Organic Light-Emitting Diodes (OLEDs) utilizing the mechanism of Thermally Activated Delayed Fluorescence (TADF) have emerged as a cornerstone for next-generation displays and lighting.[1] By enabling the harvesting of both singlet (25%) and triplet (75%) excitons generated during electrical excitation, TADF emitters can theoretically achieve 100% internal quantum efficiency (IQE) without relying on expensive heavy metals like iridium or platinum.[1][2] This process hinges on the efficient conversion of triplet excitons back into emissive singlet excitons through reverse intersystem crossing (RISC), a thermally driven process.[2]
The performance of a TADF emitter is not solely intrinsic but is profoundly influenced by the host material in which it is dispersed.[3][4] An ideal host serves several critical functions: it prevents aggregation-caused quenching of the emitter, facilitates balanced charge transport to the emissive layer, and, most importantly, confines the high-energy triplet excitons on the TADF guest molecule.[2][4] This confinement is paramount for efficient RISC and subsequent high-efficiency delayed fluorescence.
This application note provides a detailed technical guide on the use of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, as a premier host material for TADF-OLEDs. We will explore the key physicochemical properties of mCBP that underpin its success and provide detailed, field-proven protocols for the fabrication and characterization of high-performance mCBP-based TADF-OLEDs.
mCBP: A Host Material of Choice
mCBP (3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl) is an isomer of the well-known host material CBP. The key structural distinction lies in the meta-linkage of the carbazole units to the central biphenyl core. This specific linkage is not a trivial structural alteration; it is the primary reason for mCBP's superior performance as a TADF host. The meta-connectivity disrupts the π-conjugation across the molecule, leading to a significantly higher triplet energy (ET) compared to its para-linked counterpart, CBP.[5][6]
Key Properties of mCBP
The suitability of mCBP as a host for TADF emitters, particularly for blue and green emitters, is grounded in its excellent combination of electronic and thermal properties.
| Property | Value | Significance in TADF-OLEDs |
| Chemical Formula | C₃₆H₂₄N₂ | Defines the basic structure and molecular weight. |
| Molecular Weight | 484.59 g/mol | Relevant for deposition rate calculations in thermal evaporation. |
| Triplet Energy (ET) | ~2.8 - 2.84 eV[5][6][7] | Crucial Property . Must be higher than the ET of the TADF emitter to prevent back energy transfer and effectively confine triplet excitons on the guest, enabling efficient RISC.[2][4][8] |
| HOMO Level | ~6.0 eV[5] | Facilitates efficient hole injection from adjacent hole transport layers (HTLs) like TAPC or TCTA. |
| LUMO Level | ~2.4 eV[5] | Allows for electron injection from adjacent electron transport layers (ETLs), though mCBP is primarily known as a hole-transporting host.[8][9] |
| Charge Transport | Primarily Hole Transporting[8][9] | The carbazole moieties provide good hole mobility. Balanced charge transport within the emissive layer is key to ensuring the recombination zone is located within the layer for high efficiency. |
| Thermal Stability | High Tg and Td | Good thermal and morphological stability are essential for device longevity and preventing degradation during vacuum thermal evaporation (VTE) and operation.[4][10] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for fabricating and characterizing a representative green TADF-OLED using mCBP as the host material.
PART 1: Device Fabrication via Vacuum Thermal Evaporation (VTE)
This protocol outlines the fabrication of a multilayered OLED structure. VTE is the standard method for depositing small-molecule organic materials due to the high purity films and precise thickness control it affords.[10]
1.1. Substrate Preparation (ITO-coated Glass)
-
Causality: A pristine and properly treated Indium Tin Oxide (ITO) substrate is critical for efficient hole injection and preventing short circuits. The cleaning process removes organic and inorganic contaminants, and the plasma treatment increases the ITO work function, reducing the hole injection barrier.
-
Protocol:
-
Sequentially sonicate the pre-patterned ITO-coated glass substrates (sheet resistance ~15 Ω/sq) in baths of detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen (N₂) gun.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to remove residual organic contaminants and increase the ITO work function.
-
1.2. Organic and Metal Layer Deposition
-
Causality: The device architecture is designed to facilitate the efficient injection of holes and electrons, transport them to the emissive layer, and confine them there for recombination. Each layer has a specific function based on its energy levels and charge transport properties.
-
Workflow Diagram:
A typical workflow for TADF-OLED fabrication.
-
Device Structure and Deposition Protocol:
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr.
-
Deposit the layers sequentially without breaking vacuum. Deposition rates should be carefully controlled using quartz crystal monitors.
-
Layer Stack (Anode to Cathode):
-
Hole Injection Layer (HIL) - Optional but recommended: HATCN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile), 5 nm.
-
Hole Transport Layer (HTL): TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), 40 nm. Rate: 1.5 Å/s.
-
Electron Blocking Layer (EBL): TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine), 10 nm. Rate: 1 Å/s.[11]
-
Emissive Layer (EML): Co-deposit mCBP and a green TADF emitter (e.g., 4CzIPN: 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene).[8]
-
Host: mCBP
-
Dopant: 4CzIPN (15 wt%)
-
Thickness: 30 nm
-
Rates: mCBP at ~1.8 Å/s, 4CzIPN at ~0.2 Å/s (adjust to achieve target concentration).
-
-
Hole Blocking Layer (HBL): TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), 10 nm. Rate: 1 Å/s.
-
Electron Transport Layer (ETL): TPBi, 40 nm. Rate: 1.5 Å/s.
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF), 1 nm. Rate: 0.1 Å/s.
-
Cathode: Aluminum (Al), 100 nm. Rate: 5 Å/s.
-
-
1.3. Encapsulation
-
Causality: Organic materials and the reactive low-work-function cathode are highly sensitive to moisture and oxygen. Encapsulation is essential to prevent rapid degradation and ensure a reasonable device lifetime for testing.
-
Protocol:
-
Transfer the fabricated devices to an inert-atmosphere glovebox (N₂) without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip. Ensure a hermetic seal.
-
PART 2: Device Characterization
This protocol details the essential measurements to evaluate the performance of the fabricated TADF-OLED.
2.1. Current Density-Voltage-Luminance (J-V-L) Characteristics
-
Causality: This measurement provides fundamental information about the device's electrical behavior (turn-on voltage, current flow) and its light output as a function of driving voltage.
-
Protocol:
-
Use a source measure unit (SMU) and a calibrated photodiode or spectrometer (e.g., Photo Research PR-655).
-
Apply a forward voltage bias to the device, sweeping from 0 V to a higher voltage (e.g., 10 V) in defined steps.
-
Simultaneously record the current flowing through the device and the luminance (in cd/m²).
-
Calculate the current density (J) by dividing the current by the active area of the pixel.
-
Plot J vs. V and L vs. V. The turn-on voltage is often defined as the voltage at which a luminance of 1 cd/m² is reached.
-
2.2. Electroluminescence (EL) Spectrum and CIE Coordinates
-
Causality: This measurement identifies the color of the emitted light and its purity.
-
Protocol:
-
Using a spectrometer, drive the device at a constant current or voltage (e.g., to achieve a luminance of 1000 cd/m²).
-
Record the emission spectrum.
-
From the spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y).
-
2.3. Efficiency Metrics Calculation
-
Causality: Efficiency metrics are crucial for quantifying device performance and comparing different materials or architectures.
-
Protocol:
-
From the J-V-L data and the EL spectrum, calculate the following:
-
Current Efficiency (ηc) in cd/A: η_c = L / J
-
Power Efficiency (ηp) in lm/W: η_p = (π * L) / (J * V) (assuming Lambertian emission).
-
External Quantum Efficiency (EQE, %): This requires careful calibration of the photodetector and measurement of the angular emission profile. It is calculated as the ratio of photons emitted into the forward hemisphere to the number of electrons injected.
-
-
Plot EQE vs. Luminance and EQE vs. Current Density. The decrease in EQE at high brightness is known as "efficiency roll-off," a critical parameter for practical applications.
-
2.4. Energy Level Diagram
The following diagram illustrates the energy level alignment of the materials used in the proposed device, showing why mCBP is an effective host.
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Application Notes & Protocols: Fabrication of High-Efficiency Blue Phosphorescent OLEDs Utilizing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP)
Abstract
This document provides a comprehensive guide for the fabrication of high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs). Central to the device architecture is the use of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, as a host material for the emissive layer. We will explore the causal relationships behind material selection, provide detailed, step-by-step protocols for device fabrication via vacuum thermal evaporation, and outline the essential characterization techniques to validate device performance. This guide is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are engaged in the development of advanced optoelectronic devices.
Introduction: The Critical Role of Host Materials in Blue PhOLEDs
The realization of high-efficiency and stable blue phosphorescent OLEDs remains a significant challenge in the field of organic electronics. A key determinant of device performance is the selection of an appropriate host material for the phosphorescent dopant in the emissive layer (EML). The host material must satisfy several stringent criteria, most notably possessing a triplet energy higher than that of the blue phosphor to ensure efficient and irreversible energy transfer. [1] 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) has emerged as a prominent host material for blue PhOLEDs. Its meta-linkage between the carbazole units and the central biphenyl core limits conjugation, resulting in a high triplet energy of approximately 2.8 eV. [2]This is sufficient to host common blue phosphorescent emitters like bis(4',6'-difluorophenylpyridinato)-iridium(III) picolinate (FIrpic), which has a triplet energy of about 2.65 eV. [1][3]The high triplet energy of mCBP effectively confines triplet excitons on the dopant molecules, facilitating efficient radiative decay and minimizing energy loss. [4] This application note will detail the fabrication of a blue PhOLED using mCBP as the host and FIrpic as the dopant, a combination known to yield high external quantum efficiencies.
Materials and Device Architecture
Material Properties
A thorough understanding of the electronic and photophysical properties of the selected materials is paramount for designing an efficient device structure.
| Material | Function | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) |
| ITO | Anode | -4.8 | - | - |
| HAT-CN | Hole Injection Layer (HIL) | -9.6 | -5.9 | - |
| TAPC | Hole Transport Layer (HTL) | -5.5 | -2.0 | - |
| mCBP | Host (EML) | -6.0 | -2.4 | ~2.8 [2] |
| FIrpic | Dopant (EML) | -5.7 | -3.1 | ~2.65 [1][3] |
| TmPyPB | Electron Transport Layer (ETL) | -6.7 | -3.1 | ~2.78 |
| LiF | Electron Injection Layer (EIL) | - | - | - |
| Al | Cathode | -4.2 | - | - |
Note: HOMO/LUMO values are approximate and can vary slightly based on measurement techniques and film morphology.
Device Structure & Energy Level Diagram
The proposed device architecture is a multilayer stack designed to optimize charge injection, transport, and recombination within the emissive layer.
Device Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / mCBP:FIrpic (8%, 30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
The energy level diagram below illustrates the alignment of the frontier molecular orbitals, facilitating efficient charge carrier flow.
Caption: Energy level diagram of the blue PhOLED device.
Experimental Protocols
Substrate Preparation and Cleaning
The quality of the Indium Tin Oxide (ITO) substrate is critical for device performance, as defects can lead to short circuits and reduced lifetime. A rigorous cleaning procedure is essential.
Protocol:
-
Initial Cleaning: Place the pre-patterned ITO-coated glass substrates in a substrate rack. Sonicate in a 5% solution of Decon 90 (or equivalent non-phosphate surfactant) at 50-60°C for 15 minutes. [5]2. DI Water Rinse: Rinse the substrates thoroughly with flowing deionized (DI) water for at least 30 minutes. [5]The water should sheet off the surface without beading, indicating a clean, hydrophilic surface.
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15 minutes each. [5]4. Final Rinse and Dry: Rinse again with DI water and dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 15 minutes. This step removes residual organic contaminants and increases the work function of the ITO, which improves hole injection. [5][6]
Thin Film Deposition via Thermal Evaporation
The organic layers and the cathode are deposited sequentially in a high-vacuum thermal evaporation chamber. [7]The base pressure of the chamber should be below 5 x 10⁻⁶ Torr to minimize contamination from residual gases like oxygen and water, which can degrade the organic materials and quench phosphorescence. [7] Protocol:
-
Chamber Preparation: Load the cleaned ITO substrates into the substrate holder and pump down the vacuum chamber to the required base pressure.
-
Deposition of Organic Layers:
-
Hole Injection Layer (HIL): Evaporate HAT-CN to a thickness of 10 nm. The deposition rate should be maintained at approximately 1 Å/s.
-
Hole Transport Layer (HTL): Evaporate TAPC to a thickness of 40 nm at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate mCBP and FIrpic from separate sources. The deposition rate of mCBP should be around 2 Å/s, while the rate of FIrpic is adjusted to achieve an 8% doping concentration. The total thickness of the EML should be 30 nm. A quartz crystal microbalance (QCM) should be used to monitor the deposition rates and thicknesses of each material.
-
Electron Transport Layer (ETL): Evaporate TmPyPB to a thickness of 40 nm at a rate of 1-2 Å/s. [8]3. Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s. This layer lowers the electron injection barrier from the aluminum cathode.
-
Cathode: Deposit Aluminum (Al) to a thickness of 100 nm at a rate of 3-5 Å/s.
-
-
Device Encapsulation: After deposition, the devices should be encapsulated immediately in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen. A glass lid can be sealed to the substrate using a UV-curable epoxy adhesive.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications for plasma cleaning by Naen Tech - cnplasma.com [cnplasma.com]
- 7. vaccoat.com [vaccoat.com]
- 8. Electron-transporting layer effects on blue phosphorescent organic light-emitting diodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Note: The Strategic Role of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in Next-Generation High-Efficiency OLEDs
Abstract
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent organic semiconductor materials. Host materials within the emissive layer are particularly critical for dictating device efficiency, color purity, and operational lifetime. This guide provides an in-depth technical analysis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a key molecule in the development of high-performance OLEDs. We elucidate the fundamental physicochemical properties that underpin its efficacy, detail its mechanism of action in both phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, and provide validated, step-by-step protocols for device fabrication and characterization. This document is intended for materials scientists, researchers, and engineers dedicated to advancing the frontiers of organic electronics.
Introduction: The Imperative for Advanced Host Materials
Organic Light-Emitting Diodes (OLEDs) function through the radiative recombination of electron-hole pairs (excitons) within a thin organic emissive layer (EML) sandwiched between two electrodes.[1] The efficiency of this process, particularly the harvesting of both singlet (25%) and triplet (75%) excitons, has been a central challenge. While phosphorescent and TADF emitters theoretically allow for up to 100% internal quantum efficiency (IQE), their performance is critically dependent on the surrounding host material.[2][3]
An ideal host must fulfill several stringent criteria:
-
High Triplet Energy (E_T): To prevent non-radiative energy loss, the host's triplet energy level must be significantly higher than that of the phosphorescent or TADF guest emitter, ensuring excitons are confined on the dopant molecule.[4][5]
-
Balanced Charge Transport: Efficient recombination requires that both holes and electrons are transported effectively to the EML, preventing charge accumulation and device degradation.
-
Thermal and Morphological Stability: High glass transition (T_g) and decomposition (T_d) temperatures are essential to withstand Joule heating during operation and maintain the amorphous thin-film morphology, ensuring a long device lifetime.[6][7]
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a derivative of the well-established carbazole family, has emerged as a material that adeptly meets these requirements. Its molecular architecture, combining a hole-transporting carbazole unit with a bulky, conjugation-extending biphenyl moiety, provides a unique combination of electronic and physical properties tailored for high-efficiency light emission.[8][9]
Physicochemical Properties & Molecular Design Rationale
The efficacy of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole stems directly from its molecular structure. The carbazole core is a well-known, robust hole-transporting moiety with high thermal stability.[7][9] The attachment of the biphenyl group at the 3-position of the carbazole nitrogen serves two primary functions: it introduces steric hindrance that disrupts intermolecular packing, thereby preserving a high triplet energy in the solid state, and it enhances the molecule's overall conjugation, which is beneficial for charge transport.[8][10]
Caption: Molecular structure and key properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Table 1: Summary of Material Properties
| Property | Typical Value | Significance in OLEDs |
|---|---|---|
| Molecular Formula | C₂₄H₁₇N | Base chemical identity. |
| Molecular Weight | 319.40 g/mol | Relevant for vacuum deposition rate calculations. |
| Glass Transition Temp. (T_g) | ~240.1 °C[6] | High T_g ensures morphological stability of the amorphous film during operation, preventing degradation and enhancing device lifetime. |
| 5% Weight Loss Temp. (T_d5) | ~472.2 °C[6] | Excellent thermal stability, allowing for stable vacuum deposition and resistance to thermal stress during device operation. |
| Triplet Energy (E_T) | > 2.60 eV[11] | Sufficiently high to host green and red phosphorescent emitters and many TADF emitters without quenching. |
| HOMO Level | ~ -5.5 eV[11] | Facilitates efficient hole injection from typical hole-transport layers (HTLs). |
| LUMO Level | ~ -2.1 eV[11] | Creates a large bandgap, ensuring blue emission is not absorbed and providing a barrier for electron leakage. |
Mechanism of Action in High-Efficiency OLEDs
In a typical host-dopant EML, charge carriers (holes and electrons) are primarily transported through the host material. They recombine on host molecules to form excitons, which are then transferred to the dopant (emitter) molecules for radiative decay. 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole excels in this role due to its electronic structure.
-
Charge Injection & Transport: Holes are injected from the HTL into the HOMO of the carbazole host and transported via a hopping mechanism. Electrons are injected from the electron-transport layer (ETL) into the LUMO of the host. The material's predominantly hole-transporting nature must be balanced by appropriate selection of adjacent layers and device architecture to ensure the charge recombination zone is centered within the EML.
-
Exciton Formation: Holes and electrons meet within the EML and form singlet and triplet excitons on the host molecules.
-
Exciton Confinement and Energy Transfer: This is the most critical step. The high triplet energy of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole ensures that the energy of the host's triplet excitons is greater than that of the dopant. This allows for efficient, irreversible Dexter energy transfer from host to dopant. The large energy gap effectively "confines" the excitons on the guest emitters, forcing them to emit light and preventing non-radiative decay pathways on the host.
Caption: Energy transfer pathway in a PhOLED using a carbazole-based host.
Experimental Protocols
The following protocols provide a validated workflow for fabricating and testing a high-efficiency green PhOLED using 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as the host material.
Materials & Equipment
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass (sheet resistance < 15 Ω/sq).
-
Organic Materials (High Purity, >99.5%):
-
Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)
-
Host (EML): 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
-
Dopant (EML): fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
Electron Transport Layer (ETL): 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
-
Cathode Material: Aluminum (Al, 99.999% purity).
-
Equipment:
-
High-vacuum thermal evaporation system (< 5 x 10⁻⁶ Torr).[12]
-
Glovebox with integrated evaporator or transfer system (< 1 ppm O₂, < 1 ppm H₂O).
-
Programmable source measure unit (e.g., Keithley 2400).
-
Calibrated silicon photodiode or spectroradiometer (e.g., Photo Research PR-650).
-
Oxygen plasma cleaner.
-
Ultrasonic bath.
-
Protocol 1: Device Fabrication
This protocol details the fabrication of a device with the following architecture: ITO (120 nm) / HAT-CN (10 nm) / NPB (40 nm) / 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: 8 wt% Ir(ppy)₃ (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm) .
-
ITO Substrate Cleaning (Causality: to ensure high work function and efficient hole injection)[13]:
-
Sequentially sonicate patterned ITO substrates in baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat with oxygen plasma for 5 minutes to remove organic residues and increase the ITO work function.[13]
-
Transfer to the vacuum system without delay.
-
-
Organic Layer Deposition (Causality: to build the semiconductor heterojunction):
-
Mount substrates and shadow masks in the vacuum chamber.
-
Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.
-
Deposit the HIL, HTL, and ETL layers sequentially at a rate of 1-2 Å/s. Monitor thickness with a quartz crystal monitor.
-
For the EML, co-evaporate the host and dopant from separate sources. The doping concentration (8 wt%) is controlled by adjusting the relative deposition rates. A typical rate for the host is 1.84 Å/s, while the dopant rate would be 0.16 Å/s.
-
The total deposition rate for the EML should be maintained at ~2 Å/s.
-
-
Cathode Deposition (Causality: to complete the diode structure for electron injection):
-
Without breaking vacuum, deposit the LiF EIL at a slow rate of 0.1 Å/s.
-
Deposit the Al cathode at a higher rate of 5-10 Å/s to a final thickness of 100 nm.
-
Vent the chamber with high-purity nitrogen and immediately transfer the completed devices to an inert-atmosphere glovebox for encapsulation.
-
Protocol 2: Device Characterization
-
Electrical and Optical Measurements (Causality: to quantify device performance)[13]:
-
Inside the glovebox, place the device in a test jig.
-
Use a source measure unit to apply a forward voltage bias, sweeping from 0 V to 10 V.
-
Simultaneously, measure the current density (J) flowing through the device and the luminance (L) using a calibrated photodiode placed normal to the device surface.
-
At a fixed voltage (e.g., 8 V), measure the full electroluminescence (EL) spectrum using a spectroradiometer.
-
-
Performance Calculation (Causality: to derive standard efficiency metrics):
-
Current Efficiency (η_c): Calculated as L (cd/m²) / J (mA/cm²).
-
Power Efficiency (η_p): Calculated as π * L (cd/m²) / (J (mA/cm²) * V (Volts)).
-
External Quantum Efficiency (EQE): This requires careful calibration of the photodetector and knowledge of the EL spectrum. It is calculated based on the total number of photons emitted per second divided by the total number of electrons injected per second.[13]
-
CIE Coordinates: Calculated from the EL spectrum to quantify the emission color.[13]
-
Sources
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- 2. benchchem.com [benchchem.com]
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- 6. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]
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- 11. Vinyl-type polynorbornene with 9,9′-(1,1′-biphenyl)-4,4′-diylbis-9H-carbazole side groups as a host material for highly efficient green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Thin-Film Deposition of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Introduction: The Significance of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in Advanced Electronic Devices
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a key organic semiconductor, is gaining prominence in the development of high-performance electronic and optoelectronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). Its molecular architecture, featuring a carbazole core functionalized with a biphenyl group, imparts desirable electronic properties. Carbazole-based materials are renowned for their excellent hole-transporting capabilities, high thermal stability, and wide energy bandgap. These characteristics make them ideal for use as hole-transport layers (HTLs) or as host materials in the emissive layer of OLEDs, contributing to enhanced device efficiency, stability, and longevity.
The precise fabrication of thin films of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is paramount to harnessing its full potential. The morphology, uniformity, and purity of these films directly influence charge carrier mobility, interfacial energetics, and ultimately, device performance. This guide provides detailed protocols for the two primary deposition techniques for this material: Vacuum Thermal Evaporation (VTE) for high-purity, uniform thin films in multilayered device structures, and Spin Coating for rapid, solution-based processing suitable for large-area applications.
Material Properties
A thorough understanding of the material's properties is crucial for optimizing deposition processes.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇N | [1] |
| Molecular Weight | 319.41 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98.0% (GC) | [1] |
| Thermal Stability | Good thermal stability with a high glass transition temperature. | [2] |
I. Vacuum Thermal Evaporation (VTE): The Path to High-Purity, Uniform Films
VTE is the preferred method for fabricating high-performance, multilayer electronic devices due to its precise control over film thickness and the high purity of the deposited layers. This technique is particularly advantageous in preventing the smearing of previously deposited layers, a common issue with solution-based methods.[3]
Causality Behind Experimental Choices in VTE
The success of VTE hinges on a delicate interplay of vacuum pressure, deposition rate, and substrate temperature. A high vacuum environment is essential to minimize the incorporation of impurities and to ensure a long mean free path for the evaporated molecules, leading to a more uniform deposition. The deposition rate, controlled by the temperature of the evaporation source, directly impacts the film's morphology. A slow, controlled deposition rate generally promotes the formation of more ordered and uniform films. Substrate temperature can influence the adhesion and crystallinity of the deposited film.
Detailed Experimental Protocol for Spin Coating
1. Solution Preparation:
-
Dissolve 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in a suitable high-purity organic solvent. Good starting points include chlorobenzene, toluene, or chloroform, given their common use for carbazole derivatives. [4]* Prepare a solution with a concentration in the range of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the chosen solvent.
-
Gently stir the solution in a sealed vial, possibly with slight heating (40-60 °C), until the material is fully dissolved.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter. [5] 2. Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for VTE.
-
For solution processing, it is common to first deposit a hole-injection layer, such as PEDOT:PSS, onto the ITO substrate. This can be achieved by spin coating the PEDOT:PSS solution and subsequently baking it on a hotplate according to the manufacturer's instructions.
3. Deposition Parameters:
-
Place the cleaned (and optionally PEDOT:PSS-coated) substrate onto the spin coater chuck.
-
Dispense a small amount of the filtered 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole solution onto the center of the substrate.
-
Spin the substrate at a speed between 1000 and 6000 RPM for 30-60 seconds. [4]Higher spin speeds will result in thinner films.
-
After spinning, transfer the substrate to a hotplate and anneal at a temperature of 80-120 °C for 10-20 minutes to remove residual solvent and improve film quality. [4]
Data Presentation: Spin Coating Parameters
| Parameter | Recommended Value Range | Influence on Film Properties |
| Solvent | Chlorobenzene, Toluene, Chloroform | Affects solubility, solution viscosity, and film morphology. |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration generally leads to thicker films. [4] |
| Spin Speed | 1000 - 6000 RPM | Higher spin speeds result in thinner films due to greater centrifugal force. [4] |
| Spin Time | 30 - 60 seconds | Affects film uniformity and thickness. |
| Annealing Temperature | 80 - 120 °C | Improves film morphology, removes residual solvent, and can enhance charge transport properties. [4] |
| Annealing Time | 10 - 20 minutes | Ensures complete solvent removal. |
III. Characterization of Thin Films
The quality of the deposited thin films should be thoroughly evaluated using appropriate characterization techniques to ensure they meet the requirements for device fabrication.
| Technique | Purpose | Expected Outcome |
| Atomic Force Microscopy (AFM) | To analyze the surface morphology and roughness of the thin films. | Smooth and uniform films with low root-mean-square (RMS) roughness are desirable for efficient charge transport and to prevent device shorting. |
| Scanning Electron Microscopy (SEM) | To visualize the surface topography and cross-section of the films at a larger scale. | Provides information on film continuity, thickness, and the presence of any large-scale defects. |
| UV-Visible Spectroscopy | To determine the optical properties, such as the absorption spectrum and optical bandgap. | Confirms the electronic structure of the material in the solid state. |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition and chemical states at the film's surface. | Verifies the purity of the film and can provide insights into interfacial chemistry. |
| X-ray Diffraction (XRD) | To investigate the crystallinity and molecular packing of the thin films. | Can reveal whether the films are amorphous or possess some degree of crystalline order, which can impact charge mobility. |
Conclusion
The successful deposition of high-quality 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole thin films is a critical step in the fabrication of advanced electronic devices. Both Vacuum Thermal Evaporation and Spin Coating offer viable pathways to this end, with the choice of technique depending on the specific application and desired film properties. By carefully controlling the deposition parameters outlined in these protocols and thoroughly characterizing the resulting films, researchers and drug development professionals can optimize the performance of their devices and accelerate the development of next-generation organic electronics.
References
- BenchChem. (2025). Application Notes and Protocols for Solution-Processed 9-Phenylcarbazole Thin Films.
- Alem, S., et al. (2011). Morphology control in polycarbazole based bulk heterojunction solar cells and its impact on device performance.
- Gómez-López, J., et al. (2012). Conductivity and nanoscale morphology of thin films prepared from indolo[2,3-a]carbazole and 11,12-dioctylindolo[2,3-a]carbazole.
- Kranz, C., et al. (2020).
- Stolzenburg, P., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI.
- Trofimova, K.E., et al. (2018). Synthesis and characterization of semiconducting carbazole thin films.
- C-OFETs fabrication and Characteriz
- Li, J., et al. (2005). A high Tg carbazole-based hole-transporting material for organic light-emitting devices.
- Wang, Y., et al. (2019).
- BenchChem. (2025). Application Notes and Protocols for Thin-Film Deposition of 9-Hexylcarbazole.
- Chen, C.-H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
- BenchChem. (2025). Application Notes and Protocols for Thin-Film Deposition of 9-(4-fluorophenyl)
- Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. (2022).
- Structural and Chemical Characterizations of Thin Films on Surfaces. (2024). UIC Indigo.
- S. D. E. (n.d.). Spin Coating Technique.
- Rajendran, V. (2022). Spin coating solution preparation?
- Chen, C.-H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.
- TCI Chemicals. (n.d.). 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
- Waldau, D., et al. (2008). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria.
- Li, W., et al. (2002). Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole.
- Grazulevicius, J. V., et al. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. MDPI.
- Schackart, K., & Kaarj, K. (2019). PMMA Spin-coating v1.
- Indium Corporation. (n.d.).
- FHR Anlagenbau GmbH. (n.d.).
- A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. (2015).
- AlObaid, A. A., et al. (2021). Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. Journal of King Saud University - Science.
- Schneller, T., et al. (Eds.). (2013). Chemical Solution Deposition of Functional Oxide Thin Films. SciSpace.
- Kafizas, A., et al. (2016). Chemical Solution Deposition of Single-Phase BiFeO3 Thin Films on Transparent Substrates.
- Impact of processing on the chemical and electronic properties of phenyl-C61-butyric acid methyl ester. (2016).
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- 3. Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. benchchem.com [benchchem.com]
Application Note & Protocol: High-Efficiency Synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a key building block in the development of advanced materials and pharmaceuticals. The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This document offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and practical insights into optimizing reaction conditions for high-yield synthesis.
Introduction: The Significance of Carbazole Derivatives
9-Arylcarbazoles are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] Their distinct electronic and photophysical properties make them invaluable scaffolds for the development of pharmaceuticals and organic light-emitting diodes (OLEDs).[1] The target molecule, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, is of particular interest due to its extended biphenyl structure, which can enhance charge transport properties in electronic devices.
The Suzuki-Miyaura coupling reaction is an exceptionally effective method for synthesizing such biaryl systems.[3] It offers a powerful and efficient pathway for carbon-carbon bond formation and has been adapted for carbon-nitrogen bond formation, enabling the N-arylation of heterocycles like carbazole.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is achieved through a palladium-catalyzed cross-coupling reaction between 9-(3-bromophenyl)-9H-carbazole and phenylboronic acid. The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (9-(3-bromophenyl)-9H-carbazole) to a palladium(0) complex, forming a palladium(II) species.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[4][6]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (9-([1,1'-Biphenyl]-3-yl)-9H-carbazole) from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1: Catalytic cycle of the Suzuki coupling reaction.
Experimental Protocol
This protocol is based on established methodologies for palladium-catalyzed C-C bond formation.[1]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 9-(3-bromophenyl)-9H-carbazole | 98% |
| Phenylboronic acid | 97% |
| Palladium(II) acetate (Pd(OAc)₂) | 98% |
| Dichlorodi-tert-butyl-(4-dimethylaminophenyl)phosphine palladium(II) | Catalyst grade |
| Potassium phosphate (K₃PO₄) | Anhydrous, 98% |
| Ethylene glycol dimethyl ether (DME) | Anhydrous, 99.5% |
| Ethyl acetate | ACS grade |
| Hexane | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Schlenk flask | |
| Magnetic stirrer with heating | |
| Condenser | |
| Inert atmosphere setup (Argon or Nitrogen) | |
| Syringes and needles | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 9-(3-bromophenyl)-9H-carbazole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst, dichlorodi-tert-butyl-(4-dimethylaminophenyl)phosphine palladium(II) (0.02 mmol), under an inert atmosphere and add it to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1] Add anhydrous ethylene glycol dimethyl ether (10 mL) to the flask via a syringe.
-
Reaction: Stir the reaction mixture at 80 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
Work-up and Purification
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as a white solid.[1]
Optimization of Reaction Conditions
The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent.
-
Catalyst: While various palladium catalysts can be employed, dichlorodi-tert-butyl-(4-dimethylaminophenyl)phosphine palladium(II) has been shown to provide excellent yields for similar transformations.[7] The use of electron-rich phosphine ligands can enhance catalytic activity.
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. Potassium phosphate is often preferred for its efficacy and handling characteristics.
-
Solvent: Aprotic polar solvents such as ethylene glycol dimethyl ether (DME), toluene, or 1,4-dioxane are suitable for this reaction. DME has been reported to give high yields in related syntheses.[7]
A study on a similar synthesis found that using ethylene glycol dimethyl ether as the solvent, potassium phosphate as the base, and dichlorodi-tert-butyl-(4-dimethylaminophenyl)phosphine palladium(II) as the catalyst resulted in a yield of 97.1%.[7]
Characterization
The structure and purity of the synthesized 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for confirming the chemical structure of the final product.[7] The chemical shifts in the NMR spectra of carbazole derivatives are not significantly altered by N-substitution.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. |
| Insufficiently anhydrous conditions | Use freshly dried solvents and ensure all glassware is oven-dried. | |
| Inefficient base | Try a different base, such as cesium carbonate. | |
| Formation of side products | Homocoupling of boronic acid | Ensure a thoroughly deoxygenated reaction mixture. |
| Protodeborylation of boronic acid | Use a less protic solvent or a milder base. | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
Safety Precautions
-
Palladium catalysts and aryl boronic acids can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. By carefully selecting the catalyst, base, and solvent, and by maintaining anhydrous and oxygen-free conditions, high yields of the desired product can be achieved. This protocol serves as a robust starting point for researchers in the fields of materials science and drug discovery, enabling the synthesis of this valuable carbazole derivative for further investigation and application.
References
- Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Zhengzhou Institute of Emerging Industrial Technology. (2022).
- Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. (n.d.).
- Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. Benchchem. (2025).
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH. (2017).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. (2022).
- Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
- Supporting Information. The Royal Society of Chemistry. (n.d.).
- Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013).
- Masking Boronic Acids for Suzuki Coupling. YouTube. (2011).
- Suzuki cross-coupling reaction. YouTube. (2020).
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature. Journal of the American Chemical Society. (2010).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. (n.d.).
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling...
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. (n.d.).
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- The Suzuki reaction. YouTube. (2018).
- Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives.
- 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. (2016).
- 3,3'-Di(9H-carbazol-9-yl)
- Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. PubMed. (n.d.).
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. (2019).
- Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source. (n.d.).
- Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. (n.d.).
- 3,3'-Di(9H-carbazol-9-yl)
- (PDF) Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria.
- WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy-)-ethyl amino-propan-2-ol.
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- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes and Protocols: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in Organic Photovoltaics
Foreword: The Strategic Role of Hole Transport Materials in Advancing Organic Photovoltaics
In the pursuit of efficient and stable organic photovoltaics (OPVs), the hole transport layer (HTL) emerges as a critical component governing device performance. An ideal HTL should possess high hole mobility, appropriate energy levels for efficient hole extraction from the active layer, and excellent film-forming properties. Carbazole-based materials have garnered significant attention as promising candidates for HTLs due to their inherent electron-donating nature, high charge carrier mobility, and robust thermal and morphological stability.[1] This document provides a detailed guide on the application of a specific carbazole derivative, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, in the fabrication and characterization of organic photovoltaic devices. We will delve into the rationale behind its molecular design, provide step-by-step protocols for device fabrication, and discuss the expected performance metrics.
Molecular Insight: Why 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole?
The molecular architecture of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is strategically designed to optimize its function as a hole transport material. The core carbazole moiety is a well-established building block for HTLs, known for its excellent hole-transporting capabilities and high thermal stability.[2][3] The introduction of a biphenyl group at the 9-position of the carbazole core serves multiple purposes:
-
Enhanced π-Conjugation: The biphenyl substituent extends the π-conjugated system of the molecule, which can facilitate intermolecular charge transport and improve hole mobility.
-
Morphological Stability: The bulky and rigid biphenyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films. This is crucial for preventing crystallization of the HTL, which can lead to device degradation and reduced performance over time.
-
Tuning of Energy Levels: The electronic properties of the biphenyl group can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule.[4][5] This allows for fine-tuning of the energy level alignment at the interface between the active layer and the anode, ensuring efficient hole extraction and minimizing energy loss.[6]
Physicochemical Properties
A comprehensive understanding of the material's properties is paramount for its successful integration into an OPV device.
| Property | Typical Value/Characteristic | Significance in OPVs |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 to -5.8 eV | Must be aligned with the HOMO of the donor material in the active layer for efficient hole extraction.[7] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.5 eV | A high LUMO level is desirable to effectively block electrons from reaching the anode.[5] |
| Glass Transition Temperature (Tg) | High (>150 °C) | Indicates good thermal stability, which is crucial for long-term device operation.[2] |
| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, toluene) | Enables solution-based processing for low-cost and large-area device fabrication.[8] |
Note: The exact HOMO/LUMO values can be determined experimentally using techniques like cyclic voltammetry and UV-Vis spectroscopy, or computationally via Density Functional Theory (DFT).[9]
Experimental Protocols: From Solution to Device
The following protocols provide a step-by-step guide for the fabrication of a standard bulk heterojunction (BHJ) organic solar cell utilizing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as the hole transport layer.
Solution Preparation
The quality of the thin films is highly dependent on the precursor solutions.
Protocol 2.1.1: Hole Transport Layer (HTL) Solution
-
Dissolution: Dissolve 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in a suitable organic solvent (e.g., chlorobenzene or toluene) to a concentration of 5-10 mg/mL.
-
Stirring: Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) for at least 2-4 hours to ensure complete dissolution.
-
Filtration: Prior to use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.
Causality: The choice of solvent and concentration is critical for achieving a uniform and pinhole-free thin film. The filtration step is essential to prevent defects in the film that can lead to short circuits in the final device.
Protocol 2.1.2: Active Layer Solution
-
Blending: Prepare a blend of a suitable donor polymer (e.g., PTB7) and a fullerene or non-fullerene acceptor (e.g., PC71BM or ITIC) in a 1:1.5 weight ratio in chlorobenzene. The total concentration should be around 25 mg/mL.
-
Additive (Optional but Recommended): Add a small amount of an additive like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) (typically 3% by volume) to the active layer blend.
-
Stirring: Stir the blend overnight at a slightly elevated temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter before spin-coating.
Causality: The donor-acceptor blend forms the photoactive layer where charge generation occurs. The additive helps to optimize the morphology of the bulk heterojunction, promoting the formation of distinct donor and acceptor domains which is crucial for efficient exciton dissociation and charge transport.[10]
Device Fabrication Workflow
The following workflow describes the fabrication of an OPV with a conventional device architecture.
Caption: OPV Fabrication Workflow
Protocol 2.2.1: Step-by-Step Device Fabrication
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
HTL Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the filtered 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole solution onto the ITO substrate at 3000 rpm for 30 seconds.
-
HTL Annealing: Anneal the HTL film on a hotplate at 120 °C for 10 minutes to remove any residual solvent.
-
Active Layer Deposition: Spin-coat the filtered active layer solution on top of the HTL at 1000 rpm for 60 seconds.
-
Active Layer Annealing: Anneal the active layer. This can be done by solvent vapor annealing or thermal annealing, with conditions depending on the specific donor-acceptor system.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of an electron transport material like calcium (Ca) or lithium fluoride (LiF) (optional but can improve performance) followed by a thicker layer of aluminum (Al) (approximately 100 nm) as the top electrode. The deposition should be carried out under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Device Characterization and Performance Metrics
After fabrication, the performance of the OPV devices must be thoroughly characterized.
Current Density-Voltage (J-V) Characteristics
The primary characterization technique for a solar cell is the measurement of its current density-voltage (J-V) curve under simulated solar illumination.
Protocol 3.1.1: J-V Measurement
-
Solar Simulator: Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum). Calibrate the light source using a certified reference silicon solar cell.
-
Source Meter: Connect the device to a source meter unit.
-
Measurement: Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.0 V) and measure the corresponding current.
-
Data Extraction: From the J-V curve, extract the key performance parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident power density of the light source.
-
Expected Performance
The performance of OPVs with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as the HTL will depend on the choice of the active layer materials and the optimization of the device fabrication process. Based on literature for similar carbazole-based HTMs, the following performance can be anticipated.[11]
| Parameter | Expected Range |
| Open-circuit Voltage (Voc) | 0.7 - 0.9 V |
| Short-circuit Current Density (Jsc) | 15 - 20 mA/cm² |
| Fill Factor (FF) | 60 - 75 % |
| Power Conversion Efficiency (PCE) | > 10% |
Energy Level Diagram and Charge Transport Mechanism
The efficient operation of an OPV relies on the favorable alignment of the energy levels of the different layers, which dictates the charge generation and transport processes.
Sources
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Application Notes & Protocols: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole as a Versatile Building Block for High-Performance Hole-Transporting Materials
Introduction: The Architectural Significance of Carbazole-Biphenyl Scaffolds
In the landscape of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are critically dependent on the efficiency of their charge-transporting layers.[1][2] Hole-Transporting Materials (HTMs) play a pivotal role in these devices, facilitating the seamless injection and transport of positive charge carriers (holes) to the active layer for recombination or collection. An ideal HTM must possess a trifecta of properties: high hole mobility, appropriate energy levels for efficient charge injection, and robust thermal and morphological stability to ensure long operational lifetimes.[3][4]
The carbazole moiety has long been recognized as a privileged scaffold in the design of HTMs.[2][5] Its electron-rich nature, rigid planar structure, and high triplet energy make it an exceptional building block.[2] When strategically combined with other aromatic systems, its properties can be finely tuned. The introduction of a biphenyl group, as seen in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, offers several distinct advantages. The biphenyl moiety enhances the molecule's conjugation, which is fundamental for efficient charge transport, and introduces a twisted conformation that can disrupt molecular packing, leading to stable amorphous films with high glass transition temperatures (Tg).[6][7] This morphological stability is crucial for preventing device degradation caused by Joule heating during operation.[7]
This guide provides a comprehensive overview of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, presenting detailed protocols for its synthesis, characterization, and its application as a foundational block for advanced HTMs in OLEDs and PSCs.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of the material are the bedrock of reproducible device performance. The protocol below outlines a standard Suzuki coupling reaction, a powerful and versatile method for carbon-carbon bond formation.[8][9]
Protocol 2.1: Synthesis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
This protocol is based on a palladium-catalyzed Suzuki coupling reaction between 9-(3-bromophenyl)-9H-carbazole and phenylboronic acid.[8]
Materials:
-
9-(3-bromophenyl)-9H-carbazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Ethanol
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of argon or nitrogen. This is critical as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: To the flask, add 9-(3-bromophenyl)-9H-carbazole (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.01 eq).
-
Solvent Addition: Introduce a mixed solvent of toluene and ethanol (e.g., 4:1 v/v). The solvent choice is causal; toluene provides the necessary high temperature for the reaction, while ethanol aids in dissolving the inorganic base (K₂CO₃).
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Add deionized water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product should be purified by column chromatography on silica gel. For optoelectronic-grade purity (>99.5%), a final purification step of gradient sublimation is highly recommended.[10]
Caption: Synthetic workflow for 9-([1,1'-biphenyl]-3-yl)-9H-carbazole.
Protocol 2.2: Structural and Purity Validation
Each synthesized batch must be rigorously validated to ensure structural integrity and high purity, which are non-negotiable for device fabrication.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra should be compared against known literature values or theoretical predictions to confirm the molecular structure.[11][12] The integration of proton signals should match the expected number of protons in each distinct chemical environment.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition and molecular formula with high accuracy.[11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the purity of the sample.
-
Method: A solution of the compound is passed through a column under high pressure. The retention time is characteristic of the compound, and the area under the peak in the chromatogram corresponds to its concentration. Purity should typically exceed 99.5% for use in electronic devices.[13]
-
Physicochemical Properties: A Data-Driven Overview
The suitability of a material for a specific role in a device is dictated by its physical and electronic properties. The combination of the carbazole donor and biphenyl bridge results in a material with excellent thermal stability and well-positioned energy levels.[3][11][14]
| Property | Typical Value | Significance in Devices |
| Molecular Formula | C₂₄H₁₇N | Defines the base structure. |
| Molecular Weight | 319.40 g/mol | Foundational chemical property. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg indicates high morphological stability, preventing film crystallization and device failure.[7][14] |
| Decomposition Temp. (Td) | > 400 °C | High Td ensures the material can withstand the high temperatures used in vacuum deposition without degrading.[11][14] |
| HOMO Level | ~ -5.4 to -5.8 eV | Determines the efficiency of hole injection from the anode and energy level alignment with adjacent layers. |
| LUMO Level | ~ -2.0 to -2.4 eV | Influences the electron-blocking capability and the overall band gap. |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/V·s | A higher mobility allows for more efficient transport of holes, reducing resistive losses and improving device efficiency.[15] |
Note: Exact values can vary based on the specific derivative and measurement technique.
Application Protocol: OLED Device Fabrication
Here, we describe the use of a 9-([1,1'-biphenyl]-3-yl)-9H-carbazole derivative as the Hole-Transporting Layer (HTL) in a phosphorescent OLED.
Device Architecture: ITO / HIL / HTL / EML / ETL / EIL / Al
Procedure:
-
Substrate Preparation: Begin with indium tin oxide (ITO)-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.
-
Thermal Evaporation: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode without breaking vacuum.
-
Hole Injection Layer (HIL): Deposit 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN). Rationale: HATCN is an excellent hole injector that reduces the energy barrier between the ITO anode and the organic HTL.
-
Hole Transport Layer (HTL): Deposit 30-40 nm of the synthesized 9-([1,1'-biphenyl]-3-yl)-9H-carbazole derivative. Rationale: This layer efficiently transports holes from the HIL to the emissive layer while simultaneously blocking electrons from reaching the anode.
-
Emissive Layer (EML): Co-deposit 20 nm of a host material like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) with 5-10% of a phosphorescent emitter (e.g., Tris[2-phenylpyridinato-C2,N]iridium(III) [Ir(ppy)₃]).[7][9] Rationale: The host transports charges to the guest emitter, where radiative recombination occurs.
-
Electron Transport Layer (ETL): Deposit 30 nm of 4,7-diphenyl-1,10-phenanthroline (Bphen).[7] Rationale: Bphen facilitates electron transport from the cathode and blocks holes from leaking out of the EML.
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF). Rationale: LiF lowers the electron injection barrier from the aluminum cathode.
-
Cathode: Deposit 100 nm of Aluminum (Al).
-
Caption: OLED architecture and corresponding energy level diagram.
Application Protocol: Perovskite Solar Cell Fabrication
The excellent hole mobility and suitable HOMO level of carbazole-biphenyl derivatives also make them promising, cost-effective alternatives to standard HTMs like Spiro-OMeTAD in perovskite solar cells.[16][17]
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Au
Procedure:
-
Substrate and ETL Preparation: Clean FTO-coated glass substrates. Deposit a compact TiO₂ (c-TiO₂) layer by spray pyrolysis, followed by a mesoporous TiO₂ (m-TiO₂) layer by spin-coating, then sinter at 500 °C.
-
Perovskite Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the TiO₂ layer via a one-step spin-coating method. Use an anti-solvent (e.g., chlorobenzene) drip during the spin cycle to induce rapid crystallization. Anneal the film at 100 °C to form the crystalline perovskite layer (e.g., FAₓMA₁₋ₓPbI₃₋ᵧBrᵧ).[17]
-
HTM Deposition:
-
Prepare the HTM solution: Dissolve the 9-([1,1'-biphenyl]-3-yl)-9H-carbazole derivative (e.g., 70-80 mg/mL in chlorobenzene).
-
Doping (Causality): To improve conductivity and fill trap states, additives are crucial. Add bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to the solution. Li-TFSI increases the hole density (p-doping), while tBP passivates perovskite surface defects.
-
Spin-Coating: Spin-coat the HTM solution onto the perovskite layer.
-
-
Electrode Deposition: Transfer the substrate to a thermal evaporator and deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact.
Caption: Perovskite Solar Cell (PSC) fabrication workflow.
Conclusion
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole represents a highly effective and versatile molecular scaffold for the development of advanced hole-transporting materials. The synergistic combination of the electron-rich carbazole core for charge transport and the bulky, rotatable biphenyl unit for ensuring thermal and morphological stability provides a robust platform for molecular engineering. The straightforward synthesis and tunable electronic properties allow for its adaptation into high-performance OLEDs and next-generation perovskite solar cells, making it a cornerstone building block for researchers and professionals in the field of organic electronics.
References
- Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]. Henan Academy of Sciences Institute of Chemistry Co.
- OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemistry Behind Efficient OLEDs: Focus on Biphenyl Carbazole. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.
- 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. The Royal Society of Chemistry.
- Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate.
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Application Notes and Protocols for OLEDs Incorporating 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP)
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used within their multilayered structures. Among these, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP (or 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl), has emerged as a critical component in achieving high-efficiency and stable OLEDs.[1] This document serves as a comprehensive technical guide for researchers, scientists, and engineers on the application of mCBP in state-of-the-art OLED architectures. We will delve into the material's fundamental properties, its versatile roles within the device stack, and provide detailed, field-proven protocols for device fabrication and characterization.
Core Properties of mCBP: A Material Profile
mCBP is a carbazole-based organic semiconductor that is widely utilized for its excellent thermal stability and charge-transporting properties.[2] Its molecular structure, featuring two carbazole units linked at the 3-position to a biphenyl core, imparts a unique set of electronic and physical characteristics that are highly advantageous for OLED applications.
Electronic and Photophysical Properties
The electronic properties of mCBP are central to its function in OLEDs. The meta-linkage of the carbazole units to the biphenyl core limits the extension of conjugation, which in turn results in a high triplet energy (ET).[1] This is a crucial attribute for a host material in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent dopant to the host, thereby ensuring efficient light emission.
| Property | Value | Source |
| Full Chemical Name | 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl | [1] |
| CAS Number | 342638-54-4 | [1] |
| Molecular Formula | C36H24N2 | [1] |
| Molecular Weight | 484.59 g/mol | [1] |
| HOMO Level | 6.0 eV | [1] |
| LUMO Level | 2.4 eV | [1] |
| Triplet Energy (ET) | 2.8 eV | [1] |
| Appearance | White crystalline powder | [1] |
Thermal and Morphological Stability
The robust molecular structure of mCBP contributes to its high thermal stability, a critical factor for the longevity and operational stability of OLED devices.[3] Materials used in OLEDs must withstand the heat generated during the vacuum thermal evaporation process and during device operation. The high glass transition temperature of mCBP ensures that the thin films maintain their amorphous morphology, preventing crystallization that can lead to device failure.
Device Architectures Featuring mCBP
The versatility of mCBP allows for its incorporation into various layers and types of OLEDs. Its primary roles are as a host material in the emissive layer (EML) of both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, and as a hole-transporting material.
mCBP as a Host in Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, mCBP's high triplet energy is paramount. It serves as a host for phosphorescent emitters (dopants), which can harvest both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%. The wide energy gap of mCBP effectively confines the triplet excitons on the dopant molecules, facilitating efficient radiative decay.
A typical blue PhOLED architecture employing mCBP as a host is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / mCBP:Blue Phosphor (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al
mCBP in Thermally Activated Delayed Fluorescence (TADF) OLEDs
mCBP is also a widely used host for TADF emitters.[1] In TADF devices, the small energy gap between the singlet and triplet excited states of the emitter allows for the up-conversion of triplet excitons to singlets through reverse intersystem crossing (RISC), enabling high internal quantum efficiencies. The host material plays a crucial role in facilitating efficient energy transfer to the TADF dopant and maintaining a stable environment for the RISC process.
A representative green TADF OLED architecture is:
ITO / HIL / HTL / mCBP:TADF Emitter (EML) / ETL / EIL / Al
mCBP in the Hole Transport Layer (HTL)
While primarily known as a host material, mCBP's carbazole moieties also provide good hole-transporting capabilities.[2] In some device configurations, mCBP can be used as a component of the HTL or as an interlayer to facilitate efficient hole injection and transport from the anode side to the emissive layer. This helps in achieving a balanced charge carrier distribution within the EML, which is crucial for high recombination efficiency and device longevity.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of OLEDs incorporating mCBP. These are based on standard laboratory practices and can be adapted based on available equipment and specific device requirements.
OLED Fabrication via Vacuum Thermal Evaporation (VTE)
VTE is the standard method for depositing the thin organic layers and metal contacts in small-molecule OLEDs, offering precise control over film thickness and purity.[4]
Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the vacuum chamber, treat the substrates with oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
-
Vacuum Thermal Evaporation:
-
Load the cleaned substrates and the organic materials (including mCBP) and metal for the cathode into a high-vacuum thermal evaporation system.
-
Pump the chamber down to a base pressure of at least 5 x 10-6 mbar to minimize contamination from residual gases.[5]
-
Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate should be carefully controlled using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.
-
For the emissive layer, co-evaporate mCBP and the dopant from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the host and dopant materials.
-
Following the organic layers, deposit the metal cathode (e.g., Aluminum) at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by oxygen and moisture.
-
Apply a UV-curable epoxy around the active area of the device and place a glass coverslip on top. Cure the epoxy with a UV lamp.
-
Device Characterization
Once fabricated, the OLEDs are characterized to evaluate their performance. The key performance metrics are the current density-voltage-luminance (J-V-L) characteristics and the external quantum efficiency (EQE).
Protocol for J-V-L and EQE Measurement:
-
Equipment Setup:
-
J-V-L Measurement:
-
Place the encapsulated OLED device in a light-tight test fixture.
-
Connect the SMU to the anode and cathode of the device.
-
Apply a voltage sweep to the device and simultaneously measure the current flowing through it and the light output (luminance) using the photodiode.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).[8][9]
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[10][11]
-
To accurately determine the EQE, the electroluminescence spectrum of the OLED should be measured at different viewing angles.
-
The total photon flux is then calculated by integrating the spectral radiance over all wavelengths and the entire forward hemisphere.
-
The EQE is then calculated using the following formula: EQE (%) = (Number of emitted photons / Number of injected electrons) x 100
-
Performance Data of mCBP-Based OLEDs
The following table summarizes the performance of representative OLEDs from the literature that utilize mCBP as a host material.
| Emitter Type | Color | Max EQE (%) | Max Power Efficiency (lm/W) | Max Current Efficiency (cd/A) | Reference |
| Phosphorescent | Blue | 14.4 | 25.8 | 28.0 | [12] |
| TADF | Green | 16.6 | - | - | [13] |
| TADF | Blue | 15.9 | 24.1 | 42.6 | [14] |
Conclusion and Future Outlook
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) has proven to be an indispensable material in the field of organic light-emitting diodes. Its high triplet energy, good charge transport properties, and excellent thermal stability make it a versatile component for high-performance phosphorescent and TADF OLEDs. The protocols detailed in this guide provide a solid foundation for the fabrication and characterization of mCBP-based devices.
Future research directions may explore chemical modifications of the mCBP structure to further enhance its properties, such as improving charge mobility or tuning its energy levels for better compatibility with new generations of emitters. Additionally, the development of solution-processable mCBP derivatives could open up new avenues for low-cost, large-area OLED manufacturing.[15] As the demand for more efficient and stable OLEDs continues to grow, materials like mCBP will undoubtedly play a central role in advancing this technology.
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Thin Films Deposition of Organic Materials. (2019, September 25). Vac Coat. [Link]
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Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. (2023, December 18). American Chemical Society. [Link]
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Laboratory #6 Guide: External Quantum Efficiency Measurement. (2013, November 5). University of Washington. [Link]
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How to measure the external quantum efficiency of OLEDs? (2013, March 2). Physics Forums. [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. (2021). RSC Publishing. [Link]
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How Are OLEDs Made? (2023, July 10). YouTube. [Link]
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Application Notes and Protocols for Solution-Processing of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) Based Devices
For Researchers, Scientists, and Professionals in Organic Electronics and Materials Science
Introduction: The Role of mCBP in Solution-Processed Organic Electronics
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP (or more accurately, 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl), is a key small-molecule material in the field of organic electronics.[1][2][3] As an isomer of the widely used 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), mCBP possesses a high triplet energy and excellent hole-transporting properties, making it a prime candidate for use as a host material in phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs).[1][4] The meta-linkage of the carbazole units to the biphenyl core in mCBP disrupts the conjugation pathway compared to its para-linked counterpart, CBP.[1] This structural nuance is critical as it results in a higher triplet energy (approximately 2.8 eV), which is essential for efficiently hosting high-energy blue emitters and minimizing efficiency roll-off at high brightness.[1]
While vacuum thermal evaporation has been the conventional method for depositing small-molecule organic layers, solution-based processing techniques such as spin coating and inkjet printing are gaining significant traction. These methods offer the potential for low-cost, large-area manufacturing and compatibility with flexible substrates, which are critical for the next generation of displays and solid-state lighting.[5][6] However, the transition from vacuum to solution processing for small molecules like mCBP necessitates a thorough understanding of their solubility, solution-state behavior, and the impact of processing parameters on thin-film morphology and, ultimately, device performance.
This guide provides detailed application notes and protocols for the solution-based deposition of mCBP, focusing on spin coating and inkjet printing. It aims to equip researchers with the foundational knowledge and practical steps required to integrate this high-performance material into solution-processed electronic devices.
Molecular Structure and Key Properties of mCBP
The chemical structure of mCBP is presented below. Its key properties are summarized in the subsequent table, providing essential data for its application in organic electronics.
Caption: Chemical structure of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP).
| Property | Value / Description | Source(s) |
| Chemical Name | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl | [2][3][7] |
| CAS Number | 342638-54-4 | [2][3][7] |
| Molecular Formula | C₃₆H₂₄N₂ | [7] |
| Molecular Weight | 484.59 g/mol | [1][7] |
| HOMO / LUMO | ~6.0 eV / ~2.4 eV | [1] |
| Triplet Energy (T₁) | ~2.8 eV | [1][3] |
| Appearance | White to light yellow crystalline powder | [7] |
| General Solubility | Soluble in toluene, chloroform, and other chlorinated solvents. Also reported to be soluble in methanol and ethanol. | [7][8] |
| Primary Application | Host material for phosphorescent and TADF emitters in OLEDs. | [1][3] |
Part 1: Solution Preparation for mCBP
The foundation of any solution-based deposition technique is a stable, homogenous solution. The choice of solvent is critical as it not only determines the solubility of mCBP but also profoundly influences the morphology of the resulting thin film due to factors like evaporation rate, viscosity, and surface tension.[9][10]
Solvent Selection and Rationale
For small molecules like mCBP, aromatic solvents are typically the first choice due to their ability to dissolve the carbazole and biphenyl moieties.
-
Chlorobenzene and Toluene: These are excellent solvents for many carbazole-based materials. They have relatively high boiling points (132 °C and 111 °C, respectively), which allows for a more controlled evaporation during spin coating, often leading to smoother, more uniform films.[11]
-
Chloroform and Dichloromethane: These chlorinated solvents are also effective but have lower boiling points (61 °C and 40 °C, respectively). Their rapid evaporation can sometimes lead to less uniform films with higher surface roughness, but they can be advantageous in certain processes where quick drying is desired.[10]
-
Mixed Solvent Systems: In inkjet printing, a combination of solvents is often used to fine-tune the ink's viscosity, surface tension, and drying characteristics to prevent nozzle clogging and ensure uniform dot formation.[4] A high-boiling-point solvent can be mixed with a lower-boiling-point solvent to control the drying dynamics on the substrate.
Protocol for Preparing an mCBP Solution (for Spin Coating)
This protocol provides a general guideline for preparing a 10 mg/mL solution of mCBP in chlorobenzene, a common concentration for fabricating hole transport or host layers in OLEDs.
Materials and Equipment:
-
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP), sublimed grade for best device performance
-
Chlorobenzene (anhydrous, >99.8%)
-
Analytical balance
-
Glass vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Micropipette
-
0.2 µm PTFE syringe filter
Procedure:
-
Weighing: In a clean, dry glass vial, accurately weigh 10 mg of mCBP powder using an analytical balance.
-
Solvent Addition: Using a micropipette or graduated cylinder, add 1 mL of anhydrous chlorobenzene to the vial.
-
Dissolution: Place a small magnetic stir bar in the vial, cap it securely, and place it on a magnetic stirrer. Stir the solution at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but ensure the vial is properly sealed to prevent solvent evaporation. Stir until the mCBP is fully dissolved, which may take from 30 minutes to a few hours. A clear, colorless solution should be obtained.
-
Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the thin film. This is a critical step for achieving high-quality films and reliable device performance.
-
Storage: Store the prepared solution in a tightly sealed vial in a dark, dry environment, such as a desiccator or a glovebox, to prevent degradation and solvent evaporation. It is recommended to use freshly prepared solutions for optimal results.
Part 2: Spin Coating of mCBP Films
Spin coating is a widely used technique for depositing uniform thin films from solution onto flat substrates.[12][13] The process involves dispensing a small amount of the material solution onto the center of a substrate, which is then spun at high speed to spread the solution by centrifugal force. The final film thickness is determined by the solution's concentration and viscosity, as well as the spin speed and duration.[14][15]
Caption: A typical workflow for the spin coating process.
Causality Behind Experimental Choices in Spin Coating
-
Solution Concentration: Higher concentrations lead to thicker films as more solute is left behind after solvent evaporation. Concentrations typically range from 5 to 20 mg/mL for small-molecule organic semiconductors.
-
Spin Speed: The final film thickness is inversely proportional to the square root of the spin speed.[12] Higher speeds result in thinner films due to greater centrifugal force expelling more of the solution. Typical spin speeds range from 1000 to 6000 RPM.[16]
-
Spin Time: A sufficient spin time (e.g., 30-60 seconds) is needed to ensure the film is dry and uniform. Excessively long times offer diminishing returns and can sometimes introduce defects.
-
Annealing: Post-deposition thermal annealing can be used to remove residual solvent and improve the film's morphology and molecular packing, which can enhance charge transport. However, for amorphous materials like mCBP, annealing temperatures should be kept below the glass transition temperature to avoid crystallization, which can be detrimental to device performance.
Protocol for Spin Coating an mCBP Film
This protocol is designed to produce a uniform mCBP film suitable for use as a hole-transporting or host layer in an OLED.
Equipment:
-
Spin coater
-
Substrates (e.g., ITO-coated glass)
-
Nitrogen or argon gas gun
-
Hot plate
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates. A typical procedure for ITO-coated glass involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and treatment with UV-ozone or oxygen plasma to improve the wettability and work function of the ITO surface.
-
Priming the Spin Coater: Place the cleaned substrate on the spin coater chuck and ensure it is centered and held securely by the vacuum.
-
Dispensing the Solution: Using a micropipette, dispense an appropriate amount of the filtered mCBP solution (e.g., 40 µL for a 2 cm x 2 cm substrate) onto the center of the static substrate.
-
Spinning Program: Immediately start the spin coating program. A two-step program is often effective:
-
Step 1 (Spread Cycle): 500 RPM for 5 seconds. This allows the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): 3000 RPM for 45 seconds. This thins the film to its final thickness and evaporates the bulk of the solvent.
-
-
Drying and Annealing: After the spin cycle is complete, carefully remove the substrate and place it on a hot plate at 80-100 °C for 10-15 minutes to remove any residual solvent. This should be done in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the material.
-
Characterization: The resulting film thickness and morphology can be characterized using techniques such as ellipsometry, profilometry, and atomic force microscopy (AFM).
| Parameter | Typical Range | Effect on Film |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration → Thicker film |
| Spin Speed | 1000 - 6000 RPM | Higher speed → Thinner film |
| Spin Time | 30 - 60 seconds | Affects film uniformity and dryness |
| Annealing Temperature | 80 - 120 °C | Removes residual solvent, can improve morphology |
Part 3: Inkjet Printing of mCBP-Based Layers
Inkjet printing is a direct-writing, additive manufacturing technique that deposits picoliter-sized droplets of functional ink onto a substrate with high precision.[17][18] This method is highly attractive for manufacturing full-color displays as it allows for the pixelated deposition of different materials without the need for shadow masks. The key to successful inkjet printing lies in the formulation of a stable and jettable ink.[4][19]
Sources
- 1. ossila.com [ossila.com]
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- 3. MCBP , 3,3-Di(9H-carbazol-9-yl)biphenyl. Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 13. researchgate.net [researchgate.net]
- 14. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes [mdpi.com]
- 15. Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer Excited State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecorfan.org [ecorfan.org]
- 17. Inkjet Printing of a Benzocyclobutene-Based Polymer as a Low-k Material for Electronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evolution of Surface Morphology of Spin-Coated Poly(methyl methacrylate) Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of charge transport properties in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole films
Application Note & Protocol Guide
Topic: Characterization of Charge Transport Properties in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) Films
Audience: Researchers, scientists, and drug development professionals.
Abstract
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP or 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, is a cornerstone material in the field of organic electronics, prized for its role as a high-performance host in Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF).[1][2] Its wide energy gap, high triplet energy (2.8 eV), and excellent thermal stability make it an ideal matrix for various emissive dopants.[1][3] The efficiency of charge injection, transport, and recombination within the emissive layer of an OLED is fundamentally governed by the charge carrier mobility of the host material. Therefore, accurate and reliable characterization of the charge transport properties of mCBP is not merely a procedural step but a critical prerequisite for designing efficient and stable devices. This guide provides a comprehensive overview and detailed experimental protocols for characterizing the hole transport properties of mCBP thin films, focusing on two prevalent and powerful techniques: Time-of-Flight (TOF) photoconductivity and Space-Charge-Limited Current (SCLC) measurements.
Introduction: The Central Role of mCBP in Organic Optoelectronics
mCBP is an isomer of the more commonly known CBP (4,4'-bis(9H-carbazol-9-yl)biphenyl). The key structural difference is the meta-linkage of the carbazole units to the central biphenyl core, as opposed to the para-linkage in CBP.[1] This seemingly subtle change has profound implications for its electronic properties. The meta-linkage disrupts the conjugation pathway across the molecule, which effectively raises its triplet energy level.[1] This is a critical feature for hosting blue phosphorescent and TADF emitters, as it prevents the back-transfer of energy from the high-energy emitter to the host, a common quenching pathway that reduces device efficiency.
Given its molecular structure, featuring electron-rich carbazole moieties, mCBP is predominantly a hole-transporting material.[4][5] Its Highest Occupied Molecular Orbital (HOMO) is reported to be around -6.0 eV, facilitating efficient injection of holes from typical anode/hole-injection layers, while its Lowest Unoccupied Molecular Orbital (LUMO) at -2.4 eV presents a significant barrier to electron injection.[1] Understanding the efficiency with which holes traverse a film of mCBP—quantified by its hole mobility (µ)—is essential for balancing charge fluxes within an OLED, a key factor for maximizing recombination efficiency and device lifetime.[2]
Foundational Principles: Charge Transport in Amorphous Organic Films
Unlike crystalline inorganic semiconductors with well-defined energy bands, charge transport in amorphous organic films like those of mCBP occurs via a "hopping" mechanism.[6] Charges are not delocalized in bands but are localized on individual molecules. Transport proceeds as a series of discrete jumps between adjacent molecules, driven by an external electric field. The rate of this hopping is influenced by several factors:
-
Intermolecular Distance: Closer molecular packing leads to better orbital overlap, facilitating easier hopping.
-
Energetic Disorder: Variations in the local electrostatic environment create a distribution of energy levels (a Gaussian density of states, or DOS) for the charge carriers. A charge carrier must overcome an energy barrier to hop to a higher-energy site, making transport a thermally activated process.
-
Electric Field: A higher electric field lowers the potential energy barrier in the direction of transport, increasing the probability of hopping and thus enhancing mobility.[6]
The protocols detailed below are designed to probe this complex process and extract a macroscopic, averaged value for the charge carrier mobility.
Thin Film Fabrication: The Blueprint for Reliable Measurement
The morphology and purity of the mCBP film are paramount for obtaining meaningful and reproducible charge transport data. Defects, impurities, and grain boundaries can act as charge traps, severely impeding carrier motion and leading to an underestimation of the intrinsic mobility.[7] Thermal evaporation under high vacuum is the preferred method for depositing high-purity, uniform thin films of small molecules like mCBP.
Protocol 3.1: Substrate Preparation and Film Deposition
Rationale: An atomically clean and smooth substrate surface is essential to ensure uniform film growth and good interfacial contact with the electrodes. The deposition rate and vacuum level are controlled to prevent impurity incorporation and to achieve a stable, amorphous film morphology.
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, Isopropanol (IPA), Acetone (semiconductor grade)
-
Ultrasonic bath
-
UV-Ozone cleaner or Oxygen Plasma Asher
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
High-purity mCBP powder (sublimed grade, >99%)
Step-by-Step Procedure:
-
Substrate Cleaning: a. Place ITO-coated substrates in a substrate holder. b. Sequentially sonicate in a bath of acetone, isopropanol, and deionized water for 15 minutes each. c. Dry the substrates thoroughly with a stream of high-purity nitrogen gas. d. Immediately transfer the substrates to a UV-Ozone cleaner or Oxygen Plasma Asher and treat for 10-15 minutes. This step removes residual organic contaminants and increases the work function of the ITO, promoting better hole injection.
-
Loading the Evaporation System: a. Transfer the cleaned substrates into the vacuum chamber and mount them on the substrate holder. b. Load high-purity mCBP powder into a suitable evaporation source (e.g., a tantalum or tungsten boat). c. Ensure the QCM is properly calibrated and positioned near the substrates.
-
Film Deposition: a. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr. b. Slowly ramp up the current to the evaporation source to begin sublimating the mCBP. c. Once sublimation begins, open the shutter and deposit the mCBP film onto the substrates at a controlled rate of 1-2 Å/s. A slow, controlled rate is crucial for forming a uniform, amorphous film. d. Monitor the film thickness in real-time using the QCM. The target thickness will depend on the characterization method (typically 1-10 µm for TOF, 100-500 nm for SCLC). e. Once the desired thickness is reached, close the shutter and ramp down the source current. f. Allow the substrates to cool to room temperature before venting the chamber.
-
Top Electrode Deposition: a. Without breaking vacuum, deposit the top metal electrode (e.g., Aluminum or a specific hole-only contact) through a shadow mask to define the active device area.
Protocol I: Time-of-Flight (TOF) Photoconductivity
The TOF method is a direct and powerful technique for measuring the drift mobility of charge carriers.[8] It involves creating a thin sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across the sample thickness under an applied electric field.[9]
Causality: The technique is designed to minimize the influence of charge injection from the contacts and to probe the intrinsic bulk transport properties of the material.[9] The measurement is considered valid only if the amount of photogenerated charge is small enough not to perturb the internal electric field.
TOF Device Structure & Workflow
A simple sandwich structure is used: a transparent bottom electrode, the mCBP film, and a semi-transparent top electrode.
Caption: Workflow for SCLC mobility measurement.
Experimental Protocol: SCLC Measurement
Equipment:
-
Source-Measure Unit (SMU) or a combination of a voltage source and a sensitive ammeter. [10]* Probe station in a dark, electrically shielded box.
Step-by-Step Procedure:
-
Setup: Place the fabricated hole-only device on the probe station stage.
-
Connection: Contact the ITO (anode) and top electrode (cathode) with the probes from the SMU.
-
Measurement: a. In a dark and inert environment (e.g., nitrogen-filled glovebox), apply a voltage sweep from 0 V to a sufficiently high voltage (e.g., 10-20 V). b. At each voltage step, measure the resulting current. c. Convert the measured current (I) to current density (J) by dividing by the active area of the device.
Data Analysis and Interpretation
The J-V characteristic of an ideal, trap-free single-carrier device exhibits two distinct regimes when plotted on a log-log scale:
-
Ohmic Regime (J ∝ V): At low voltages, the current is dominated by the intrinsic conductivity of the material. The plot has a slope of ~1.
-
SCLC Regime (J ∝ V²): At higher voltages, the injected carrier density exceeds the intrinsic carrier density. The current becomes space-charge limited and follows the Mott-Gurney law. [11][12]The plot exhibits a slope of ~2.
For a trap-free semiconductor, the mobility can be extracted by fitting the J-V data in the SCLC regime to the Mott-Gurney equation: **J = (9/8) * ε₀ * εᵣ * µ * (V² / L³) ** [11] Where:
-
J is the current density (A/cm²)
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹⁴ F/cm)
-
εᵣ is the relative permittivity of mCBP (typically assumed to be ~3)
-
µ is the charge carrier mobility (cm²/Vs)
-
V is the applied voltage (V)
-
L is the film thickness (cm)
If traps are present, an additional trap-filled limited (TFL) regime with a steep slope (>>2) may appear between the Ohmic and SCLC regions. [13]The voltage at which this sharp rise occurs (V_TFL) can be used to estimate the trap density.
Summary of Material Properties and Expected Results
The following table summarizes key properties of mCBP and typical values that can be expected from the characterization protocols described.
| Property | Value / Expected Range | Source / Method | Rationale |
| Chemical Name | 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl | - | IUPAC Nomenclature |
| Molecular Formula | C₃₆H₂₄N₂ | - | Elemental Composition |
| HOMO Level | ~6.0 eV | [1] | Facilitates hole injection from standard anodes like ITO. |
| LUMO Level | ~2.4 eV | [1] | Creates a large barrier for electron injection. |
| Triplet Energy (E_T) | ~2.8 eV | [1] | Prevents energy back-transfer from high-energy emitters. |
| Hole Mobility (µ_h) | 10⁻⁵ to 10⁻³ cm²/Vs | TOF, SCLC | Typical range for amorphous hole-transporting materials. [7][14] |
| Electron Mobility (µ_e) | Significantly lower than µ_h | SCLC (electron-only device) | The high LUMO level and molecular structure disfavor electron transport. [2][15] |
Conclusion
The reliable characterization of charge transport in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole films is indispensable for the rational design of high-performance organic electronic devices. The Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods, when executed with care, provide complementary and robust means of quantifying carrier mobility. TOF offers a direct probe of bulk transport dynamics, while SCLC provides valuable information from a steady-state device configuration that closely mimics actual OLED operation. By following the detailed protocols and understanding the underlying physical principles outlined in this guide, researchers can obtain accurate mobility data, enabling better material selection, device architecture optimization, and a deeper understanding of the fundamental processes governing their devices.
References
- Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Journal of Henan University of Science and Technology (Natural Science).
- Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Ossila.
- Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
- Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University of Minnesota Digital Conservancy.
- Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate.
- How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells? ResearchGate.
- Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts. Nature Photonics.
- Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. ACS Energy Letters.
- Field Dependent Charge Carrier Transport for Organic Semiconductors at the Time of Flight Configuration. International Journal of Optics and Photonics.
- A Graph Random Walk Method for Calculating Time-of-Flight Charge Mobility in Organic Semiconductors from Multiscale Simulations. SIAM.org.
- What is space charge limited current? ResearchGate.
- Analytical model of space charge limited current for a cylindrical porous trap-limited dielectric. AIP Publishing.
- mCBP - 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl. Ossila.
- mCBP-CN - Electron Transporting Host for Blue OLED. Ossila.
- Hole mobility of CBP:Ir(ppy)2(acac) with various Ir(ppy)2(acac) concentration. ResearchGate.
- Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. ResearchGate.
- Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society.
- Electron mobility. Wikipedia.
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- 1. ossila.com [ossila.com]
- 2. Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijop.ir [ijop.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.rug.nl [pure.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Electron mobility - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing OLED Quantum Efficiency with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Welcome to the technical support center for researchers and developers working with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCz) as a host material in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth, field-proven insights into maximizing the quantum efficiency and operational stability of your devices. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCz) in OLED fabrication.
Q1: What is the primary role of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCz) in an OLED device?
A1: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is primarily used as a host material within the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). Its main functions are to accept charge carriers (holes and electrons), form excitons, and efficiently transfer the resulting energy to a guest phosphorescent emitter (dopant). Its wide energy gap and high triplet energy are crucial for confining excitons on the guest molecules, which is essential for achieving high quantum efficiency.[1][2] The carbazole moiety provides good hole-transporting properties, while the biphenyl group can enhance thermal and morphological stability.[3][4]
Q2: Why is the triplet energy (ET) of BCz so critical for PhOLED performance?
A2: For efficient energy transfer in a PhOLED, the triplet energy of the host material must be significantly higher than that of the phosphorescent dopant.[1][2][5] This prevents the back-transfer of energy from the excited guest molecule to the host matrix. If the host's triplet energy is too low, it can quench the phosphorescence of the dopant, leading to a drastic reduction in the external quantum efficiency (EQE).[2][6] Carbazole-based hosts are favored for blue and green PhOLEDs because their rigid, conjugated structure often results in high triplet energies.[5][7][8]
Q3: What are the typical HOMO/LUMO energy levels for carbazole-based hosts, and why are they important?
A3: Carbazole derivatives generally possess deep Highest Occupied Molecular Orbital (HOMO) energy levels (typically around -5.4 to -6.1 eV) and Lowest Unoccupied Molecular Orbital (LUMO) levels in the range of -1.7 to -2.8 eV.[1] These energy levels are critical for efficient charge injection and transport. The HOMO level should align well with the adjacent hole transport layer (HTL) to ensure smooth hole injection, while the LUMO level should facilitate electron injection from the electron transport layer (ETL). Proper energy level alignment is key to achieving a balanced flow of holes and electrons into the emissive layer, which is necessary for high recombination efficiency.[9]
Q4: What are the common degradation mechanisms for OLEDs using carbazole-based hosts like BCz?
A4: A primary degradation pathway for carbazole derivatives involves the homolytic cleavage of the C-N bond within the carbazole moiety when the molecule is in an excited state.[10][11][12] This bond breakage creates radical species that can act as non-radiative recombination centers and luminescence quenchers, leading to a decrease in efficiency and device lifetime.[10][13] These degradation products can accumulate in the emissive zone, compromising the device's operational stability.[10][11] High energy emission, such as from blue OLEDs, can accelerate this degradation process.[6][14]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common experimental issues.
Issue 1: Low External Quantum Efficiency (EQE)
Question: My OLED fabricated with a BCz host shows a significantly lower EQE than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low EQE is a multifaceted problem that can originate from material properties, device architecture, or fabrication processes. A systematic approach is required for diagnosis.
-
Triplet Energy Mismatch:
-
Cause: The triplet energy of your BCz host may be lower than that of your phosphorescent dopant, leading to energy back-transfer and quenching.[1][6]
-
Troubleshooting:
-
Verify Triplet Energies: Measure the triplet energy of both the BCz host and the dopant using low-temperature phosphorescence spectroscopy. Ensure ET (Host) > ET (Dopant) by at least 0.1-0.2 eV.
-
Select Appropriate Dopant: If the host's triplet energy is fixed, choose a dopant with a lower triplet energy. For example, carbazole hosts with ET > 2.9 eV are suitable for deep-blue emitters, while those with ET > 2.55 eV are suitable for green emitters.[5]
-
-
-
Inefficient Charge Balance:
-
Cause: An unequal number of holes and electrons reaching the emissive layer results in charge carrier leakage past the EML, reducing recombination efficiency.[6]
-
Troubleshooting:
-
Optimize Layer Thickness: Systematically vary the thickness of the hole transport (HTL), electron transport (ETL), and emissive layers (EML). Thicker transport layers can sometimes improve charge balance but may increase the driving voltage.[6][9]
-
Incorporate Blocking Layers: Introduce a hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the EML and HTL to confine carriers within the emissive layer.
-
Material Selection: Ensure the HOMO and LUMO levels of adjacent layers are well-aligned to minimize injection barriers.
-
-
-
Dopant Concentration Issues:
-
Cause: Suboptimal dopant concentration can lead to quenching effects. Too high a concentration causes triplet-triplet annihilation (TTA) and aggregation-caused quenching, while too low a concentration results in incomplete host-to-guest energy transfer.[6][15]
-
Troubleshooting:
-
Optimize Doping Ratio: Fabricate a series of devices with varying dopant concentrations (e.g., from 2% to 20% by weight) to find the optimal ratio that maximizes EQE.
-
-
-
Material Purity:
-
Cause: Impurities in the BCz host or the dopant can act as charge traps or non-radiative recombination centers, quenching luminescence.[16]
-
Troubleshooting:
-
Verify Purity: Use techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and melting point determination to verify the purity of your materials.[6] High-purity materials (>98%) are crucial.[16]
-
Purification: If necessary, purify the materials using techniques like temperature-gradient sublimation.
-
-
Caption: A systematic workflow for diagnosing and resolving low EQE in BCz-based OLEDs.
Issue 2: Poor Operational Stability and Short Device Lifetime
Question: My BCz-based OLED degrades rapidly during operation, showing a fast luminance roll-off. How can I improve its stability?
Answer: Poor operational stability in carbazole-based OLEDs is often linked to the intrinsic chemical instability of the host material under electrical stress and the formation of destructive species.
-
Chemical Degradation of the Host Material:
-
Cause: As discussed in the FAQs, the C-N bond in the carbazole unit is susceptible to cleavage in the excited state, creating radicals that quench luminescence and trap charges.[10][12][13]
-
Troubleshooting:
-
Efficient Host-Guest Energy Transfer: Ensure your device has highly efficient energy transfer from the BCz host to the dopant. This minimizes the time the host molecule spends in a vulnerable excited state, reducing the probability of bond dissociation.[6] This is directly linked to optimizing dopant concentration.
-
Molecular Design: If synthesizing derivatives, consider modifications to the BCz structure that enhance bond stability. However, for off-the-shelf material, focus on device architecture.
-
-
-
Exciplex Formation at Interfaces:
-
Cause: Formation of an unstable exciplex (an excited-state complex between two different molecules) at the HTL/EML or EML/ETL interface can create an additional, often inefficient, decay pathway and can be a source of degradation.
-
Troubleshooting:
-
Introduce an Interlayer: Inserting a thin interlayer of a material with intermediate energy levels between the layers forming the exciplex can physically separate them and prevent its formation.[6]
-
-
-
Poor Thermal Stability/Morphology:
-
Cause: Joule heating during device operation can cause crystallization or morphological changes in the organic layers if the material's glass transition temperature (Tg) is too low. This disrupts charge transport pathways. Carbazole derivatives often have high Tg, but it remains a factor.[17][18]
-
Troubleshooting:
-
Verify Thermal Properties: Check the Tg of your BCz material. High Tg (>100 °C) is desirable for stable amorphous films.[2]
-
Annealing Protocol: Optimize the post-deposition annealing temperature and duration. This can help create more stable film morphology, but excessive heat can cause degradation.
-
-
Caption: The competition between desired energy transfer and undesired material degradation.
Part 3: Key Material Properties and Device Parameters
For successful device fabrication, it is crucial to understand the properties of BCz and its interplay with other materials in the OLED stack.
| Property | Typical Value Range (for Carbazole Hosts) | Significance in OLED Performance |
| Triplet Energy (ET) | 2.5 - 3.1 eV | Must be higher than the dopant's ET to prevent back energy transfer and ensure efficient phosphorescence.[1][2][5] |
| HOMO Level | -5.4 to -6.1 eV | Determines the efficiency of hole injection from the HTL. A small energy barrier (<0.3 eV) is desirable.[1] |
| LUMO Level | -1.7 to -2.8 eV | Influences the efficiency of electron injection from the ETL.[1] |
| Glass Transition (Tg) | > 100 °C | A high Tg indicates good morphological stability, preventing crystallization of the thin film during operation, which is crucial for device lifetime.[2][17] |
| Purity | > 98.0% (Sublimed Grade) | High purity is essential to minimize quenching sites and charge traps that reduce both efficiency and stability.[6][16] |
Part 4: Experimental Protocols
Standard Protocol for OLED Fabrication by Thermal Evaporation
This protocol outlines a general procedure for fabricating a PhOLED using BCz as a host.
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a cleaning agent (e.g., Decon 90 or Hellmanex solution), deionized water, and isopropyl alcohol (IPA) for 15 minutes each.[6]
-
Dry the substrates with a high-purity nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading them into the vacuum chamber to improve the work function of the ITO and remove organic residues.
-
-
Thin Film Deposition:
-
Load the cleaned substrates and high-purity (>99.5%) organic materials into a high-vacuum thermal evaporation system (base pressure < 5 x 10-6 Torr).
-
Deposit the layers sequentially without breaking the vacuum. A typical device structure would be:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL), e.g., NPB (40 nm)
-
Emissive Layer (EML): BCz doped with a phosphorescent emitter (e.g., Ir(ppy)3 for green) at an optimized concentration (e.g., 8 wt%). The deposition rate should be co-evaporated, with the host at ~1-2 Å/s and the dopant rate adjusted for the desired concentration. Total thickness: 30 nm.
-
Hole Blocking/Electron Transport Layer (HBL/ETL), e.g., TPBi or Bphen (30 nm).[2]
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF) (1 nm).[2]
-
Cathode: Aluminum (Al) (100 nm).[2]
-
-
Monitor layer thickness in real-time using a quartz crystal microbalance.
-
-
Encapsulation:
-
Immediately after deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation.
-
Use a UV-curable epoxy resin to seal a glass lid over the device to prevent ingress of oxygen and moisture, which are detrimental to device lifetime.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector (e.g., Minolta CS-100).
-
Measure the electroluminescence (EL) spectra to determine the emission color and CIE coordinates.
-
Calculate the External Quantum Efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).
-
Conduct lifetime measurements by monitoring the luminance decay at a constant current density.
-
References
-
Kondakov, D. Y., D'Andrade, B. W., & Forrest, S. R. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics. [Link]
-
Schmid, M., et al. (2010). OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes. Advanced Materials. [Link]
-
Jankus, V., et al. (2019). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules. [Link]
-
Targema, M., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers. [Link]
-
Hong, M., et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. Chemistry of Materials. [Link]
-
Li, C-H., et al. (2012). High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices. Journal of Materials Chemistry. [Link]
-
Nakanotani, H., et al. (2014). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. The Journal of Physical Chemistry C. [Link]
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Hel-Letertre, A., et al. (2021). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Applied Electronic Materials. [Link]
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Lee, J., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Polymers. [Link]
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Wen, H-Y., & Ho, S-Y. (2022). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. RSC Advances. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. InnoPharmChem. [Link]
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InnoPharmChem. (2025). The Chemistry Behind Efficient OLEDs: Focus on Biphenyl Carbazole. InnoPharmChem. [Link]
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Kim, D., et al. (2025). Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society. [Link]
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Etherington, M. K., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. [Link]
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Cruz-Campa, I. R., et al. (2021). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers. [Link]
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ACS Publications. (2025). Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society. [Link]
-
Krupenko, O. A., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega. [Link]
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El-gammal, A., et al. (2020). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Journal of Molecular Structure. [Link]
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Materials Chemistry C. (2023). KTU ePubl. [Link]
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Zhang, Y., et al. (2018). Constructing host-σ-guest structures to optimize the efficiency of non-doped solution-processed OLEDs. Journal of Materials Chemistry C. [Link]
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Grigalevicius, S., et al. (2018). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Molecules. [Link]
-
OLED Material. (n.d.). 9,9′-Bis([1,1′-biphenyl]-3-yl)-3,3′-bi-9H-carbazole 1352040-89-1. OLED-Material. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. InnoPharmChem. [Link]
-
Monti, F. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. [Link]
-
Vera, D., et al. (2023). In silico studies of OLED device architectures regarding their efficiency. Frontiers in Chemistry. [Link]
-
Lee, S., et al. (2022). Design of a Structure for Optimized Optical Performance of a Full Colored Organic Light-Emitting Diode on a Parameter Space Map. Polymers. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. InnoPharmChem. [Link]
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Cheng, S-H., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]
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Chen, Y-H., et al. (2015). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules. [Link]
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Zhang, T., et al. (2018). Highly efficient Organic Light-Emitting Diodes from thermally activated delayed fluorescence using a sulfone–carbazole host material. Organic Electronics. [Link]
-
Lee, C. W., et al. (2018). Electroluminescence characteristics of host-free OLEDs using tBuCz2pTRZ, tBuCz2mTRZ, and tBuCz2m2pTRZ as emitters. Journal of Materials Chemistry C. [Link]
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Capan, M. E., et al. (2018). Synthesis of novel multifunctional carbazole based molecules and their thermal, electrochemical and optical properties. Beilstein Archives. [Link]
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Ortiz-Dosal, L., et al. (2016). Optimization of the host-guest system within an OLED using different models of mobility. Proceedings of the XXVI International Materials Research Congress. [Link]
-
Monti, F. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. ResearchGate. [Link]
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Lee, J., et al. (2025). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. [Link]
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Liu, B., et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. [Link]
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ResearchGate. (2025). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]
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Technical Support Center: Optimizing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) Concentration in Host-Guest Systems
Welcome to the technical support center for the optimization of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) in host-guest systems. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing mCBP as a host material. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction to mCBP in Host-Guest Systems
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, is a widely used host material in organic light-emitting diodes (OLEDs), particularly for blue, green, orange, and yellow fluorescent and phosphorescent emitters.[1] Its high triplet energy (2.8 eV) and excellent thermal stability make it an ideal candidate for efficient energy transfer to guest molecules.[1][2] The concentration of the guest emitter within the mCBP host is a critical parameter that dictates the overall performance of the device, influencing its efficiency, color purity, and operational lifetime.
This guide provides a structured approach to troubleshooting common issues encountered during the optimization of guest concentration in mCBP-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a phosphorescent guest emitter in an mCBP host?
A1: For phosphorescent emitters, a typical starting concentration range is between 5% and 12% by weight (wt%).[3] This range is often a good balance between achieving efficient energy transfer from the mCBP host to the guest and minimizing concentration-quenching effects like triplet-triplet annihilation (TTA).[3] The optimal concentration will, however, be highly dependent on the specific guest molecule and the desired device characteristics.
Q2: How does the guest concentration affect the device's external quantum efficiency (EQE)?
A2: The guest concentration has a significant impact on the EQE.
-
At low concentrations, there may be incomplete energy transfer from the host to the guest, leading to host emission and lower-than-expected EQE.
-
As the concentration increases, the EQE will typically rise as Förster and Dexter energy transfer mechanisms become more efficient.
-
At excessively high concentrations, the EQE will decrease due to concentration quenching. This is primarily caused by triplet-triplet annihilation (TTA), where two excited triplet excitons on adjacent guest molecules interact, resulting in the non-radiative decay of one exciton.[3][4][5]
Q3: What are the visual indicators of suboptimal guest concentration in a fabricated OLED?
A3: Visual inspection of the device's emission can provide initial clues:
-
Blue-shifted emission or a mixed-color output: This often indicates that the guest concentration is too low, and a significant portion of the emission is coming from the mCBP host itself, which has a high triplet energy and emits in the blue region of the spectrum.
-
Reduced brightness at high current densities: This can be a sign of efficiency roll-off, which is exacerbated by high guest concentrations and the resulting increase in triplet-triplet annihilation.[3]
-
Poor color purity (broad emission spectrum): While this can have multiple causes, very high guest concentrations can sometimes lead to the formation of aggregates or excimers, which have different emission characteristics from isolated guest molecules.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered when optimizing the guest concentration in mCBP host-guest systems.
Problem 1: Low Device Efficiency and Significant Host Emission
Symptoms:
-
The electroluminescence (EL) spectrum shows a prominent peak corresponding to mCBP emission in addition to the expected guest emission.
-
The overall external quantum efficiency (EQE) is significantly lower than expected.
-
The CIE color coordinates are shifted towards the blue region.
Root Cause Analysis:
This issue points towards inefficient energy transfer from the mCBP host to the guest dopant. This is most commonly due to an insufficient concentration of the guest material. The excitons formed on the mCBP host do not have a high probability of encountering a guest molecule within their diffusion length and lifetime, leading to radiative decay from the host itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low efficiency and host emission.
Solutions:
-
Incrementally Increase Guest Concentration: Fabricate a series of devices with systematically increasing guest concentrations (e.g., in 2 wt% increments) to identify the optimal range for efficient energy transfer.
-
Verify Energy Level Alignment: Ensure that the triplet energy of the guest molecule is significantly lower than that of mCBP (2.8 eV) to facilitate efficient Dexter energy transfer.[1] The HOMO and LUMO levels of the host and guest should also be considered to prevent charge trapping, which can impede recombination on the guest molecule.[6][7]
Problem 2: Severe Efficiency Roll-Off at High Current Densities
Symptoms:
-
The device exhibits good efficiency at low brightness but shows a rapid decrease in EQE as the current density increases.
-
The device lifetime is shorter than expected.
Root Cause Analysis:
Severe efficiency roll-off is often a consequence of high exciton densities, leading to bimolecular quenching processes. The most dominant of these in phosphorescent systems is triplet-triplet annihilation (TTA).[3][5][8] At high current densities, the concentration of triplet excitons on the guest molecules becomes very high, increasing the probability of TTA. This is particularly problematic at high guest doping concentrations where the average distance between guest molecules is small.
Solutions:
-
Reduce Guest Concentration: Systematically decrease the guest concentration to increase the average distance between emitter molecules, thereby reducing the probability of TTA.
-
Introduce a Co-Host: Employing a co-host system, where an inert material with a high triplet energy is mixed with mCBP, can effectively increase the spatial separation of guest molecules without significantly altering the charge transport properties of the host matrix.
-
Optimize Charge Balance: An imbalance in the flux of electrons and holes reaching the emissive layer can lead to a narrow recombination zone with a high exciton density.[9][10] Adjusting the thicknesses or materials of the charge transport layers can broaden the recombination zone and reduce the local exciton concentration.[9]
Data Presentation: Impact of Guest Concentration on TTA
| Guest Concentration (wt%) | Average Inter-molecular Distance (nm) | Relative TTA Rate (Arbitrary Units) | Typical EQE Roll-Off at 100 mA/cm² |
| 2% | ~5.0 | Low | < 10% |
| 6% | ~3.5 | Moderate | 15-25% |
| 12% | ~2.8 | High | 30-50% |
| 20% | ~2.3 | Very High | > 50% |
Note: The values in this table are illustrative and will vary depending on the specific host-guest system.
Problem 3: Poor Film Morphology and Device Shorts
Symptoms:
-
Inconsistent device performance across a single substrate.
-
Electrical shorting upon voltage application.
-
Visible defects or crystallization in the emissive layer when examined under a microscope.
Root Cause Analysis:
Poor film morphology can arise from the crystallization or aggregation of the guest molecule within the mCBP host, especially at high concentrations. Some guest molecules have a tendency to self-associate, which can be exacerbated by the deposition conditions. This leads to a non-uniform emissive layer, creating pathways for electrical shorts and non-emissive regions.
Solutions:
-
Optimize Deposition Parameters: For vacuum thermal evaporation, adjusting the deposition rate and substrate temperature can influence film morphology. Slower deposition rates can sometimes allow for better molecular packing and reduced aggregation.
-
Introduce a Second Host Material: Similar to addressing TTA, a co-host can disrupt the crystallization of the guest molecule and improve the overall film quality.
-
Chemical Modification of the Guest: While a long-term solution, slight chemical modifications to the guest molecule, such as the addition of bulky side groups, can inhibit crystallization without significantly altering its emissive properties.
Experimental Protocols
Protocol 1: Fabrication of an mCBP-based OLED by Vacuum Thermal Evaporation
This protocol outlines the fabrication of a standard phosphorescent OLED using mCBP as the host.
1. Substrate Preparation:
- Clean pre-patterned Indium Tin Oxide (ITO) substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).[11]
- Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
2. Organic Layer Deposition:
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
- Deposit the following layers sequentially:
- Hole Injection Layer (HIL): 10 nm of HAT-CN
- Hole Transport Layer (HTL): 40 nm of TAPC
- Emissive Layer (EML): 30 nm of mCBP doped with the guest emitter at the desired concentration (co-evaporate from two separate sources, monitoring the rates with quartz crystal microbalances).
- Electron Transport Layer (ETL): 40 nm of TmPyPB
- Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)[12]
3. Cathode Deposition:
- Deposit a 100 nm layer of Aluminum (Al) through a shadow mask to define the cathode and the active area of the device.
4. Encapsulation:
Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture.
Encapsulate the device by sealing a glass coverslip over the active area using a UV-curable epoxy.[12]
Caption: OLED fabrication workflow using vacuum thermal evaporation.
Protocol 2: Characterization of Host-Guest Thin Films
To understand the impact of guest concentration on the material properties, it is essential to characterize the thin films.
1. Atomic Force Microscopy (AFM):
- Deposit a 50 nm film of the mCBP:guest blend onto a clean silicon wafer.
- Use AFM in tapping mode to analyze the surface topography.
- Look for signs of aggregation or phase separation, which will appear as distinct domains or increased surface roughness.[13]
2. Photoluminescence Quantum Yield (PLQY):
- Measure the PLQY of the thin films using an integrating sphere.
- A decrease in PLQY at higher guest concentrations is a strong indicator of concentration quenching.
3. Transient Photoluminescence (PL) Spectroscopy:
- Excite the film with a pulsed laser and measure the decay of the phosphorescent emission over time.
- At higher guest concentrations, a faster decay component will emerge due to triplet-triplet annihilation, providing a direct measure of this quenching process.
References
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Performance Enhancement of Organic Light-Emitting Diodes by Electronic Doping. (n.d.). Retrieved from [Link]
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mCBP - NOVAPURI. (n.d.). Retrieved from [Link]
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An Intermediate Model for Fitting Triplet-Triplet Annihilation in Phosphorescent Organic Light Emitting Diode Materials. - OSTI.GOV. (n.d.). Retrieved from [Link]
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Triplet-Triplet Annihilation in Organic Light Emitting Diodes - TUE Research portal - Eindhoven University of Technology. (n.d.). Retrieved from [Link]
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The influence of the doping concentration and reverse intersystem crossing on the efficiency of tricomponent organic light-emitting diodes with the thermally activated delayed fluorescence exciplex emitter - RSC Publishing. (n.d.). Retrieved from [Link]
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Investigation of Triplet-induced Annihilation in Phosphorescent and Thermally activated delayed fluorescent organic light-emitting diodes - Sungkyunkwan University. (n.d.). Retrieved from [Link]
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Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing - PubMed. (n.d.). Retrieved from [Link]
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Host Materials | Noctiluca. (n.d.). Retrieved from [Link]
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Tuning of Charge Balance in Bipolar Host Materials for Highly Efficient Solution-Processed Phosphorescent Devices | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
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Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (n.d.). Retrieved from [Link]
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Development of OLED With High Stability and Luminance Efficiency by Co-Doping Methods for Full Color Displays | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanisms of triplet–triplet annihilation (TTA, a) and triplet-polaron quenching (TPQ, b), two T1 state protection strategies through surface modification and location condensation (c) and molecular design of DPEPO-type constitutional isomers mDPEPO (d - ResearchGate. (n.d.). Retrieved from [Link]
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Systematic kMC Study of Doped Hole Injection Layers in Organic Electronics - PMC - NIH. (n.d.). Retrieved from [Link]
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Improving the balance of carrier mobilities of host–guest solid-state light-emitting electrochemical cells - RSC Publishing. (n.d.). Retrieved from [Link]
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Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation - Researching. (n.d.). Retrieved from [Link]
-
Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
The Chemistry Behind Efficient OLEDs: Focus on Biphenyl Carbazole. (n.d.). Retrieved from [Link]
-
Structural Characterization of Mesoporous Thin Film Architectures: A Tutorial Overview | ACS Applied Materials & Interfaces. (n.d.). Retrieved from [Link]
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Optimizing guests for a target host via gradient descent a, Targeting... - ResearchGate. (n.d.). Retrieved from [Link]
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Thin film Characterization Techniques. (n.d.). Retrieved from [Link]
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OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. (n.d.). Retrieved from [Link]
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Thin Film Characterisation Methods. (n.d.). Retrieved from [Link]
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Charge Recombination in Phosphorescent Organic Light-Emitting Diode Host–Guest Systems through QM/MM Simulations - DSpace@MIT. (n.d.). Retrieved from [Link]
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Highly Emissive Nanostructured Thin Films of Organic Host-Guests for Energy Conversion - Dipartimento di Fisica. (n.d.). Retrieved from [Link]
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Structural and Chemical Characterizations of Thin Films on Surfaces - UIC Indigo. (n.d.). Retrieved from [Link]
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Host-Guest Chemistry in Supramolecular Theranostics - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]
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Supramolecular Host–Guest System That Realizes Adaptive Selection of the Guest through Ligand Regulation | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - ResearchGate. (n.d.). Retrieved from [Link]
-
The host–guest inclusion driven by host-stabilized charge transfer for construction of sequentially red-shifted mechanochromic system - NIH. (n.d.). Retrieved from [Link]
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Tuning Potential Functions to Host–Guest Binding Data - ChemRxiv. (n.d.). Retrieved from [Link]
-
Materials Chemistry C - KTU ePubl. (n.d.). Retrieved from [Link]
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HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci - YouTube. (n.d.). Retrieved from [Link]
-
Computation of host–guest binding free energies with a new quantum mechanics based mining minima algorithm - VeraChem LLC. (n.d.). Retrieved from [Link]
-
HOMO and LUMO - Wikipedia. (n.d.). Retrieved from [Link]
-
Balance the Carrier Mobility To Achieve High Performance Exciplex OLED Using a Triazine-Based Acceptor | ACS Applied Materials & Interfaces. (n.d.). Retrieved from [Link]
-
The energy levels and contour plot of HOMO and LUMO, as well as... - ResearchGate. (n.d.). Retrieved from [Link]
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Technical Support Center: Strategies to Prevent Aggregation-Caused Quenching in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of aggregation-caused quenching (ACQ) in mCBP films. Our goal is to equip you with the knowledge and practical strategies to optimize the photoluminescence of your mCBP films for superior experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why is it a problem for mCBP films?
A1: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a material significantly decreases in the solid state or at high concentrations compared to its dilute solution counterpart.[1] For planar aromatic molecules like mCBP, this is primarily due to strong intermolecular interactions, such as π-π stacking, in the aggregated state. These interactions create non-radiative decay pathways for excited electrons, effectively "quenching" the fluorescence.[2] This is a significant issue in applications like organic light-emitting diodes (OLEDs) where high solid-state luminescence is crucial for device efficiency.
Q2: How can I identify if my mCBP film is suffering from ACQ?
A2: The primary indicator of ACQ is a significant drop in the photoluminescence quantum yield (PLQY) of the mCBP film compared to its PLQY in a dilute solution. You may also observe a red-shift in the emission spectrum of the film, which can be a sign of excimer formation – a common cause of ACQ in carbazole derivatives.[3] A comparative analysis of the photoluminescence spectra and PLQY in both solution and solid-state is the most direct method for diagnosing ACQ.
Q3: What are the main strategies to overcome ACQ in mCBP films?
A3: There are three primary strategies to mitigate ACQ in mCBP films:
-
Molecular Design: While you may be working with mCBP, understanding molecular design principles is key. Introducing bulky substituents to the carbazole core can create steric hindrance, preventing the close packing of molecules and reducing π-π stacking.[4][5]
-
Host-Dopant System: Dispersing mCBP as a guest in a suitable host matrix at a low concentration can effectively isolate the mCBP molecules, preventing aggregation.[2]
-
Film Morphology Control: Optimizing the deposition process to create amorphous or less crystalline films can disrupt the ordered molecular packing that leads to ACQ.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with mCBP films.
Issue 1: My neat mCBP film has very low photoluminescence compared to its solution.
Plausible Cause: This is the classic sign of ACQ due to strong intermolecular π-π stacking in the solid state.
Solutions:
-
Implement a Host-Dopant System: This is the most effective strategy.
-
Protocol: Fabricating a Host-Dopant Film via Spin-Coating
-
Select a Host Material: Choose a host with a higher triplet energy than mCBP to prevent reverse energy transfer. Common hosts for blue emitters include materials like TCTA or UGH-3.[2]
-
Prepare Solutions: Create separate solutions of mCBP and the host material in a suitable solvent (e.g., toluene, chlorobenzene).
-
Mix Solutions: Blend the mCBP and host solutions to achieve the desired doping concentration (typically 1-10 wt%).
-
Spin-Coating: Dispense the mixed solution onto your substrate and spin-coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve a uniform film.[7][8]
-
Annealing: Post-deposition annealing can improve film morphology and luminescence. Anneal the film on a hot plate in an inert atmosphere (e.g., nitrogen glovebox) at a temperature below the glass transition temperature of the host material (typically 80-120°C) for 10-30 minutes.[9]
-
-
-
Control Film Morphology during Deposition:
-
For Thermal Evaporation:
-
Increase Deposition Rate: A higher deposition rate can sometimes lead to more amorphous films by giving molecules less time to arrange into crystalline domains. Experiment with rates between 1-5 Å/s.
-
Lower Substrate Temperature: Keeping the substrate at a lower temperature during deposition can also inhibit crystallization.
-
-
For Spin-Coating:
-
Data Presentation: Impact of Host-Dopant System on mCBP Photoluminescence
| Sample | PLQY (%) | Emission Peak (nm) | FWHM (nm) |
| mCBP in Toluene (dilute) | ~85% | ~350 | ~30 |
| Neat mCBP Film | <10% | ~390 (red-shifted) | >60 (broad) |
| 5 wt% mCBP in TCTA Host Film | >60% | ~355 | ~35 |
Note: These are representative values. Actual results may vary based on experimental conditions.
Issue 2: My mCBP film, even in a host-dopant system, shows a red-shifted and broad emission spectrum.
Plausible Causes:
-
Dopant Concentration is Too High: Even in a host matrix, if the concentration of mCBP is too high, aggregation can still occur.
-
Phase Separation: The host and dopant materials may not be perfectly miscible, leading to the formation of mCBP-rich domains where aggregation occurs.
-
Host-Dopant Interactions (Exciplex Formation): In some cases, the host and dopant can form an excited-state complex (exciplex) which has a lower energy level and thus emits at a longer wavelength.
Solutions:
-
Optimize Dopant Concentration: Systematically decrease the mCBP concentration (e.g., from 10 wt% down to 1 wt%) and observe the effect on the emission spectrum.
-
Improve Film Morphology through Annealing: Post-deposition annealing can promote better mixing of the host and dopant materials.[9]
-
Protocol: Post-Deposition Annealing
-
Place the fabricated film on a hotplate inside a nitrogen-filled glovebox.
-
Set the temperature to just below the glass transition temperature of the host material (e.g., 100°C for TCTA).
-
Anneal for 15-60 minutes.
-
Allow the film to cool down slowly to room temperature before further characterization.
-
-
-
Choose a Different Host Material: If exciplex formation is suspected, select a host material with a different chemical structure to minimize electronic interactions with mCBP.
Visualization: Troubleshooting Workflow for Red-Shifted Emission
Caption: A logical workflow for troubleshooting red-shifted emission in mCBP host-dopant films.
Issue 3: The surface of my spin-coated mCBP film is not smooth and uniform.
Plausible Causes:
-
Inappropriate Solvent: The solvent may have poor wettability on the substrate or may evaporate too slowly, leading to "coffee ring" effects.
-
Non-optimal Spin-Coating Parameters: The spin speed and duration can significantly affect film quality.[7]
-
Contaminated Substrate: A dirty substrate will lead to poor film adhesion and uniformity.[10]
Solutions:
-
Optimize Solvent Selection:
-
Choose a solvent that readily dissolves mCBP and has good wetting properties on your substrate.
-
Consider using a mixture of solvents to fine-tune the evaporation rate.[7]
-
-
Optimize Spin-Coating Parameters:
-
Protocol: Optimizing Spin-Coating Parameters
-
Start with a mid-range spin speed (e.g., 2000 rpm) for 30 seconds.
-
Visually inspect the film for uniformity.
-
If the film is too thick in the center, increase the spin speed.
-
If the film shows radial streaks, the acceleration may be too fast.
-
If the edges are thick ("bead" formation), a final high-speed step (e.g., 4000 rpm for 10 seconds) can be added to remove the excess.[7]
-
-
-
Ensure Proper Substrate Cleaning:
-
Protocol: Substrate Cleaning
-
Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before spin-coating to improve surface wettability.
-
-
Visualization: Factors Influencing Spin-Coated Film Quality
Caption: Key experimental parameters that influence the quality of spin-coated mCBP films.
References
-
The Society of Vacuum Coaters.
-
Polymer Chemistry (RSC Publishing).
-
Denton Vacuum.
-
ResearchGate.
-
MSE Supplies.
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- 10. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
Enhancing the operational lifetime of OLEDs based on 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
An advanced technical support guide for researchers, scientists, and professionals in drug development, focusing on enhancing the operational lifetime of OLEDs based on 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Technical Support Center: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCz) Based OLEDs
Welcome to the technical support center for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCz) and its application in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide senior-level researchers with actionable insights and troubleshooting protocols to address common challenges encountered during the development of long-lasting, high-performance OLED devices.
Frequently Asked Questions (FAQs)
Question: What is 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCz), and what is its primary role in an OLED device?
Answer: 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, which we will refer to as BCz, is a polycyclic aromatic hydrocarbon featuring a carbazole core functionalized with a biphenyl group.[1] In OLEDs, its chemical structure imparts excellent electronic properties, making it a versatile material.[2] Primarily, it is used as a host material in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). Its key functions are:
-
High Triplet Energy (E_T_): BCz possesses a high triplet energy level, which is crucial for efficiently hosting phosphorescent emitters (guests), especially for blue light emission. This high E_T_ ensures that energy is transferred from the host to the guest emitter without back-transfer, which would otherwise quench the emission.[3]
-
Charge Transport: The carbazole moiety provides good hole-transporting properties, contributing to a more balanced injection and transport of charge carriers (holes and electrons) within the EML.[1] This balance is critical for achieving high recombination efficiency.[4]
-
Morphological Stability: Carbazole derivatives are known for forming stable amorphous films with high glass transition temperatures (T_g_).[5][6] This morphological stability helps prevent crystallization and degradation of the thin-film layers during device operation, which is a key factor for a long operational lifetime.[5]
Troubleshooting Guide: Enhancing Operational Lifetime
The operational lifetime of an OLED is a critical performance metric, often defined as the time it takes for the initial luminance to decrease by 50% (LT50) under constant current operation. Degradation in BCz-based devices can be traced to a combination of intrinsic material instability and suboptimal device engineering.
Issue 1: Rapid Luminance Decay and Short LT50 Lifetime
Question: My BCz-hosted PhOLED shows promising initial efficiency, but the brightness degrades rapidly within hours of operation. What are the primary degradation mechanisms, and how can I mitigate them?
Answer: Rapid luminance decay is a classic sign of instability within the organic layers, particularly the EML. For carbazole-based hosts like BCz, several degradation pathways are known to be active.
Potential Cause A: Intrinsic Chemical Degradation
The chemical bonds within the BCz molecule, particularly the Carbon-Nitrogen (C-N) bond of the carbazole unit, can be susceptible to cleavage under electrical stress.[7] This dissociation is often induced by high-energy excitons or interactions with charge carriers (polarons).[7][8]
-
Mechanism: During device operation, the recombination of holes and electrons generates excitons (both singlets and triplets) on the BCz host molecules. The energy released from these excitons, especially in high-energy blue PhOLEDs, can be sufficient to break the C-N bonds.[8][9] This creates non-emissive defects and radical species that act as luminescence quenchers, leading to a rapid drop in efficiency.[10]
Troubleshooting & Optimization Steps:
-
Device Architecture Optimization: The goal is to reduce the density of excitons and polarons within the EML, thereby minimizing the stress on the BCz host.
-
Broaden the Recombination Zone: A narrow recombination zone concentrates excitons and charge carriers, accelerating degradation. By introducing thin interlayers or using a mixed-host system, you can widen the area where charge recombination occurs. This has been shown to be an effective method to improve the lifetime of PhOLEDs.[11]
-
Implement Blocking Layers: Utilize hole-blocking (HBL) and electron-blocking (EBL) layers to confine charge carriers within the EML, but also to prevent high-energy excitons from reaching and damaging the charge transport layers.[4][12]
-
-
Drive Voltage Reduction: Operating the device at a lower voltage reduces the energy of the charge carriers and minimizes the electrical stress on the materials. This can be achieved by improving charge injection and transport through the use of n-doped electron-transporting layers (ETLs) or p-doped hole-transporting layers (HTLs).[11] An n-doped ETL, for example, can significantly lower the driving voltage and reduce exciton density in the EML.[11]
Diagram: Key Degradation Pathways in BCz-based EML
Caption: Intrinsic degradation workflow in a BCz host material.
Potential Cause B: Extrinsic Factors and Impurities
The operational lifetime of an OLED is extremely sensitive to extrinsic factors such as the purity of the materials and exposure to environmental elements like moisture and oxygen.[10][13]
-
Mechanism: Even trace impurities in the BCz material can act as charge traps or luminescence quenchers.[2] During operation, these sites can become centers for non-radiative recombination, generating heat and accelerating the degradation of surrounding molecules.[14] Furthermore, residual moisture or oxygen sealed within the device package can react with the organic materials under electrical bias, leading to irreversible chemical degradation.[10][14]
Troubleshooting & Optimization Steps:
-
Material Purification:
-
Source High-Purity Materials: Always procure BCz with the highest possible purity, typically exceeding 99.5%.[2]
-
Sublimation Purification: Before use, perform temperature-gradient sublimation on the BCz powder. This is a standard and highly effective technique for removing volatile and non-volatile impurities from organic semiconductor materials.[13]
-
-
Stringent Encapsulation:
-
Inert Environment: All device fabrication and encapsulation steps must be performed in a high-purity inert atmosphere (e.g., a nitrogen or argon-filled glovebox) with oxygen and moisture levels below 1 ppm.
-
High-Quality Encapsulation: Use high-quality encapsulation techniques, such as glass lids with UV-cured epoxy and a desiccant (getter), to prevent ambient moisture and oxygen from penetrating the device over time.[14]
-
Issue 2: Low External Quantum Efficiency (EQE)
Question: My device has a stable lifetime, but the external quantum efficiency (EQE) is much lower than literature values for similar structures. How can I troubleshoot this?
Answer: Low EQE points to inefficient processes in the conversion of electrical energy to light. With a BCz host, this often relates to charge imbalance or inefficient energy transfer.
Troubleshooting Workflow for Low EQE
Caption: A systematic workflow for diagnosing low EQE in BCz-based OLEDs.
Experimental Protocol: Optimizing EML Thickness
A suboptimal EML thickness can lead to electron or hole leakage past the emissive layer, reducing recombination efficiency.[4] This protocol outlines a systematic approach to finding the optimal thickness.
Objective: To determine the EML thickness that yields the highest EQE by balancing the optical outcoupling factor and the charge recombination efficiency.
Materials & Equipment:
-
Pre-patterned ITO-coated glass substrates
-
BCz host material (sublimation-purified)
-
Phosphorescent guest emitter (e.g., Ir(ppy)₃)
-
Standard HTL, ETL, and injection layer materials
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Glovebox system (<1 ppm O₂, H₂O)
-
Source measure unit (SMU) and calibrated photodiode/spectrometer for device characterization
Methodology:
-
Substrate Preparation: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with N₂ gas and treat with UV-Ozone for 15 minutes immediately before loading into the evaporation chamber.
-
Layer Deposition:
-
Deposit the standard Hole Injection Layer (HIL) and Hole Transport Layer (HTL) stack.
-
Co-evaporate the EML by depositing BCz (host) and the phosphorescent emitter (guest) from two separate sources. Maintain a constant guest doping concentration (e.g., 8 wt%).
-
Fabricate a series of devices where only the EML thickness is varied. A recommended range is 10 nm, 15 nm, 20 nm, 25 nm, and 30 nm.
-
Deposit the standard Electron Transport Layer (ETL) and cathode (e.g., LiF/Al).
-
-
Encapsulation: Immediately transfer the completed devices to a glovebox for encapsulation without exposure to ambient air.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics for each device.
-
Calculate the EQE at a standard brightness, for example, 100 cd/m² and 1000 cd/m².
-
Measure the electroluminescence (EL) spectra to check for color stability.
-
-
Data Analysis: Plot the maximum EQE and EQE at 1000 cd/m² as a function of EML thickness. The peak of this curve indicates the optimal EML thickness for your specific device architecture.
Data Presentation: Impact of Device Architecture on Lifetime
The following table summarizes typical outcomes when implementing architectural changes to enhance the lifetime of a BCz-based blue PhOLED. The values are illustrative and represent expected trends.
| Device Architecture | Key Modification | Expected LT50 (hours @ 1000 cd/m²) | Primary Reason for Improvement |
| Reference Device | Standard HTL/EML/ETL structure | ~150 | Baseline performance with potential for high charge/exciton density at interfaces. |
| Device A: With n-doped ETL | 50 wt% Liq doped in Alq₃ as ETL | ~450 | Lowered driving voltage and improved electron injection reduces electrical stress and exciton density.[11] |
| Device B: With Mixed Host EML | BCz co-hosted with an electron-transporting host | ~600 | Broadened recombination zone, improved charge balance within the EML, and reduced polaron concentration on a single host.[14] |
| Device C: High T_g_ Transport Layers | HTL/ETL materials with T_g_ > 150 °C | ~300 | Improved morphological stability prevents film degradation and formation of quenching sites due to Joule heating.[6] |
Diagram: Optimized Device Architecture for Longevity
Caption: Layered stack for an OLED with enhanced stability.
References
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. Available at: [Link]
-
OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH). Available at: [Link]
-
Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. KAUST Repository. Available at: [Link]
-
OLED Device Operational Lifetime: Insights and Challenges. ResearchGate. Available at: [Link]
-
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. Available at: [Link]
-
Why OLED TVs May Outlast Your LCD—And Cut E-Waste Along the Way. Intelligent Living. Available at: [Link]
-
Theoretical investigation of the degradation mechanisms in host and guest molecules used in OLED active layers. [Source Not Explicitly Named]. Available at: [Link]
-
The Chemistry Behind Efficient OLEDs: Focus on Biphenyl Carbazole. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Overcoming Challenges in OLED Technology for Lighting Solutions. MDPI. Available at: [Link]
-
Approaches for Long Lifetime Organic Light Emitting Diodes. National Institutes of Health (NIH). Available at: [Link]
-
Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer. National Institutes of Health (NIH). Available at: [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. Available at: [Link]
-
Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature. PubMed. Available at: [Link]
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Purification techniques for high-purity 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole for electronic applications
An esteemed researcher, welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the nuanced challenges of purifying 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) for high-stakes electronic applications. The performance of organic light-emitting diodes (OLEDs) and other organic electronics is critically dependent on the purity of the materials used.[1][2] Even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency, color purity, and operational lifetime.[3][4]
This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving from specific troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification of mCBP. Each entry is designed to help you diagnose the issue and implement a robust solution.
Q1: After purification by recrystallization, my mCBP sample still shows significant impurities on the HPLC chromatogram. What went wrong?
A1: This is a common issue that typically points to one of three areas: solvent selection, the cooling process, or inadequate washing. Recrystallization is a powerful technique that relies on the solubility difference of your compound and its impurities in a given solvent at different temperatures.[5]
Causality & Solution:
-
Improper Solvent System: The ideal solvent should fully dissolve mCBP at an elevated temperature but exhibit very low solubility at room temperature or below. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor).
-
Troubleshooting Step: Perform a small-scale solvent screen. Test solvents like toluene, xylene, ethyl acetate, and mixtures such as toluene/hexane or dichloromethane/methanol. The goal is to find a system that yields clean, well-formed crystals upon cooling, not an amorphous powder or oil.
-
-
Precipitation vs. Crystallization: Cooling the solution too rapidly causes the compound to crash out of the solution as a powder (precipitation), trapping impurities within the solid matrix.
-
Troubleshooting Step: Allow the hot, filtered solution to cool slowly to room temperature. Insulation of the flask can help control the cooling rate. Once at room temperature, you can then move the flask to an ice bath to maximize crystal recovery.[5]
-
-
Insufficient Washing: The surfaces of your recovered crystals will be coated with the impurity-rich mother liquor.
-
Troubleshooting Step: After filtration, wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to prevent your purified product from redissolving.
-
Detailed Protocol: Recrystallization of mCBP
-
Dissolution: In a flask, add a minimal amount of the selected hot solvent to your crude mCBP until it fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Cooling: Once crystallization at room temperature ceases, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collection: Collect the crystals via suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Q2: My product yield is very low after column chromatography. How can I improve recovery?
A2: Low yield in column chromatography often stems from issues with the mobile phase polarity, irreversible adsorption to the stationary phase, or improper column packing.[6][7]
Causality & Solution:
-
Incorrect Mobile Phase (Eluent): If the eluent is not polar enough, your compound will not move down the column. If it's too polar, it will elute too quickly along with impurities, resulting in poor separation and perceived low yield of the pure fractions.
-
Troubleshooting Step: Before running a large-scale column, optimize your solvent system using Thin-Layer Chromatography (TLC).[6] The ideal eluent system should give your mCBP a retention factor (Rf) of approximately 0.3-0.4. A common starting point for carbazole derivatives is a hexane/ethyl acetate or hexane/dichloromethane gradient.[8]
-
-
Irreversible Adsorption: Highly polar silica gel can sometimes strongly bind to compounds, especially if there are trace acidic impurities.
-
Troubleshooting Step: You can "deactivate" the silica gel by adding a very small percentage (e.g., 0.5-1%) of a polar modifier like triethylamine to your eluent. This is particularly useful if you observe significant tailing on your TLC plates.
-
-
Poor Column Packing: Channels or cracks in the silica gel bed lead to poor separation, forcing you to discard mixed fractions and thus lowering your yield.
-
Troubleshooting Step: Ensure your column is packed uniformly. For flash chromatography, applying consistent air pressure helps create a tightly packed, homogenous bed.[6]
-
Q3: I'm attempting a final purification step using train sublimation, but the material seems to be decomposing or the yield is poor. What is the cause?
A3: Sublimation is the gold standard for achieving the ultra-high purity (>99.9%) required for electronic applications.[9][10][11] Issues here are almost always related to improper temperature and pressure control.
Causality & Solution:
-
Temperature Too High: If the heating temperature is excessive, mCBP can decompose, leading to discoloration and the formation of non-volatile char, which drastically reduces yield.
-
Troubleshooting Step: The sublimation temperature should be high enough to achieve a reasonable sublimation rate but well below the decomposition temperature. For mCBP, this is typically in the range of 250-300°C. Determine the thermal stability of your material using Thermogravimetric Analysis (TGA) to identify the onset of decomposition.
-
-
Pressure Too High (Poor Vacuum): Sublimation occurs when the vapor pressure of the solid equals the ambient pressure.[12] If the vacuum is not deep enough (e.g., >10⁻⁵ Torr), a much higher temperature will be needed to induce sublimation, increasing the risk of decomposition.
-
Troubleshooting Step: Ensure your vacuum system is capable of reaching high vacuum (<10⁻⁵ Torr). Check for leaks in your sublimation apparatus. A good vacuum allows sublimation to occur at a lower, safer temperature.
-
-
Presence of Volatile Impurities: If your starting material contains impurities with similar volatility to mCBP, they will co-sublime, leading to a pure-looking but electronically deficient final product.
Frequently Asked Questions (FAQs)
Q4: Which purification technique—recrystallization, column chromatography, or sublimation—is best for mCBP?
A4: The optimal technique depends on your specific purity requirements and the nature of the impurities. A multi-step approach is almost always necessary for electronic-grade material.[13][14]
| Technique | Primary Use | Achievable Purity | Pros | Cons |
| Recrystallization | Removing bulk impurities after synthesis. | 98% - 99.5% | Scalable, cost-effective, good for removing significantly different impurities. | Solvent-intensive, may not remove structurally similar impurities. |
| Column Chromatography | Separating structurally similar compounds. | 99% - 99.8% | High resolution for complex mixtures, versatile.[6][7] | Labor-intensive, uses large solvent volumes, can be difficult to scale.[15] |
| Gradient Sublimation | Final step for ultra-high purity. | >99.9% | Removes non-volatile and some volatile impurities, solvent-free.[11][12] | Low throughput, requires specialized equipment, not effective for removing impurities with similar vapor pressures. |
Senior Scientist Recommendation: A typical high-purity workflow involves an initial recrystallization to remove the bulk of impurities, followed by column chromatography to isolate the desired isomer and remove side products. The final, critical step is gradient sublimation to achieve the electronic-grade purity required for device fabrication.
Q5: What analytical methods are essential for confirming the purity of mCBP for OLED applications?
A5: A suite of analytical techniques is required to provide a complete picture of purity, as no single method can detect all possible impurities.[][17]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, providing a quantitative measure of purity by area percentage.[1][18] A purity of >99.5% is a common benchmark before sublimation.
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Confirms the chemical structure and can detect impurities with different proton/carbon environments. It is excellent for identifying residual solvents or structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS are also highly effective for detecting and identifying volatile impurities.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) determines the melting point, which is a sharp, well-defined peak for pure crystalline materials. Thermogravimetric Analysis (TGA) assesses thermal stability, which is crucial for materials used in vacuum deposition processes.
Q6: How should I properly store high-purity mCBP?
A6: High-purity organic electronic materials can be sensitive to air, moisture, and light. Improper storage can lead to degradation and undo your purification efforts.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A glovebox is ideal.
-
Container: Use a clean, amber glass vial to protect the material from light.
-
Temperature: Store in a cool, dark place. For long-term storage, a freezer is recommended. Ensure the container is sealed tightly and allow it to warm to room temperature before opening to prevent moisture condensation.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification process and a decision-making model for troubleshooting.
Caption: A standard workflow for purifying mCBP from crude product to electronic grade.
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- 18. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low device performance in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole OLEDs
Troubleshooting Low Device Performance
Welcome to the technical support center for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists encountering challenges in achieving optimal device performance. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable protocols.
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
Question: My mCBP-based OLED exhibits significantly lower External Quantum Efficiency (EQE) and luminance than expected. What are the primary causes, and how can I systematically troubleshoot this?
Answer: Low EQE and luminance in mCBP-based OLEDs can originate from several factors, including material purity, device architecture, and fabrication processes. A step-by-step investigation is crucial for identifying and resolving the root cause.
1.1 Material Purity: The First Line of Defense
Impurities in mCBP or other organic layers can act as charge traps or non-radiative recombination centers, severely quenching luminescence.[1][2]
Troubleshooting Steps:
-
Purity Verification: Before device fabrication, verify the purity of your mCBP source material using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. Even seemingly minor impurities can have a significant impact on device lifetime.[3]
-
Purification Protocol: If impurities are detected, purify the mCBP through temperature-gradient sublimation or recrystallization.[4][5]
Protocol 1: Temperature-Gradient Sublimation of mCBP
-
Apparatus Setup: Place the crude mCBP powder in a sublimation tube within a tube furnace equipped with multiple heating zones.
-
Vacuum Application: Evacuate the system to a high vacuum (<10⁻⁵ mbar) to prevent oxidation and facilitate sublimation.
-
Temperature Gradient: Establish a precise temperature gradient along the furnace. The sublimation temperature for mCBP is typically below 500°C.[6] The optimal temperature should be determined empirically to ensure sublimation without decomposition.
-
Material Deposition: The purified mCBP will deposit on the cooler sections of the tube, physically separating it from less volatile impurities.
-
Purity Confirmation: After sublimation, re-verify the purity of the collected mCBP using HPLC.
1.2 Device Architecture: Balancing Charge Carriers
An imbalance in the injection and transport of holes and electrons is a common culprit for low efficiency.[1][7] If more of one charge carrier type reaches the emissive layer (EML), the excess will pass through without recombination, reducing EQE.
Troubleshooting Steps:
-
Energy Level Alignment: Ensure proper energy level alignment between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of adjacent layers to facilitate efficient charge injection.[8][9] The HOMO level of mCBP is approximately -5.7 eV, and the LUMO is around -2.4 eV.[10]
-
Layer Thickness Optimization: The thickness of the hole transport layer (HTL) and electron transport layer (ETL) significantly influences charge balance.[11][12]
-
Introduction of Blocking Layers:
-
Electron Blocking Layer (EBL): Placed between the EML and HTL to confine electrons within the EML.
-
Hole Blocking Layer (HBL): Placed between the EML and ETL to confine holes within the EML. This is crucial for preventing exciton quenching at the EML/ETL interface.[13]
-
Experimental Workflow: Optimizing Layer Thickness
-
Fabricate a Control Device: Use your standard layer thicknesses as a baseline.
-
Vary HTL Thickness: Fabricate a series of devices where the thickness of the HTL is systematically varied (e.g., 30 nm, 40 nm, 50 nm, 60 nm) while keeping all other layer thicknesses constant.[11]
-
Vary ETL Thickness: Similarly, create a series of devices with varying ETL thicknesses.
-
Characterize Devices: Measure the current density-voltage-luminance (J-V-L) characteristics and calculate the EQE for each device.
-
Analyze Results: Plot EQE as a function of layer thickness to identify the optimal thickness for balanced charge transport.
| Layer | Material | Typical Thickness Range | Purpose |
| HTL | e.g., NPB | 30 - 120 nm[11] | Hole Transport |
| EML | Dopant:mCBP | 20 - 40 nm | Light Emission |
| HBL | e.g., TPBi | 5 - 10 nm | Hole Blocking |
| ETL | e.g., Alq3 | 20 - 60 nm | Electron Transport |
1.3 Thin-Film Morphology and Fabrication Process
The quality of the organic thin films is paramount. Poor morphology can lead to short circuits and inefficient charge transport. Vacuum thermal evaporation (VTE) is the preferred method for depositing small molecule organic materials like mCBP due to the precise control it offers over film thickness and purity.[14]
Troubleshooting Steps:
-
Substrate Cleaning: Ensure meticulous cleaning of the ITO-coated glass substrates to remove organic and inorganic contaminants. A standard procedure includes sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone or oxygen plasma treatment.[1][7]
-
Deposition Rate: A slow deposition rate (e.g., 0.5-2 Å/s) is generally recommended for organic materials to ensure the formation of a uniform and amorphous film.[15]
-
Vacuum Level: Maintain a high vacuum (≤ 5 x 10⁻⁶ mbar) during deposition to prevent contamination from residual gases like oxygen and water, which can degrade the organic materials.[6]
-
Evaporation Source Temperature: Organic materials are sensitive to high temperatures and can decompose.[16][17] Use a low-temperature evaporation source with precise temperature control to heat the material slowly and uniformly.[6][15][16]
Diagram: Troubleshooting Workflow for Low EQE
Caption: A systematic workflow for troubleshooting low EQE in mCBP-based OLEDs.
Issue 2: Rapid Device Degradation and Short Operational Lifetime
Question: My mCBP-based OLED shows promising initial performance, but the luminance rapidly decreases during operation. What are the likely degradation mechanisms, and how can I improve the device stability?
Answer: Rapid degradation is a significant challenge, particularly in blue OLEDs, and is often linked to the intrinsic instability of the organic materials under electrical stress and high-energy emission.[18][19]
2.1 Intrinsic Material Instability
mCBP, while a common host material, can be unstable, especially under UV light or when subjected to high-energy excitons.[18] The breaking of the C-N bond in carbazole-based hosts is a known degradation pathway.[18]
Troubleshooting Insights:
-
Host Material Selection: While mCBP is widely used, consider alternative host materials with higher glass transition temperatures (Tg) and greater electrochemical stability.[19] For instance, hosts that promote more balanced charge transport compared to the relatively unbalanced transport in mCBP can lead to longer lifetimes.[19][20]
-
Exciton Management: High-energy excitons formed on host molecules can induce degradation.[21] Employing device architectures and materials that favor direct exciton formation on the dopant molecules can mitigate this.[21]
2.2 Interfacial Instability and Charge Accumulation
Degradation often occurs at the interfaces between different organic layers due to charge accumulation and the formation of unstable radical species.[18][22]
Troubleshooting Steps:
-
Interlayer Engineering: The introduction of thin interlayers can improve interfacial integrity and charge injection/extraction, reducing charge accumulation.
-
Graded Doping: Instead of a sharp interface, a graded doping profile in the emissive layer can broaden the recombination zone, reducing exciton density and associated degradation pathways like triplet-triplet annihilation.
Diagram: Device Architecture and Energy Levels
Caption: A typical mCBP-based OLED structure and corresponding energy level diagram.
Frequently Asked Questions (FAQs)
Q1: What is the typical triplet energy of mCBP, and why is it important?
A1: mCBP has a high triplet energy of approximately 2.8 eV.[23] This is a critical parameter, especially when mCBP is used as a host for phosphorescent emitters. To ensure efficient energy transfer from the host to the guest and prevent back-energy transfer, the triplet energy of the host must be higher than that of the dopant.[7]
Q2: How does the deposition temperature affect the performance of mCBP-based devices?
A2: The substrate temperature during deposition can influence the morphology of the mCBP film. While mCBP tends to form amorphous films over a range of deposition temperatures, optimizing this parameter can lead to smoother films and better device performance.[24]
Q3: Can mCBP be used in solution-processed OLEDs?
A3: mCBP is a small molecule primarily designed for vacuum thermal evaporation. Its solubility in common organic solvents is limited, making it less suitable for solution-based fabrication methods like spin-coating. For solution-processed devices, carbazole-based polymers or dendrimers are typically used.
Q4: What are the key differences between mCBP and its isomer CBP?
A4: mCBP (3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl) and CBP (4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl) are isomers. The meta-linkage in mCBP results in a less conjugated structure compared to the para-linkage in CBP. This leads to a higher triplet energy for mCBP (2.8 eV) compared to CBP (~2.6 eV), making mCBP a more suitable host for higher-energy (blue) phosphorescent emitters.[23]
References
- Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry.
- The Blue Problem: OLED Stability and Degradation Mechanisms.
- Thin Films Deposition of Organic M
- What are the best practices for thermal evaporation of organic conductive materials?.
- Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules.
- Low Temperature Evapor
- The Blue Problem: OLED Stability and Degradation Mechanisms.
- Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products.
- Troubleshooting poor performance of 9-Phenylcarbazole based OLEDs. BenchChem.
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
- Schematic energy-level diagram of the studied OLED devices containing...
- Low-Temperature Thermal Evaporation of Organic M
- Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. American Chemical Society.
- Status and Challenges of Blue OLEDs: A Review. MDPI.
- Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Journal of the American Chemical Society.
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
- Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts.
- Correlation between energy-level alignment and interfacial properties with the OLED performance.
- Management of charge and exciton for high-performance and long-lifetime blue OLEDs.
- Device performance of green TADF OLEDs based on various hosts: mCBP...
- Optimal thickness of hole transport layer in doped OLEDs.
- Addressing poor performance of 1H-Benzo(a)carbazole-based OLEDs. BenchChem.
- Influence of thickness of hole transport layer on performance of OLED.
- Energy Level Alignment at Organic Semiconductor Interfaces. University of Toronto.
- Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega.
- mCBP-CN | 1327163-09-6 | Electron Transporting Host for Blue OLED. Ossila.
- Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. MDPI.
- Level Alignment on Operating Voltages of Blue Organic Light‐Emitting Diodes. Wiley Online Library.
- Thickness Dependence of MoO 3 Hole Injection Layer on Energy-Level Alignment with NPB Hole Transport Layers in OLEDs.
- OLEDs for Lighting: How to Make Bright, Long-lived and Efficient Devices. Department of Energy.
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
- mCBP. Ossila.
- Purity of OLED-Materials and the Implication on Device-Performance. Merck Group.
- Advancing OLED Technology: The Impact of High-Purity Organic Materials. NINGBO INNO PHARMCHEM CO.,LTD..
- Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. PubMed.
- Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. merckgroup.com [merckgroup.com]
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- 15. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
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- 24. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Efficiency Roll-Off in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCzPh) Based TADF Devices
This technical support guide is designed for researchers and scientists working with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (BCzPh) and other carbazole-based emitters in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). Here, we delve into the common challenges, particularly efficiency roll-off at high luminance, and provide a structured approach to troubleshooting and optimizing your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the fabrication and testing of BCzPh-based TADF devices.
Q1: My device shows a high maximum External Quantum Efficiency (EQE), but it drops off sharply as I increase the brightness. What is the primary cause of this efficiency roll-off?
A1: Severe efficiency roll-off at high luminance is a prevalent issue in TADF devices. The primary culprits are typically bimolecular quenching mechanisms that become dominant at high exciton densities. For carbazole-based TADF emitters, these include:
-
Triplet-Triplet Annihilation (TTA): When two triplet excitons interact, one or both can be annihilated through non-radiative decay. This is often a major contributor to roll-off due to the relatively long lifetime of triplet excitons in TADF materials.
-
Singlet-Triplet Annihilation (STA): An interaction between a singlet and a triplet exciton can lead to the non-radiative decay of the singlet, directly reducing the emissive output.
-
Triplet-Polaron Quenching (TPQ): Triplet excitons can be quenched by charge carriers (polarons) present in the emissive layer, a process that intensifies at the high current densities required for high brightness.
-
Charge Imbalance: An imbalance in the number of holes and electrons injected into the emissive layer can lead to an accumulation of one type of charge carrier, increasing the likelihood of polaron-induced quenching and reducing the overall recombination efficiency.
Q2: I'm observing a lower than expected maximum EQE. What are the likely reasons?
A2: A low maximum EQE can stem from several factors, even before efficiency roll-off becomes significant:
-
Poor Film Morphology: In solution-processed devices, poor film quality of the emissive layer can lead to aggregation-induced quenching and inefficient charge transport.
-
Mismatched Energy Levels: Inefficient charge injection from the transport layers to the host or emitter, or poor confinement of excitons within the emissive layer due to misaligned energy levels, can significantly reduce device efficiency.
-
Sub-optimal Host Material: The choice of host material is critical. An ideal host should have a high triplet energy to confine excitons on the TADF emitter, good charge transport properties to ensure balanced charge injection, and good morphological stability.
-
Impurities in Materials: Residual impurities in the synthesized BCzPh or other device materials can act as quenching sites for excitons.
Q3: My device is unstable and has a very short operational lifetime. What could be the cause?
A3: Device instability and rapid degradation are often linked to the intrinsic chemical stability of the materials and the overall device architecture. For carbazole-based materials, degradation can be initiated by the formation of unstable radical cations. The interface between the hole-transport layer (HTL) and the emissive layer (EML) is particularly critical, as hole accumulation at this interface can accelerate material degradation. Furthermore, inefficient heat dissipation at high current densities can lead to thermal degradation of the organic layers.
Part 2: Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to diagnosing and resolving common issues with BCzPh-based TADF devices.
Issue 1: High Efficiency Roll-Off at High Luminance
Causality: As discussed in the FAQs, high efficiency roll-off is primarily due to TTA, STA, and TPQ, which are all exacerbated by high exciton and polaron concentrations at high current densities. The long lifetime of triplet excitons inherent to the TADF mechanism makes these devices particularly susceptible.
Troubleshooting Protocol:
-
Optimize Doping Concentration:
-
Rationale: The concentration of the TADF emitter in the host matrix directly influences the proximity of emitter molecules and, consequently, the rate of bimolecular quenching.
-
Procedure: Fabricate a series of devices with varying doping concentrations of BCzPh (e.g., 5 wt%, 10 wt%, 15 wt%, 20 wt%).
-
Expected Outcome: A lower doping concentration can reduce TTA and STA by increasing the average distance between emitter molecules. However, too low a concentration can lead to inefficient energy transfer from the host and poor charge transport via the emitter. An optimal concentration will balance these factors. For many carbazole-based TADF emitters, the optimal doping concentration is often found to be in the range of 10-15 wt%.
-
-
Select an Appropriate Host Material:
-
Rationale: A host with balanced charge transport properties can help to broaden the recombination zone, reducing the local exciton density and thus mitigating TTA and STA.
-
Procedure: If you are using a unipolar host (hole-only or electron-only transport), consider switching to a bipolar host material or using a mixed-host system. For instance, a combination of a hole-transporting host like TCTA and an electron-transporting host like B3PYMPM can create a more balanced charge transport environment.
-
Key Host Properties for BCzPh:
-
High Triplet Energy (ET > ET of BCzPh) to ensure efficient exciton confinement.
-
Good thermal and morphological stability.
-
Energy levels that facilitate efficient charge injection from the adjacent transport layers.
-
-
-
Engineer the Device Architecture:
-
Rationale: The thickness of the emissive layer (EML) and the choice of charge transport layers can significantly impact charge balance and exciton distribution.
-
Procedure:
-
Vary EML Thickness: Fabricate devices with different EML thicknesses (e.g., 20 nm, 30 nm, 40 nm). A thicker EML can sometimes broaden the recombination zone, but may also increase the driving voltage.
-
Optimize Transport Layers: Ensure that the hole injection/transport layers (e.g., NPB) and electron injection/transport layers (e.g., TPBi) have appropriate energy levels to facilitate balanced charge injection into the EML. The interface between the HTL and EML is particularly critical for device stability. Employing an HTL with a deep ionization potential can prevent hole accumulation at the interface.[1]
-
-
Illustrative Workflow for Optimizing Doping Concentration:
Caption: Workflow for optimizing the doping concentration of BCzPh.
Issue 2: Low External Quantum Efficiency (EQE)
Causality: A low maximum EQE suggests fundamental inefficiencies in light generation and extraction, independent of high-brightness roll-off mechanisms.
Troubleshooting Protocol:
-
Verify Material Purity:
-
Rationale: Impurities can act as non-radiative recombination centers, quenching excitons before they can emit light.
-
Procedure: Purify all organic materials, including BCzPh, host materials, and transport layer materials, using techniques such as temperature-gradient sublimation.
-
-
Improve Film Quality (for Solution-Processed Devices):
-
Rationale: Poor film morphology can lead to current leakage paths and aggregation-induced quenching.
-
Procedure: Optimize the spin-coating parameters (spin speed, acceleration, time) and solvent choice. Consider post-deposition annealing to improve film uniformity.
-
-
Re-evaluate Host Material Selection:
-
Rationale: Inefficient Förster Resonance Energy Transfer (FRET) from the host to the BCzPh emitter can be a major loss pathway.
-
Procedure: Ensure good spectral overlap between the host's emission spectrum and the BCzPh's absorption spectrum. The host's photoluminescence quantum yield (PLQY) should also be high.
-
Data Presentation: Key Parameters for Host Material Selection
| Host Material | Triplet Energy (ET) | HOMO (eV) | LUMO (eV) | Charge Transport |
| CBP | 2.56 eV | -6.0 eV | -2.4 eV | Hole-transporting |
| mCP | 2.91 eV | -5.9 eV | -2.4 eV | Bipolar |
| TCTA | 2.85 eV | -5.7 eV | -2.4 eV | Hole-transporting |
| TPBi | 2.74 eV | -6.2 eV | -2.7 eV | Electron-transporting |
Note: The suitability of a host depends on the specific energy levels of the BCzPh emitter.
Issue 3: Device Instability and Short Lifetime
Causality: Degradation is often a result of electrochemical instability of the materials under electrical stress and/or poor interfacial properties.
Troubleshooting Protocol:
-
Incorporate an Interlayer:
-
Rationale: An interlayer between the HTL and EML can help to manage charge injection and prevent the accumulation of holes at the interface, which is a common cause of degradation.
-
Procedure: Introduce a thin layer (e.g., 5 nm) of a material with an intermediate HOMO level between the HTL and the host material in the EML.
-
-
Improve Encapsulation:
-
Rationale: Organic materials in OLEDs are highly sensitive to oxygen and moisture.
-
Procedure: Ensure that the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a high-quality sealant and a getter to absorb any residual moisture or oxygen.
-
Illustrative Diagram of Degradation Pathways:
Caption: Key degradation pathways in BCzPh-based TADF devices.
Part 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for the fabrication of a BCzPh-based TADF OLED.
Protocol: Fabrication of a Solution-Processed BCzPh TADF OLED
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, acetone, isopropanol
-
PEDOT:PSS (hole injection layer)
-
BCzPh (emitter)
-
mCP (host material)
-
TPBi (electron transport layer)
-
LiF (electron injection layer)
-
Aluminum (cathode)
-
Toluene (solvent)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: a. Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. b. Anneal the substrates at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: a. Prepare a solution of BCzPh and mCP in toluene at the desired weight ratio (e.g., 10 wt% BCzPh). The total concentration should be around 10 mg/mL. b. Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. c. Anneal the substrates at 80°C for 10 minutes inside the glovebox.
-
Electron Transport Layer (ETL) and Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (<10-6 Torr). b. Sequentially deposit a 40 nm layer of TPBi, a 1 nm layer of LiF, and a 100 nm layer of Al through a shadow mask. The deposition rate for the organic layers should be around 1-2 Å/s, and for the metal layers, it should be around 5-10 Å/s.
-
Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass slide in a nitrogen-filled glovebox.
References
- Zhang, D., Duan, L., Li, C., Li, Y., & Li, F. (2014). High-efficiency fluorescent organic light-emitting devices using sensitizing hosts with a small singlet–triplet splitting.
- Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
- Lee, J. H., Chen, C. H., & Lin, C. F. (2014). Highly efficient organic light-emitting devices from thermally activated delayed fluorescence. Journal of Materials Chemistry C, 2(48), 10321-10328.
- Goushi, K., Yoshida, K., Sato, K., & Adachi, C. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion.
- Nakanotani, H., Higuchi, T., Furukawa, T., Masui, K., Morimoto, K., & Adachi, C. (2013). High-efficiency organic light-emitting diodes with fluorescent emitters.
- Kim, J. S., Lee, J. Y., & Lee, C. W. (2017). A phosphorescent OLED with an efficiency roll-off lower than 1% at 10 000 cd m−2 achieved by reducing the carrier mobility of the donors in an exciplex co-host system.
- Liu, X., Chen, Z., & Yuan, Y. (2018). Critical importance of the hole-transporter and emission layer interface for prolonging lifetime in a phosphor-sensitized hyper-OLED based on an MR-TADF emitter.
Sources
Technical Support Center: Thermal Annealing Effects on 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (CBP) Film Morphology
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as CBP. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the thermal annealing of CBP thin films. Precise control over film morphology is critical for the performance of organic electronic devices, and this resource aims to equip you with the expertise to navigate the challenges of your experimental work.[1][2][3]
I. Troubleshooting Guide: Common Issues in CBP Film Annealing
This section addresses specific problems that can arise during the thermal annealing of CBP films, providing potential causes and actionable solutions.
Issue 1: Film Dewetting or Agglomeration During Annealing
Symptoms:
-
Visible holes or voids in the film after annealing.
-
Formation of isolated islands or droplets of CBP material.
-
Significant decrease in film coverage on the substrate.
Potential Causes:
-
Annealing Temperature Exceeds the Glass Transition Temperature (Tg) or Melting Point (Tm): When heated above its Tg, an amorphous organic semiconductor film can transition to a more mobile, rubbery state, leading to dewetting to minimize surface energy.[4]
-
Poor Substrate Wettability: If the surface energy of the substrate is significantly lower than that of the CBP film, the film will tend to bead up to reduce the interfacial energy.
-
Contaminated Substrate: Organic residues or particulates on the substrate can act as nucleation sites for dewetting.
-
High Heating Rate: A rapid increase in temperature can induce thermal stresses and promote rapid dewetting before the film can structurally relax.[4]
Solutions & Explanations:
-
Optimize Annealing Temperature:
-
Causality: The primary driver of dewetting is excessive thermal energy. It is crucial to anneal below the temperature at which the material begins to flow.
-
Protocol: Systematically vary the annealing temperature in small increments (e.g., 10-20°C) below the known or expected Tg of CBP. Characterize the film morphology at each temperature using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to identify the optimal processing window.[5][6]
-
-
Substrate Surface Treatment:
-
Causality: Modifying the substrate surface energy to be closer to that of CBP improves adhesion and discourages agglomeration.
-
Protocol: Employ surface treatments such as UV-ozone cleaning or plasma treatment to increase the surface energy of common substrates like silicon dioxide or ITO. Alternatively, apply a self-assembled monolayer (SAM) that promotes better wetting by the CBP film.
-
-
Rigorous Substrate Cleaning:
-
Causality: A pristine substrate surface is fundamental for uniform film formation.
-
Protocol: Implement a multi-step cleaning process involving sequential sonication in solvents like acetone, and isopropanol, followed by a thorough rinse with deionized water and drying with nitrogen gas.
-
Issue 2: Uncontrolled or Excessive Crystallization
Symptoms:
-
Formation of large, needle-like, or spherulitic crystalline domains within the film.[7]
-
Increased surface roughness and haziness of the film.
-
Inconsistent device performance across the substrate.
Potential Causes:
-
Prolonged Annealing Time: Extended periods at elevated temperatures provide sufficient time for molecular rearrangement and crystal growth.
-
Annealing in a Solvent Vapor Environment: The presence of solvent vapor can plasticize the film, significantly enhancing molecular mobility and accelerating crystallization.[8]
-
"Memory Effect" from Solution: The pre-aggregation state of CBP in the deposition solution can influence the nucleation and growth of crystals in the solid film.
Solutions & Explanations:
-
Control Annealing Duration:
-
Causality: Crystallization is a kinetic process. By limiting the annealing time, you can arrest the crystal growth at a desired stage.
-
Protocol: For a fixed optimal temperature, perform a time-dependent study, annealing for periods ranging from a few minutes to an hour. Use techniques like X-ray Diffraction (XRD) and AFM to monitor the evolution of crystallinity and surface morphology.[9]
-
-
Precise Atmosphere Control:
-
Causality: A vacuum or inert atmosphere prevents unwanted reactions and minimizes the influence of ambient moisture, which can affect crystallization.
-
Protocol: Conduct annealing in a high-vacuum chamber or a glovebox with a controlled nitrogen or argon atmosphere. This is standard practice for organic semiconductor processing.
-
-
Rapid Thermal Annealing (RTA):
-
Causality: RTA involves quickly heating the sample to the target temperature for a short duration, followed by rapid cooling.[10] This provides enough thermal energy for morphological relaxation while minimizing the time available for large-scale crystallization.[11]
-
Protocol: Utilize an RTA system to anneal the CBP films. Typical parameters involve ramp rates of several degrees per second, hold times of seconds to a few minutes, and subsequent fast cooling.
-
Issue 3: Inconsistent or Non-Uniform Film Morphology
Symptoms:
-
Significant variations in grain size, roughness, or crystal orientation across the film.
-
Patches of amorphous and crystalline regions within the same film.
Potential Causes:
-
Non-Uniform Substrate Temperature: Temperature gradients across the substrate during annealing will lead to different morphological evolution in different areas.
-
Inhomogeneous "As-Deposited" Film: Defects, thickness variations, or residual solvent in the initial film will be amplified during the annealing process.
-
Substrate-Induced Effects: The nature of the substrate can locally influence the crystallization behavior of the CBP film.[8]
Solutions & Explanations:
-
Ensure Uniform Heating:
-
Causality: Uniform thermal treatment is essential for reproducible film properties.
-
Protocol: Use a calibrated hotplate or oven with good thermal uniformity. For research purposes, placing the sample on a larger thermal mass (like a thick metal block) can help buffer temperature fluctuations.
-
-
Optimize Film Deposition:
-
Causality: The quality of the post-annealed film is highly dependent on the quality of the pre-annealed film.
-
Protocol: For spin-coating, optimize the spin speed, acceleration, and solution concentration to achieve a uniform, defect-free initial film. For thermal evaporation, ensure a stable deposition rate and substrate temperature.
-
-
Consider Substrate Choice:
-
Causality: Different substrates can promote different molecular packing and crystal growth habits.
-
Protocol: If inconsistencies persist, investigate the effect of different substrates (e.g., SiO2, glass, PEDOT:PSS) on the annealed film morphology.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of thermal annealing CBP films?
A1: The main goals of thermal annealing are to improve the molecular ordering, increase the grain size, and reduce defects within the thin film.[10] This process allows the molecules, which may be in a disordered (amorphous) state after deposition, to gain enough thermal energy to rearrange into a more stable, ordered (polycrystalline) state.[10] This improved morphology can lead to enhanced charge transport properties, which are crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs).[12][13]
Q2: How does the annealing temperature affect the final film morphology?
A2: The annealing temperature is a critical parameter.[10]
-
Below Tg: Little to no significant morphological change will occur as the molecules lack sufficient energy to move.
-
Near or Slightly Above Tg: This is often the optimal range. It allows for molecular rearrangement and the formation of small, uniform crystalline grains without causing dewetting. The grain size often increases with temperature in this regime.[14][15]
-
Well Above Tg/Tm: The film will likely dewet, leading to a loss of film integrity.[4]
Q3: Should I anneal my CBP film in a vacuum, inert gas, or ambient air?
A3: It is highly recommended to anneal in a vacuum or an inert gas (like nitrogen or argon) environment. Annealing in ambient air can lead to the incorporation of oxygen and moisture into the film, which can act as charge traps and degrade the electronic properties of the CBP. Furthermore, it can lead to oxidative degradation of the material at elevated temperatures.
Q4: Can thermal annealing change the optical properties of the CBP film?
A4: Yes. Changes in molecular packing and crystallinity due to annealing can affect the film's optical properties, such as its absorption and photoluminescence spectra.[16] An increase in crystallinity can lead to shifts in the peak positions and changes in the absorption coefficient.[9][17] For instance, increased intermolecular interactions in a more ordered film can cause a red-shift in the absorption spectrum.[18]
Q5: What are the best characterization techniques to study the effects of thermal annealing on CBP films?
A5: A combination of techniques is ideal for a comprehensive analysis:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, measure surface roughness, and identify grain boundaries.[19]
-
X-ray Diffraction (XRD): To determine the crystalline structure, identify different crystalline phases, and estimate the crystallite size.[14]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology over larger areas and identify larger-scale defects like cracks or dewetting.[6]
-
UV-Vis Spectroscopy: To analyze changes in the optical absorption properties, which are related to the film's electronic structure.[16]
III. Data & Protocols
Data Summary: Annealing Temperature vs. Film Properties
The following table summarizes typical trends observed when annealing organic semiconductor films. The exact values for CBP will depend on specific experimental conditions.
| Annealing Temperature | Expected Effect on Crystallinity | Expected Effect on Surface Roughness (RMS) | Potential Risks |
| Room Temperature (As-deposited) | Amorphous or nanocrystalline | Low | Poor molecular ordering |
| 50°C - 80°C | Onset of crystallization, small grains | Slight increase | - |
| 80°C - 120°C | Increased grain size, improved crystallinity[12] | May increase due to grain growth | - |
| > 120°C (approaching/exceeding Tg) | Large grain formation, potential phase changes | Significant increase | Risk of dewetting, agglomeration |
Experimental Protocol: Thermal Annealing of CBP Films
This protocol provides a general workflow for a systematic study of thermal annealing.
1. Substrate Preparation: a. Sequentially sonicate the chosen substrate (e.g., glass, Si/SiO2) in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrate with a stream of high-purity nitrogen gas. c. Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before film deposition to ensure a clean, high-energy surface.
2. CBP Film Deposition (Spin-Coating Example): a. Prepare a solution of CBP in a suitable solvent (e.g., toluene, chlorobenzene) at a desired concentration (e.g., 10 mg/mL). b. Filter the solution through a 0.2 µm PTFE syringe filter. c. Deposit the solution onto the prepared substrate and spin-coat at a speed optimized for the desired thickness (e.g., 3000 rpm for 60 seconds). d. Soft-bake the film on a hotplate at a low temperature (e.g., 60°C) for 5-10 minutes to remove residual solvent.
3. Thermal Annealing: a. Place the substrate with the CBP film into a vacuum oven or a tube furnace within a glovebox. b. Evacuate the chamber to a base pressure of <10⁻⁵ Torr or purge thoroughly with nitrogen. c. Ramp the temperature to the desired setpoint (e.g., 100°C) at a controlled rate (e.g., 5-10°C/minute). d. Hold the sample at the setpoint temperature for the desired duration (e.g., 30 minutes). e. Cool the sample down to room temperature naturally or at a controlled rate.
4. Characterization: a. Perform AFM to analyze the surface morphology and roughness. b. Use XRD to assess the crystallinity and crystal orientation. c. Measure UV-Vis absorption spectra to check for changes in optical properties.
IV. Visualized Workflow
Experimental Workflow Diagram
Caption: Workflow from substrate preparation to film characterization.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting common morphological issues.
References
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- Al-Hardan, N. H., et al. (n.d.). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. MDPI.
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- Lee, C. H., et al. (2023). The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. PMC.
- Strunz, T., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI.
- Chen, J., et al. (n.d.). Influence of film structure on the dewetting kinetics of thin polymer films in the solvent annealing process. Physical Chemistry Chemical Physics.
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- Chen, J., et al. (2011). Morphology evolution and structural transformation of solution-processed methanofullerene thin film under thermal annealing. PubMed.
- Kumar, A., et al. (2024).
- Grazulis, S., et al. (n.d.). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. MDPI.
- Quynh, D. M., et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers.
- Li, Y., et al. (n.d.).
- ResearchGate. (n.d.).
- Al-Ghamdi, A. A., & El-Tantawy, F. (n.d.).
- ResearchGate. (n.d.). Influence of thermal annealing on the morphology and magnetic domain structure of Co thin films.
- Al-Hardan, N. H., et al. (n.d.). Influence of the Annealing Temperature on the Thickness and Roughness of La2Ti2O7 Thin Films. Scirp.org.
- Chen, J., et al. (n.d.). Chemically-induced solid-state dewetting of thin Au films.
- Al-Ghamdi, A. A., & El-Tantawy, F. (2022).
- Briseno, A. L., Mannsfeld, S. C. B., Ling, M. M., Liu, S., Tseng, R. J., Reese, C., Roberts, M. E., Yang, Y., Wudl, F., & Bao, Z. (n.d.). Nanocrystalline silicon film growth morphology control through RF waveform tailoring.
- ACS Publications. (n.d.).
- Roe, D. R., & Labuza, T. P. (n.d.). Crystallization inhibition of an amorphous sucrose system using raffinose. PMC.
- Zhang, Y., et al. (n.d.). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. MDPI.
- Chen, J., et al. (n.d.). Crystallization of Amorphous Drugs and Inhibiting Strategies.
- Zhang, Y., et al. (2022). Atomic Layer Coating to Inhibit Surface Crystallization of Amorphous Pharmaceutical Powders. PubMed.
- Google Patents. (n.d.). JP6374566B2 - Method for preventing crystallization of a pharmaceutical in a polymer film.
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- OLED Material. (n.d.). 9,9′-Bis([1,1′-biphenyl]-3-yl)-3,3′-bi-9H-carbazole 1352040-89-1.
- ResearchGate. (n.d.). Structural and morphological characterizations of glass based composites in thin films form.
- Wiley Online Library. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films.
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Technical Support Center: Overcoming Synthetic Challenges in the Scale-Up of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Welcome to the technical support center dedicated to the synthesis and scale-up of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable carbazole derivative, a key building block in materials science, particularly for Organic Light-Emitting Diodes (OLEDs).[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful execution and scale-up of your synthesis.
Section 1: Overview of Synthetic Strategies
The synthesis of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole involves the formation of a crucial carbon-nitrogen (C-N) bond between the carbazole nitrogen and the C3 position of a biphenyl ring system. The two most prevalent and industrially relevant methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Frequently Asked Questions (FAQs) - General
Q1: Which synthetic route, Buchwald-Hartwig or Ullmann, is better for my project?
A1: The choice depends on several factors, including scale, budget, available equipment, and functional group tolerance of any other substituents.
-
Buchwald-Hartwig Amination: This is often the preferred modern method. It generally proceeds under milder conditions, offers higher yields, and has a broader substrate scope.[2] The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and specialized phosphine ligands.[3][4]
-
Ullmann Condensation: This is a classic, cost-effective method using copper catalysts. However, traditional Ullmann reactions require harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents.[5][6] While modern protocols with ligands allow for milder conditions, they can still be more challenging to optimize than Buchwald-Hartwig reactions.[7]
Q2: How critical is the purity of the starting materials, 9H-carbazole and 3-bromobiphenyl?
A2: Extremely critical. Impurities in the starting materials are a primary cause of low yields and difficult purifications.
-
9H-Carbazole: Ensure it is free from other nitrogen-containing heterocycles and moisture. Recrystallization from a suitable solvent like ethanol or toluene is recommended if purity is questionable.
-
3-Bromobiphenyl: This reactant is a key intermediate.[1][8][9] Its purity is paramount. Common impurities can include other bromobiphenyl isomers or residual reagents from its synthesis (e.g., from a Suzuki coupling used to prepare it).[10] The presence of protic impurities can also lead to side reactions like debromination.[7] It is advisable to purchase from a reputable supplier or purify by distillation or column chromatography.
Section 2: Troubleshooting the Buchwald-Hartwig Amination Route
This palladium-catalyzed cross-coupling is highly efficient but sensitive to several parameters. Success hinges on the careful selection of the catalyst, ligand, base, and solvent, and the rigorous exclusion of oxygen.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to promote reductive elimination. 3. Incorrect Base: The base may be too weak to deprotonate the carbazole-Pd complex or is not soluble enough in the reaction medium. 4. Oxygen Contamination: O₂ can oxidize the Pd(0) catalyst, rendering it inactive. | 1. Use a pre-catalyst (e.g., G3-palladacycles) or ensure proper in-situ generation. Ensure the Pd source (e.g., Pd₂(dba)₃) is fresh. 2. Screen sterically hindered, electron-rich phosphine ligands like RuPhos, XPhos, or tBuXPhos.[11] 3. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and anhydrous. 4. Thoroughly degas the solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[3] |
| Significant Hydrodehalogenation | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially at higher temperatures or with certain ligand/base combinations.[2] 2. Protic Impurities: Water or other protic sources can protonate intermediates, leading to the reduced arene. | 1. Use bulky ligands that favor reductive elimination. Lowering the reaction temperature may also help, though it could slow the desired reaction. 2. Use anhydrous solvents and ensure all reagents are dry. |
| Formation of Dark Tar or Catalyst Decomposition | 1. High Temperature: The catalyst system may not be stable at the reaction temperature. 2. Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways. | 1. Reduce the reaction temperature. Modern catalyst systems often work efficiently at temperatures between 80-110 °C.[12] 2. Ensure a strict inert atmosphere. Use a higher ligand-to-palladium ratio if necessary. |
Optimized Lab-Scale Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strict stream of argon, add 9H-carbazole (1.0 eq), 3-bromobiphenyl (1.1 eq), sodium tert-butoxide (1.4 eq), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the corresponding ligand (if not using a pre-catalyst) to an oven-dried reaction flask equipped with a stir bar and condenser.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M concentration relative to carbazole) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude solid by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.[12]
Section 3: Troubleshooting the Ullmann Condensation Route
The Ullmann reaction is a powerful alternative, especially when cost is a major driver. Success often depends on finding the right combination of copper source, ligand (for modern protocols), base, and solvent to overcome the high activation energy of the reaction.
Troubleshooting Guide: Ullmann Condensation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Slow Conversion | 1. Inactive Copper Source: Copper(I) is the active catalytic species. Cu(0) or Cu(II) may be inactive or require in-situ reduction/activation. Old CuI can be oxidized. 2. Insufficient Temperature: Traditional Ullmann reactions require very high temperatures (180-220 °C).[5] 3. Inappropriate Solvent: The solvent must be polar and high-boiling to facilitate the reaction. | 1. Use fresh, high-purity CuI. If using copper powder, pre-activation (e.g., with iodine or acid wash) may be necessary.[5] 2. If using a ligand-free system, ensure the temperature is sufficiently high. For milder conditions, introduce a ligand such as 1,10-phenanthroline or an amino acid like L-proline.[7][13] 3. Use solvents like DMF, NMP, or 1,4-dioxane. Ensure they are anhydrous. |
| Low Yields and Byproduct Formation | 1. Homocoupling of Aryl Halide: The Ullmann reaction can sometimes promote the formation of symmetric biaryls. 2. Thermal Degradation: The high temperatures can cause degradation of starting materials or the product. | 1. This is an inherent challenge. Using a ligand-accelerated protocol at lower temperatures can often suppress this side reaction. 2. Use the lowest effective temperature. The addition of a suitable ligand can significantly lower the required temperature.[7] |
| Difficult Work-up | 1. Removal of Copper Salts: The product is often contaminated with copper salts, which can be difficult to remove completely. | 1. After the reaction, quench with aqueous ammonia or an ammonium chloride solution. The ammonia will complex with the copper, aiding its removal into the aqueous phase during extraction. Multiple washes may be necessary. |
Modern Lab-Scale Protocol: Ligand-Accelerated Ullmann Condensation
-
Preparation: To an oven-dried Schlenk tube, add 9H-carbazole (1.0 eq), 3-bromobiphenyl (1.2 eq), Copper(I) Iodide (CuI, 5-10 mol%), 1,10-phenanthroline (10-20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe.
-
Reaction: Heat the mixture to 110-130 °C with vigorous stirring for 24-48 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with a 10% aqueous ammonia solution. Stir for 30 minutes.
-
Extraction & Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[7]
Section 4: Scale-Up Challenges and Solutions
Transitioning from a lab-scale procedure to a pilot or manufacturing scale introduces new challenges related to safety, cost, and process robustness.
FAQs - Scale-Up
Q1: My yield dropped significantly when I scaled the reaction from 1g to 100g. What should I investigate first?
A1: The two most common culprits are mixing and heat transfer .
-
Mixing (Agitation): In heterogeneous mixtures (especially with solid bases like K₂CO₃ or NaOtBu), inefficient stirring on a larger scale can create localized "dead spots" where the reaction does not proceed. Ensure your reactor's agitation is sufficient to maintain a uniform slurry.
-
Heat Transfer: A 100g scale reaction has a much lower surface-area-to-volume ratio than a 1g scale. It takes longer to heat up, and more importantly, it is harder to dissipate heat from any exothermic events. This can lead to different temperature profiles and altered reaction kinetics or degradation. Use a reactor with a heating jacket and internal temperature probe to ensure you are reaching and maintaining the target temperature.
Q2: How can I reduce the cost of the Buchwald-Hartwig route on a large scale?
A2: Focus on the catalyst and ligand, as they are the primary cost drivers.
-
Reduce Catalyst Loading: Systematically screen lower catalyst loadings (e.g., from 1 mol% down to 0.1 mol% or lower) to find the minimum effective amount for your specific reaction.
-
Consider Cheaper Ligands/Catalysts: While highly effective, the most advanced ligands can be expensive. Investigate if an older generation or less complex ligand (e.g., a trialkylphosphine) provides acceptable results.
-
Catalyst Recycling: Investigate methods to recover and reuse the palladium catalyst, though this can be a complex undertaking.
Q3: Are there specific safety concerns for scaling up these C-N coupling reactions?
A3: Yes.
-
Exotherms: While not violently exothermic, the quench step (adding water or acid to a mixture containing a strong base like NaOtBu) can generate significant heat. Always perform quenches slowly with adequate cooling.
-
Pyrophoric/Air-Sensitive Reagents: Solid NaOtBu can be pyrophoric. Phosphine ligands can be air-sensitive and toxic.[3] Handling these reagents on a large scale requires specialized equipment and procedures to prevent exposure to air and moisture.
-
Solvents: Toluene, dioxane, and DMF have specific handling and environmental considerations. Dioxane, in particular, can form explosive peroxides.
Q4: Column chromatography is not feasible for purifying 5 kg of product. What is the best alternative?
A4: Recrystallization is the industry standard for large-scale purification.
-
Solvent Screening: Perform a thorough solvent screen to find a single solvent or solvent system (e.g., Toluene/Heptane, Ethyl Acetate/Ethanol) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at all temperatures.
-
Seeding: Develop a seeding strategy to control crystallization and ensure consistent particle size and purity.
-
Trituration/Slurry: Before a full recrystallization, washing the crude solid with a solvent in which the product is poorly soluble (but impurities are soluble) can be a highly effective and simple purification step.
References
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- ChemicalBook. (2022). Synthesis and Detection method of 3-Bromobiphenyl.
- BenchChem. (2025). Common side reactions in the synthesis of carbazole derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination.
- NIH National Library of Medicine. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
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- Wikipedia. Ullmann condensation.
- Unknown Source. Synthesis of carbazoles and derivatives from allenes.
- Biosynth. 3-Bromobiphenyl.
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- RSC Publishing. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.
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- ResearchGate. (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles.
- Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
- Chem-Impex. 3-Bromobiphenyl.
- The Royal Society of Chemistry. Supporting Information.
- BenchChem. Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
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- Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- NIH National Library of Medicine. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Patsnap Eureka. Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step.
- Organic Chemistry Portal. Ullmann Reaction.
- Reddit. (2023). Troubleshooting Ullmann Couplint.
- Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives.
- ResearchGate. (2025). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Chem-Impex. 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (purified by sublimation).
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
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Technical Support Center: Analysis of Degradation Mechanisms in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (biphenyl-carbazole) in organic electronic devices. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, focusing on the degradation mechanisms of these devices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of biphenyl-carbazole devices.
Q1: What are the primary degradation mechanisms for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole based devices?
A1: The degradation of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole based devices is a multifaceted issue stemming from both intrinsic and extrinsic factors.
-
Intrinsic Degradation: This is inherent to the material and device operation. A primary pathway involves the homolytic cleavage of the carbon-nitrogen (C-N) bond within the carbazole moiety.[1][2] This is often initiated by the energy released from excitons (electron-hole pairs) during device operation.[1][3] These bond-breaking events create reactive radical species that can lead to the formation of non-emissive products and ultimately, device failure.[4][5] Additionally, interactions between excitons and polarons (charged organic molecules) are a significant contributor to the degradation of carbazole-based materials.[1]
-
Extrinsic Degradation: This is caused by external environmental factors. Exposure to moisture and oxygen is a major cause of degradation, leading to the formation of "dark spots" which are non-emissive areas on the device.[4][6][7][8] Ultraviolet (UV) radiation can also induce photodegradation of the organic materials.[4][9]
Q2: How do excitons and polarons contribute to the degradation of biphenyl-carbazole devices?
A2: Excitons and polarons are fundamental to the operation of organic light-emitting diodes (OLEDs), but they also play a crucial role in their degradation.
-
Excitons: These are bound states of an electron and a hole. During device operation, a significant number of excitons are generated. The energy released during the decay of these excitons, particularly from triplet states, can be high enough to break chemical bonds within the 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole molecule, such as the C-N bond.[1][3] This process is a key driver of intrinsic degradation. Furthermore, high exciton densities can lead to exciton-exciton annihilation, a process that generates high-energy states capable of causing molecular decomposition.[10][11]
-
Polarons: These are charged molecules (radical ions) formed when a molecule accepts an electron (negative polaron) or a hole (positive polaron). These charged species can be chemically reactive and can participate in degradation reactions.[3] The interaction between an exciton and a polaron (exciton-polaron annihilation) is another significant degradation pathway that can lead to the formation of non-emissive species and reduce device efficiency and lifetime.[1][11]
Q3: What is the impact of molecular aggregation on device performance?
A3: Molecular aggregation, or the clustering of molecules, can have a significant impact on the performance and stability of biphenyl-carbazole devices. Exciton-induced morphological aggregation of carbazole-based materials has been observed to cause the appearance of new, longer-wavelength emission bands in the electroluminescence spectrum.[1][2][12] This phenomenon can lead to a color shift in the emitted light and a decrease in the overall device efficiency. The aggregation can create quenching sites where excitons decay non-radiatively, thus reducing the light output.[13]
Q4: What are the typical degradation products of carbazole-based materials?
A4: The degradation of carbazole-based materials like 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole can lead to the formation of several byproducts. A common degradation pathway is the cleavage of the C-N bond, which would result in the formation of biphenyl and carbazole radicals.[5] These highly reactive species can then undergo further reactions, such as dimerization or reactions with other molecules in the device, to form various non-emissive products.[5] Identifying these degradation products is crucial for understanding the exact failure mechanisms and can be achieved through advanced analytical techniques.[14][15]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to troubleshoot common issues observed during experiments with 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole devices.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Rapid Decrease in Luminance | 1. Intrinsic Material Degradation: Exciton- and polaron-induced degradation leading to the formation of non-emissive species.[1][4] 2. Environmental Degradation: Ingress of oxygen and moisture leading to quenching of luminescence and formation of dark spots.[6][7] 3. High Operating Current/Voltage: Accelerates intrinsic degradation mechanisms like exciton-exciton and exciton-polaron annihilation.[11][16] | Action 1: Material Purity Verification: Ensure the purity of the 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole source material. Impurities can act as traps for charge carriers or quenching sites for excitons. Action 2: Enhance Encapsulation: Improve the device encapsulation to minimize exposure to oxygen and moisture. This is a critical step for preventing extrinsic degradation.[7][8] Action 3: Optimize Driving Conditions: Operate the device at lower current densities and voltages to reduce the rate of intrinsic degradation.[17][18][19] |
| Shift in Emission Color (e.g., Red-Shift) | 1. Molecular Aggregation: Formation of molecular aggregates can lead to new, lower-energy emissive states.[1][2] 2. Formation of Degradation Products: Some degradation byproducts may have different emission characteristics than the original material.[5] | Action 1: Morphological Analysis: Use techniques like Atomic Force Microscopy (AFM) to investigate the morphology of the organic film before and after operation to identify signs of aggregation.[1] Action 2: Spectroscopic Analysis: Perform detailed photoluminescence (PL) and electroluminescence (EL) spectroscopy to characterize the new emission peaks and compare them to known degradation products of carbazole derivatives.[1][2] |
| Appearance of Dark Spots | 1. Moisture and Oxygen Ingress: Reaction of water and oxygen with the organic materials or the cathode.[4][6][9] 2. Particulate Contamination: Dust or other particles on the substrate can create shorts or disrupt film growth, leading to non-emissive areas. | Action 1: Inert Atmosphere Processing: Fabricate and encapsulate the devices in a controlled inert atmosphere (e.g., a glovebox with low oxygen and moisture levels). Action 2: Substrate Cleaning: Implement a rigorous substrate cleaning procedure to remove any particulate contamination before device fabrication. |
| Increase in Operating Voltage | 1. Formation of Charge Traps: Degradation products can act as charge traps, impeding charge transport and requiring a higher voltage to maintain the same current.[4] 2. Interfacial Degradation: Degradation at the interfaces between different layers can increase the charge injection barrier.[15][20] | Action 1: Impedance Spectroscopy: Use impedance spectroscopy to analyze changes in the device's electrical characteristics before and after degradation to identify increases in resistance and the formation of trap states.[16][20] Action 2: Interfacial Characterization: Employ surface-sensitive analytical techniques to probe the chemical composition of the interfaces in degraded devices.[15] |
Part 3: Experimental Protocols & Visualizations
To aid in the analysis of degradation mechanisms, the following experimental workflows and visualizations are provided.
Protocol 1: Accelerated Aging Test
This protocol is designed to induce and study degradation in a controlled manner.
-
Device Fabrication: Fabricate a set of identical 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole based devices under optimal conditions.
-
Initial Characterization: Measure the initial current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of each device.
-
Stress Application: Subject the devices to a constant current density (e.g., 20-100 mA/cm²) in a controlled environment (e.g., nitrogen-filled chamber at a specific temperature).
-
Periodic Monitoring: Periodically interrupt the stress test to measure the J-V-L characteristics, EL spectrum, and EQE.
-
Data Analysis: Plot the luminance, operating voltage, and EQE as a function of operating time to determine the device lifetime (e.g., T50, the time it takes for the luminance to drop to 50% of its initial value).
Protocol 2: Analysis of Degraded Devices
This protocol outlines steps to analyze the chemical and morphological changes in degraded devices.
-
De-encapsulation: Carefully remove the encapsulation of the degraded device in an inert atmosphere to expose the organic layers.
-
Spectroscopic Analysis: Use techniques like Fourier-transform infrared (FTIR) spectroscopy and photoluminescence (PL) spectroscopy to identify chemical changes and the formation of new species in the organic layers.[2]
-
Mass Spectrometry: Employ techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) or laser desorption/ionization mass spectrometry (LDI-MS) for depth profiling and identification of degradation products within the device stack.[14][15]
-
Microscopy: Utilize atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to examine the morphology of the organic layers and identify any aggregation or structural changes.[1][13]
Visualization of Degradation Pathways
The following diagrams illustrate key degradation mechanisms in biphenyl-carbazole devices.
Caption: Intrinsic and extrinsic degradation pathways in biphenyl-carbazole devices.
Caption: A workflow for troubleshooting common degradation issues.
References
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). National Institutes of Health.
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- Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. (n.d.). ACS Publications.
- Study of Effect of Environmental Factors on Organic Light Emitting Diode (OLED) Displays: A Review. (n.d.). ResearchGate.
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- Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy. (2013, November 21). Optica Publishing Group.
- Toray Research Center to explain its OLED device degradation analysis in an online seminar. (2022, February 15). OLED-Info.
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Validation & Comparative
Comparing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole with other carbazole-based host materials
An In-Depth Comparative Guide to Carbazole-Based Host Materials: Spotlight on 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP)
Introduction
In the rapidly advancing field of organic electronics, the performance of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) is critically dependent on the selection of appropriate host materials for the emissive layer.[1][2] These host materials form a matrix for the phosphorescent guest emitters, facilitating charge transport and ensuring efficient energy transfer to the guest, ultimately leading to light emission.[2][3] Carbazole-based derivatives have emerged as a cornerstone in the development of high-performance host materials due to their excellent thermal stability, high triplet energy, and good hole-transporting properties.[1][4][5]
This guide provides a comprehensive comparison of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, with other prominent carbazole-based host materials. We will delve into the nuances of its molecular structure, photophysical and thermal properties, and its performance in OLED devices, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the selection of host materials for next-generation OLEDs.
Molecular Design and Rationale
The properties of carbazole-based host materials are intricately linked to their molecular architecture. The strategic placement of functional groups and the nature of the linkages between aromatic moieties can significantly influence their thermal stability, electronic properties, and ultimately, their device performance.
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) is an isomer of the widely used CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl). The key distinction lies in the meta-linkage of the carbazole units to the central biphenyl core in mCBP, as opposed to the para-linkage in CBP.[6][7] This seemingly subtle structural modification has profound implications. The meta-linkage in mCBP restricts the π-conjugation to the biphenyl core, effectively preventing the formation of low-energy excimers and resulting in a significantly higher triplet energy.[6][7] This is a critical attribute for hosting high-energy (i.e., blue) phosphorescent emitters.
In contrast, the para-linkage in CBP allows for more extended conjugation, which, while beneficial for charge transport, lowers its triplet energy.[6] Another popular host material, 1,3-bis(N-carbazolyl)benzene (mCP) , features a benzene core with two carbazole units attached at the meta positions, which also contributes to its high triplet energy.[8][9]
Figure 1: Molecular structures of mCBP, CBP, and mCP.
A general synthetic route to mCBP involves a Suzuki coupling reaction between 9-(3-bromophenyl)-9H-carbazole and phenylboronic acid.[10] This method offers a straightforward and efficient pathway to obtain high-purity mCBP for optoelectronic applications.
Comparative Analysis of Key Performance Metrics
The suitability of a host material for PhOLEDs is determined by a combination of its thermal, photophysical, and electrochemical properties. Below is a comparative analysis of mCBP against CBP and mCP based on these critical parameters.
Thermal Stability
High thermal stability is paramount for the operational lifetime and reliability of OLED devices.[11] A high glass transition temperature (Tg) is indicative of a stable amorphous morphology, which is crucial for preventing crystallization and degradation of the thin films in the device. The decomposition temperature (Td), the temperature at which the material begins to degrade, is another key indicator of thermal robustness.
| Material | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) |
| mCBP | ~120 °C | ~380 °C |
| CBP | 110 °C | 380 °C |
| mCP | 60 °C | 390 °C |
Note: These values can vary slightly depending on the measurement conditions and purity of the material.
As evidenced by the data, both mCBP and CBP exhibit excellent thermal stability with high glass transition and decomposition temperatures, making them suitable for durable OLED devices. While mCP has a comparable decomposition temperature, its lower glass transition temperature may be a limiting factor in certain applications.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of a host material dictate its ability to efficiently facilitate the electroluminescence process. A high triplet energy (ET) is essential to prevent back energy transfer from the guest phosphorescent emitter to the host, which would otherwise quench the emission.[2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels influence the charge injection and transport balance within the emissive layer.[12]
| Material | Triplet Energy (ET) | HOMO (eV) | LUMO (eV) |
| mCBP | 2.8 - 2.9 eV[6][7] | ~6.0 eV[7] | ~2.4 eV[7] |
| CBP | 2.56 - 2.65 eV[6] | ~6.1 eV | ~2.9 eV |
| mCP | 2.91 eV[8][9] | ~5.9 eV[8] | ~2.4 eV[8] |
The higher triplet energy of mCBP compared to CBP is a direct consequence of its meta-linkage, which confines the triplet excited state to the biphenyl core.[6] This makes mCBP a superior host for blue phosphorescent emitters, which typically have high triplet energies. mCP also possesses a high triplet energy, making it another excellent candidate for blue PhOLEDs.[8][9] The HOMO and LUMO levels of all three materials are in a suitable range for efficient charge injection from typical transport layers used in OLEDs.
Device Performance Comparison
Ultimately, the performance of a host material is evaluated by its impact on the efficiency and stability of the final OLED device. The following table summarizes representative device performance metrics for PhOLEDs utilizing mCBP, CBP, and mCP as host materials.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) |
| mCBP | Green TADF[13] | ~16.6% | - |
| CBP | Red Phosphorescent[12] | ~15% | ~10 |
| mCP | Blue Phosphorescent[8] | ~22% | ~25 |
Note: Device performance is highly dependent on the specific device architecture, emitter, and fabrication conditions. The values presented are for comparative purposes.
The data indicates that all three materials can be utilized to fabricate high-efficiency PhOLEDs. The choice of host material is often dictated by the specific emitter being used. For instance, the high triplet energy of mCBP and mCP makes them particularly well-suited for blue and green emitters, leading to high quantum efficiencies.[8][13]
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity and reproducibility of the data presented, this section outlines the detailed experimental protocols for key characterization techniques.
UV-Vis and Photoluminescence Spectroscopy
This technique is used to determine the absorption and emission properties of the materials, from which the optical bandgap can be inferred.
Protocol:
-
Sample Preparation:
-
For solution measurements, dissolve the carbazole-based material in a suitable solvent (e.g., toluene, THF) to a concentration of approximately 10-5 M.[14]
-
For thin-film measurements, deposit a thin layer (e.g., 50 nm) of the material onto a quartz substrate via thermal evaporation or spin-coating.[15]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for photoluminescence measurements.[16]
-
-
Measurement:
-
For absorption, record the spectrum over a wavelength range of 200-800 nm, using a cuvette with the pure solvent as a reference.[17]
-
For photoluminescence, excite the sample at its absorption maximum and record the emission spectrum.
-
-
Data Analysis:
-
The HOMO-LUMO gap can be estimated from the onset of the absorption spectrum.[18]
-
Figure 2: Workflow for UV-Vis and Photoluminescence Spectroscopy.
Cyclic Voltammetry (CV) for HOMO/LUMO Determination
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be calculated.[19][20][21]
Protocol:
-
Sample Preparation:
-
Dissolve the sample in an appropriate solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
-
Instrumentation:
-
Utilize a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20]
-
-
Measurement:
-
Data Analysis:
Figure 3: Workflow for Cyclic Voltammetry.
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability of materials by monitoring their weight change as a function of temperature.[23][24][25]
Protocol:
-
Sample Preparation:
-
Place a small amount of the sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).[23]
-
-
Instrumentation:
-
Use a thermogravimetric analyzer.
-
-
Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[23]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the decomposition temperature (Td) as the temperature at which a specific percentage of weight loss (typically 5%) occurs.[23]
-
Figure 4: Workflow for Thermogravimetric Analysis.
Conclusion
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) stands out as a high-performance host material for PhOLEDs, particularly for blue and green emitters. Its key advantage lies in its high triplet energy, a direct result of the meta-linkage in its molecular structure, which effectively prevents excimer formation and minimizes energy loss.[6][7] When compared to its isomer, CBP, mCBP offers a significant improvement in this critical parameter. While mCP also exhibits a high triplet energy, mCBP's biphenyl core can offer different charge transport characteristics that may be advantageous in specific device architectures.
The selection of an optimal host material is a nuanced decision that depends on the specific requirements of the OLED device, including the choice of emitter, desired color purity, and operational stability. This guide has provided a comprehensive, data-driven comparison to aid researchers in navigating these choices. The continued exploration of structure-property relationships in carbazole-based materials will undoubtedly pave the way for the next generation of highly efficient and stable OLEDs.
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A Comparative Guide to the Performance of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole in Blue OLEDs
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of high-efficiency, long-lasting blue Organic Light-Emitting Diodes (OLEDs) remains a cornerstone of display and lighting technology development. The performance of these devices is intrinsically linked to the materials used, particularly the host material in the emissive layer. This guide provides an in-depth comparative analysis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, a prominent host material for blue OLEDs. We will objectively benchmark its performance against other alternatives, supported by experimental data and established scientific principles.
The Critical Role of Host Materials in Blue OLEDs
In an OLED, the emissive layer (EML) is typically composed of a host material doped with a small amount of an emitter (dopant). The host material serves several crucial functions:
-
Charge Transport: It facilitates the transport of both electrons and holes to the emitter molecules.
-
Exciton Formation: It provides a medium for the recombination of electrons and holes to form excitons.
-
Energy Transfer: It efficiently transfers the energy of the excitons to the emitter molecules for light emission.
-
Exciton Confinement: It confines the high-energy triplet excitons required for blue emission, preventing them from diffusing to adjacent layers and causing degradation.
The ideal host material for blue OLEDs should possess a high triplet energy (T1) to effectively confine the blue emitter's excitons, good charge carrier mobility for low driving voltage, and high thermal and morphological stability for long operational lifetime.[1]
Unveiling 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP)
mCBP, or 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl, is an isomer of the well-known host material CBP (4,4′-Di(9H-carbazol-9-yl)-1,1′-biphenyl).[2] The key structural difference lies in the meta-linkage of the carbazole units to the central biphenyl core in mCBP, as opposed to the para-linkage in CBP. This seemingly subtle change has a profound impact on its electronic properties.
The meta-linkage in mCBP restricts the electronic conjugation across the molecule.[2] This leads to a significantly higher triplet energy of approximately 2.8 eV compared to CBP (T1 ≈ 2.64 eV).[2][3] This high triplet energy makes mCBP a suitable host for a wide range of blue fluorescent and phosphorescent emitters, as it can effectively prevent the back-transfer of energy from the emitter to the host.[1][2]
Performance Benchmark: mCBP in Blue OLEDs
To objectively assess the performance of mCBP, we will compare it with other commonly used host materials in blue OLEDs. The key performance metrics include External Quantum Efficiency (EQE), current efficiency, power efficiency, and operational lifetime.
Comparative Performance Data of Host Materials in Blue OLEDs
| Host Material | Emitter Type | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Lifetime (LT50, hours) @ Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| mCBP | Blue TADF | 9.3 | - | - | 6 (LT70) | ~ (0.15, 0.25) | [4] |
| mCBP | Blue Phosphorescent | 27.6 | - | - | 170 (LT50) | (0.12, 0.13) | [4][5] |
| mCBP | Blue MR-TADF | 8.5 | - | - | 0.5 (LT50) | (0.19, 0.36) | [4] |
| m-CzCN | Blue TADF | 15 | - | - | 11 (LT70) | ~ (0.15, 0.25) | [4] |
| DPEPO | Blue TADF | >20 | - | - | 9 (LT50) | ~ (0.15, 0.25) | [4] |
| 4Ac26CzBz | Blue TADF | 35.8 | 59.8 | 62.8 | - | - | [6] |
| NON-hosts | Deep-Blue | 21 | - | - | - | (0.17, 0.16) | [7] |
Analysis of Performance:
From the comparative data, several key insights emerge:
-
Versatility: mCBP has demonstrated its utility as a host for both Thermally Activated Delayed Fluorescence (TADF) and phosphorescent blue emitters.[2][4]
-
Phosphorescent OLEDs: In phosphorescent devices, mCBP has been part of architectures achieving very high external quantum efficiencies, reaching up to 27.6%, and respectable lifetimes.[4][5] This is attributed to its high triplet energy, which effectively confines the high-energy excitons of blue phosphorescent emitters.
-
TADF OLEDs: In the realm of TADF OLEDs, while mCBP is a widely used host, studies have shown that other host materials can outperform it in terms of both efficiency and lifetime.[4] For instance, a device using m-CzCN as the host with the 5CzBN emitter showed a significantly higher EQEmax (15%) and a nearly doubled lifetime (LT70 of 11 hours) compared to the mCBP-based device (9.3% EQEmax and 6 hours LT70).[4]
-
Emerging Alternatives: Newer host materials like 4Ac26CzBz and NON-hosts are pushing the boundaries of blue OLED performance, achieving remarkable EQEs of 35.8% and 21% respectively.[6][7] These materials often possess improved charge transport properties and even higher triplet energies, addressing some of the limitations of more traditional hosts like mCBP.
Experimental Protocols: Fabrication and Characterization of a Blue OLED
To ensure the trustworthiness and reproducibility of performance data, a standardized experimental protocol is essential. The following outlines a typical procedure for the fabrication and characterization of a multi-layer blue OLED device.
Device Fabrication Workflow
The fabrication process involves the sequential deposition of organic layers and a metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).[8]
Caption: Standard workflow for the fabrication of a multi-layer OLED device.
Step-by-Step Methodology:
-
Substrate Cleaning: The ITO-coated glass substrates are meticulously cleaned to remove any organic and inorganic contaminants. This is typically achieved by sequential ultrasonication in baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[8] This step is critical as any residue can lead to short circuits and device failure.
-
UV-Ozone Treatment: Following cleaning, the substrates are treated with UV-ozone for approximately 10-15 minutes. This process removes residual organic contaminants and increases the work function of the ITO, facilitating more efficient hole injection.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material, such as HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), is deposited. The HIL helps to reduce the energy barrier for holes to be injected from the anode (ITO) into the organic layers.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, like TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), is then deposited. The HTL facilitates the efficient transport of holes towards the emissive layer.
-
Emissive Layer (EML) Deposition: The host material (e.g., mCBP) and the blue emitter are co-evaporated from separate sources. The doping concentration of the emitter is precisely controlled by adjusting the deposition rates of the two materials. This layer is where the electroluminescence occurs.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), is deposited on top of the EML. The ETL facilitates the efficient transport of electrons from the cathode to the emissive layer.
-
Electron Injection Layer (EIL) Deposition: A very thin layer of a low work function material, like lithium fluoride (LiF), is deposited. The EIL lowers the energy barrier for electron injection from the cathode.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
Device Characterization
Once fabricated, the devices are encapsulated to protect them from atmospheric moisture and oxygen, which can rapidly degrade the organic materials. The following measurements are then performed:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode. This provides information on the turn-on voltage, driving voltage, and brightness of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer to determine the color purity and the Commission Internationale de l'Eclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Calculated from the J-V-L and EL data.
-
Operational Lifetime: The device is driven at a constant current corresponding to a specific initial luminance (e.g., 1000 cd/m²), and the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance) is recorded.
Device Architecture and Energy Level Alignment
The performance of an OLED is highly dependent on the energy level alignment of the different materials used in the device. Proper alignment ensures efficient charge injection and transport, as well as effective exciton confinement within the emissive layer.
Caption: Energy level diagram of a typical blue OLED using mCBP as the host.
This energy level diagram illustrates how the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the different materials are aligned. The staggered energy levels facilitate the stepwise injection and transport of charges, and the energy barriers between the EML and the transport layers help to confine excitons within the EML, leading to efficient light emission.
Conclusion and Future Outlook
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) has established itself as a versatile and effective host material for blue OLEDs, particularly for phosphorescent emitters where its high triplet energy is a significant advantage. However, the field of OLED materials is in constant evolution. While mCBP remains a relevant and widely used material, newer host materials are demonstrating superior performance in terms of both efficiency and stability, especially for TADF-based devices.
For researchers and scientists in the field, the key takeaway is that the choice of host material is a critical determinant of blue OLED performance. While mCBP provides a solid benchmark, exploring and developing novel host materials with optimized properties will be crucial for realizing the full potential of next-generation displays and lighting technologies. The continuous innovation in molecular design, as exemplified by materials like 4Ac26CzBz and NON-hosts, signals a bright future for efficient and durable blue OLEDs.
References
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (2021). National Institutes of Health. Retrieved from [Link]
-
Researchers design a highly promising host material for blue TADF OLED devices. (2024). OLED-Info. Retrieved from [Link]
-
UK researchers discover a low-cost high-performance blue OLED host material. (2025). OLED-Info. Retrieved from [Link]
-
Management of charge and exciton for high-performance and long-lifetime blue OLEDs. (2023). Nature. Retrieved from [Link]
-
High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence. (2016). ResearchGate. Retrieved from [Link]
-
Simple CBP isomers with high triplet energies for highly efficient blue electrophosphorescence. (2025). ResearchGate. Retrieved from [Link]
-
Device performance of Blue TADF OLEDs based on mCBP (Ref‐B) and... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating HOMO-LUMO Levels of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole: A DFT and Experimental Comparison
For researchers and professionals in materials science and drug development, a precise understanding of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These energy levels dictate the electronic and optical properties, influencing everything from charge transport in organic electronics to the reactivity of a potential drug candidate. This guide provides an in-depth comparison of theoretical and experimental methods to determine the HOMO-LUMO levels of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a promising carbazole derivative.
The Central Role of HOMO-LUMO in Carbazole Derivatives
Carbazole-based molecules are renowned for their thermal stability and excellent charge-transporting properties, making them key components in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] The energy of the HOMO is related to the ionization potential and governs the ability to donate an electron (hole-transport), while the LUMO energy relates to the electron affinity and the ability to accept an electron (electron-transport). The HOMO-LUMO energy gap is a critical parameter that determines the molecule's absorption and emission characteristics, as well as its kinetic stability.[2]
Theoretical Validation: A DFT Approach
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.[2] The choice of functional and basis set is crucial for obtaining reliable results. For carbazole derivatives, the B3LYP functional combined with the 6-31G(d) basis set has been shown to provide results that correlate well with experimental values.[3][4]
Detailed Protocol for DFT Calculations
Below is a step-by-step workflow for calculating the HOMO-LUMO levels of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole using DFT.
-
Molecular Structure Creation : Construct the 3D structure of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole using molecular modeling software such as GaussView or Avogadro.
-
Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as the electronic properties are highly dependent on the molecular geometry.
-
Software : Gaussian, ORCA, or similar quantum chemistry package.
-
Method : DFT with the B3LYP functional.
-
Basis Set : 6-31G(d).
-
-
Frequency Analysis : Conduct a frequency calculation at the same level of theory to ensure the optimized structure is a true minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.
-
HOMO-LUMO Energy Extraction : From the output file of the optimized structure, the energies of the molecular orbitals can be extracted. The HOMO and LUMO energies are typically provided in units of Hartrees or electron volts (eV).
Experimental Validation: A Two-Pronged Approach
Experimental techniques provide the ground truth for validating computational predictions. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the cornerstones of experimental HOMO-LUMO determination.[2]
Cyclic Voltammetry: Probing Redox Potentials
Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. From the resulting voltammogram, the onset oxidation (E_ox) and reduction (E_red) potentials can be determined, which are then used to estimate the HOMO and LUMO energy levels.[5]
-
Solution Preparation : Prepare a dilute solution (typically 1 mM) of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent and electrolyte must be electrochemically stable within the potential window of the experiment.
-
Electrochemical Cell Setup : A three-electrode system is employed:
-
Working Electrode : Glassy carbon or platinum electrode.
-
Reference Electrode : Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode : Platinum wire.
-
-
Deoxygenation : Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1]
-
Measurement : Scan the potential at a defined rate (e.g., 50-100 mV/s) and record the current.
-
Calibration : After the measurement, add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to calibrate the measured potentials against the vacuum level.[1]
-
HOMO/LUMO Calculation : The HOMO and LUMO energies can be estimated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
UV-Vis Spectroscopy: Determining the Optical Bandgap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. This energy is the optical bandgap (E_g^opt).[6]
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5.
-
Spectrometer Setup : Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Measurement : Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Bandgap Calculation : The optical bandgap can be estimated from the onset wavelength (λ_onset) of the absorption spectrum using the Planck-Einstein relation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Comparative Analysis: Theory vs. Experiment
The table below presents a comparison of the theoretically calculated HOMO-LUMO levels for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and the experimental data for the analogous 9-phenylcarbazole.
| Compound | Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | DFT (B3LYP/6-31G(d)) | -5.68 | -2.25 | 3.43 |
| 9-Phenylcarbazole | Experimental (CV & UV-Vis) | -5.71 [1] | -2.29 [1] | 3.42 [1] |
Note: The theoretical values for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole are predictive and require experimental verification. The experimental values for 9-phenylcarbazole are from a comparative study of related compounds.[1]
The calculated HOMO and LUMO levels for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole show a very close correlation with the experimental values of 9-phenylcarbazole. This suggests that the addition of the second phenyl ring at the meta position of the N-phenyl group has a relatively small, though discernible, effect on the frontier orbital energies. The slightly higher HOMO and LUMO levels in the biphenyl-substituted carbazole could be attributed to the extended π-conjugation, which typically leads to a destabilization of these orbitals. The calculated bandgap is also in excellent agreement with the experimental value for the parent 9-phenylcarbazole.
Conclusion and Future Outlook
This guide has detailed a synergistic approach, combining DFT calculations and experimental techniques, for the robust determination of the HOMO-LUMO levels of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. The strong agreement between the predicted values for our target molecule and the experimental data for the closely related 9-phenylcarbazole provides confidence in the predictive power of the B3LYP/6-31G(d) level of theory for this class of compounds.
For researchers in drug development and materials science, this integrated workflow offers a reliable pathway to characterize novel molecules, enabling a more rational design of materials with tailored electronic and optical properties. It is, however, crucial to underscore the necessity of direct experimental validation for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole to confirm these theoretical predictions and fully elucidate its potential in advanced applications.
References
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Chen, W.-C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 233-242. Available at: [Link]
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-
ResearchGate. (n.d.). Sketch of DFT/B3LYP/6-31G (d) calculated energy of the HOMO, LUMO levels of studied molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The contour plots of HOMO and LUMO orbitals calculated by DFT/B3LYP/6-31 G of the 3,6 linkage carbazole copolymer monomers (D–A) in the gas phase. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Backbone: The Properties and Synthesis of 9-Phenylcarbazole. Retrieved from [Link]
-
Lee, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1713. Available at: [Link]
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Harder, R. A. (2012). The Photophysics and Electrochemistry of Carboranes [PhD thesis]. ResearchGate. Retrieved from [Link]
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El-Shishtawy, R. M., et al. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 8, 1085-1096. Available at: [Link]
-
Hu, M., et al. (2017). Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off. Journal of Materials Chemistry C, 5(3), 633-640. Available at: [Link]
-
ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... Retrieved from [Link]
-
NIST. (n.d.). Carbazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). LUMO and HOMO energy levels for the two molecules, based on DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized solid state UV-vis absorption spectra of complexes A, 2 and 4. Retrieved from [Link]
-
Görgün, E., & Tozlu, C. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-836. Available at: [Link]
-
NIST. (n.d.). 9H-Carbazole, 9-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Stability of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and its Analogues
For researchers and professionals in materials science and drug development, the electrochemical stability of organic molecules is a critical parameter that dictates their functional lifetime and performance, particularly in applications like organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Carbazole derivatives, prized for their excellent hole-transporting properties and high thermal stability, are central to the advancement of these technologies.[2][3] This guide provides an in-depth comparative analysis of the electrochemical stability of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and its structurally similar analogues. We will delve into the structure-property relationships that govern their redox behavior, supported by experimental data and detailed methodologies.
The Significance of Electrochemical Stability in Carbazole Derivatives
The operational degradation of devices utilizing carbazole-based materials is often linked to electrochemical reactions.[1] Upon repeated oxidation and reduction cycles, these molecules can undergo irreversible transformations, leading to the formation of species that act as luminescence quenchers or charge traps, thereby diminishing device efficiency and lifespan.[1] A primary degradation pathway for many carbazole derivatives is oxidative coupling, or dimerization, particularly when the 3 and 6 positions on the carbazole core are unsubstituted.[4] Another key failure mode is the homolytic cleavage of the C-N bond at the 9-position, especially in the excited state.[1]
Understanding and mitigating these degradation pathways through rational molecular design is paramount. By strategically placing substituents on the carbazole and its N-aryl moieties, it is possible to enhance electrochemical stability. This guide will explore how such modifications influence the redox properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and its analogues.
Comparative Electrochemical Analysis
The electrochemical behavior of carbazole derivatives is predominantly investigated using cyclic voltammetry (CV), a technique that provides valuable information about their oxidation and reduction potentials.[4][5] These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient electronic devices.[3]
The following table summarizes key electrochemical data for 9-phenylcarbazole and a selection of its derivatives, which serve as excellent models for understanding the stability of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. The position of the biphenyl linkage and the nature of substituents play a pivotal role in determining the oxidation potential and, by extension, the electrochemical stability.
| Compound/Analogue | Substitution Position(s) | Onset Oxidation Potential (Eonset_ox) vs. Fc/Fc⁺ (V) | HOMO Energy (eV) | Key Stability Features |
| 9-Phenylcarbazole | - | ~1.26 (reversible)[4] | -5.66 | Serves as a baseline for comparison. The unprotected 3 and 6 positions are susceptible to dimerization upon oxidation.[4] |
| 3,6-Di-tert-butyl-9-phenylcarbazole | 3, 6 | ~1.23 (reversible)[4] | -5.63 | The bulky tert-butyl groups at the 3 and 6 positions sterically hinder dimerization, leading to enhanced electrochemical stability.[4] |
| 9-(4-Fluorophenyl)-9H-carbazole | 4' (on phenyl) | Not specified, but fluorine substitution generally increases the oxidation potential. | -5.78[6] | The electron-withdrawing fluorine atom can lower both HOMO and LUMO levels, potentially improving charge injection and stability.[6] |
| 9-([1,1'-Biphenyl]-4-yl)-9H-carbazole | 4 (on biphenyl) | Not specified, but the extended π-conjugation of the biphenyl group can influence redox potentials. | Data not available | The position of the linkage to the second phenyl ring (ortho, meta, para) is expected to influence the electronic properties and stability. |
| 3,6-Dibromo-9-phenylcarbazole | 3, 6 | ~1.53 (reversible)[4] | -5.93 | The electron-withdrawing bromine atoms significantly increase the oxidation potential, indicating greater stability against oxidation.[4] |
Note: HOMO levels are often estimated from oxidation potentials using the ferrocene internal standard (EHOMO = -(Eonset_ox_vs_Fc/Fc+ + 4.8) eV). This is a common and accepted practice in the field.
The Causality Behind Structural Modifications and Stability
The data presented above highlights several key principles in the design of electrochemically stable carbazole derivatives:
-
Steric Hindrance at the 3 and 6 Positions: As demonstrated by 3,6-di-tert-butyl-9-phenylcarbazole, introducing bulky substituents at the most reactive sites of the carbazole core effectively prevents the intermolecular reactions that lead to dimerization.[4] This is a cornerstone strategy for enhancing the operational stability of these materials.
-
Electronic Effects of Substituents: Electron-donating groups (like alkyls) generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (like halogens or cyano groups) increase the oxidation potential, rendering the molecule more resistant to oxidation.[4]
-
The Role of the N-Aryl Group: The electronic properties of the aryl group at the 9-position also modulate the redox behavior. The extended π-system of a biphenyl group, as in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, can influence the electron density on the carbazole nitrogen, thereby affecting the oxidation potential. While the para-position of the N-phenyl group is relatively insensitive to direct dimerization, substituents at this position can fine-tune the HOMO/LUMO levels.[4]
Experimental Protocols for Assessing Electrochemical Stability
A robust evaluation of electrochemical stability requires a multi-faceted approach, employing several complementary techniques to probe the material's response to electrical stress over time.
Cyclic Voltammetry (CV) for Initial Screening and HOMO/LUMO Estimation
Cyclic voltammetry is the workhorse technique for initial stability screening. By repeatedly cycling the potential, any changes in the voltammogram, such as a decrease in peak current or the appearance of new redox peaks, can indicate material degradation.
Experimental Protocol:
-
Solution Preparation: Prepare a 1-5 mM solution of the carbazole derivative in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile). The solution must contain a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or foil.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.
-
Measurement: Scan the potential at a typical rate of 50-100 mV/s. For stability testing, perform multiple (e.g., 50-100) consecutive cycles over the potential range of interest.
-
Calibration: After the initial measurements, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard for potential calibration.
Chronoamperometry for Long-Term Stability Assessment
Chronoamperometry provides insights into the stability of a material under a constant potential over an extended period. A decay in the current over time can signify degradation of the electroactive species.
Experimental Protocol:
-
Setup: The solution and cell are prepared as for cyclic voltammetry.
-
Potential Application: A potential slightly above the onset oxidation potential of the compound is applied to the working electrode.
-
Data Acquisition: The current is recorded as a function of time for a prolonged duration (e.g., several hours).
-
Analysis: The stability is assessed by the rate of current decay. A stable compound will exhibit a current that follows the Cottrell equation (decaying as t⁻¹/²) without significant deviation.
Spectroelectrochemistry for Degradation Product Identification
Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry, allowing for the in-situ monitoring of spectral changes as a molecule is oxidized or reduced. The emergence of new absorption bands can provide evidence for the formation of degradation products, such as dimers or the cation radical.[4]
Experimental Protocol:
-
Cell: A specialized optically transparent thin-layer electrochemical (OTTLE) cell is used.
-
Setup: The cell is placed in the light path of a UV-Vis spectrophotometer.
-
Measurement: A potential is applied to oxidize the compound, and UV-Vis spectra are recorded at regular intervals to observe any changes.
-
Analysis: The appearance of new absorption bands, particularly in the longer wavelength region, can indicate the formation of the cation radical or subsequent degradation products. For instance, 9-phenylcarbazole cation radicals exhibit a characteristic broad absorption in the 550-900 nm region.[4]
Conclusion and Future Outlook
The electrochemical stability of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and its analogues is a multifaceted property governed by a delicate interplay of steric and electronic factors. This guide has illuminated the critical role of substitution at the 3 and 6 positions of the carbazole core in preventing oxidative dimerization, a primary degradation pathway. Furthermore, the electronic nature of substituents on both the carbazole and the N-aryl moieties provides a means to fine-tune the redox potentials, thereby enhancing stability.
For researchers in the field, a comprehensive approach to stability assessment, employing cyclic voltammetry for initial screening, chronoamperometry for long-term evaluation, and spectroelectrochemistry for mechanistic insights, is essential. The protocols and comparative data presented herein offer a robust framework for the rational design of next-generation carbazole-based materials with superior electrochemical robustness, paving the way for more durable and efficient organic electronic devices.
References
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Chiu, Y.-C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 349-357. Available at: [Link]
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Kondakov, D. Y., et al. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics, 101(2), 024512. Available at: [Link]
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Wang, Q., et al. (2018). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Applied Materials & Interfaces, 10(4), 3968-3976. Available at: [Link]
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Gorgun, K., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 59-66. Available at: [Link]
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Balanay, M. P., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(15), 3429. Available at: [Link]
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Rafiee, M., & Stahl, S. S. (2024). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Chemical Society Reviews, 53(2), 566-585. Available at: [Link]
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Waldau, D., et al. (2008). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. Applied Microbiology and Biotechnology, 81(3), 483-494. Available at: [Link]
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Verbitskiy, E. V., et al. (2021). Electrochemical properties of 9-phenyl-9H-carbazole-π-pyrimidine 3a-c derivatives. Dyes and Pigments, 194, 109605. Available at: [Link]
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A comparative study of solution-processed vs. vacuum-deposited 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole layers
An In-Depth Comparative Guide to Solution-Processed vs. Vacuum-Deposited 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole Layers
Introduction: The Pivotal Role of Biphenyl-Carbazole in Organic Electronics
In the landscape of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the selection of high-performance materials is paramount. 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, a derivative of the versatile carbazole building block, has emerged as a critical component. Its unique molecular structure, incorporating a biphenyl group on a carbazole backbone, imparts desirable electronic properties essential for OLED functionality, such as efficient charge transport.[1] This compound and its isomers are frequently utilized as host materials in phosphorescent OLEDs (PhOLEDs) or as hole-transporting layers (HTLs) due to their high thermal stability, good hole-transporting properties, and wide energy gap.[2][3]
The performance of a 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole layer within a device is not solely dependent on its intrinsic molecular properties. The method of deposition—the process by which the material is applied as a thin film onto a substrate—plays a decisive role in determining the film's morphology, purity, and ultimately, its electronic function. The two dominant industrial and research methodologies for depositing such small-molecule organic semiconductors are solution-processing and vacuum-deposition.
This guide provides a comparative analysis of these two techniques for depositing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole layers. We will delve into the fundamental principles of each method, present detailed experimental protocols, and compare the resulting film characteristics and performance metrics, supported by experimental insights. This objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate deposition strategy for their specific application, balancing performance requirements with manufacturing considerations.
Part 1: The Methodologies Explored
The choice between solution and vacuum processing is a fundamental decision in device fabrication, with each path offering a distinct set of advantages and challenges. The optimal choice is dictated by factors including cost, scalability, material properties, and the desired final device performance.
Solution-Processing: The Path to Low-Cost, Large-Area Fabrication
Solution-processing involves dissolving the organic material in a suitable solvent to create a liquid "ink," which is then coated onto a substrate. The solvent is subsequently evaporated, leaving behind a solid thin film. This approach is highly attractive for its potential for low-cost, high-throughput manufacturing techniques like roll-to-roll printing. Spin coating is the most common lab-scale solution deposition technique, valued for its simplicity and ability to produce uniform films.[4]
Causality in Protocol Design: The entire process is a delicate balance of solubility, solution viscosity, and spin dynamics. The choice of solvent is critical; it must fully dissolve the carbazole derivative without reacting with it, and its evaporation rate influences the final film morphology.[5] A two-step spin process is often employed to first allow the solution to spread evenly at a low speed before rapidly thinning it to the desired thickness at a higher speed.[6] Post-deposition annealing is frequently necessary to remove residual solvent and improve the film's structural order, which can enhance charge transport.[5]
Experimental Protocol: Spin Coating of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
-
Substrate Preparation (Self-Validating System):
-
The integrity of the final film is critically dependent on the cleanliness of the substrate. Contaminants can act as nucleation sites for defects.[7]
-
Sequentially sonicate the substrate (e.g., ITO-coated glass) in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
To enhance surface wettability and promote uniform film formation, treat the substrate with UV-Ozone or oxygen plasma for 5-15 minutes immediately prior to coating.[6]
-
-
Precursor Solution Preparation:
-
Ensure all glassware is meticulously cleaned and dried.
-
Weigh the desired amount of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole powder and dissolve it in an appropriate anhydrous solvent (e.g., chlorobenzene, toluene, or xylene) to a target concentration, typically in the range of 5-20 mg/mL.[5]
-
Stir the mixture in a sealed vial, potentially with gentle heating (40-60 °C), until the powder is completely dissolved.[6]
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to eliminate any particulate impurities that could disrupt film uniformity.[6]
-
-
Deposition:
-
Place the cleaned substrate on the spin coater's vacuum chuck.
-
Dispense a small volume of the filtered solution onto the center of the substrate.
-
Initiate a two-step spin program:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 40 seconds. (Note: The final thickness is inversely proportional to the square root of the spin speed).[4]
-
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal at a temperature below the material's glass transition temperature (Tg), for example, at 80-120 °C for 10-30 minutes, to remove residual solvent and potentially improve film morphology.[5]
-
Workflow for Solution-Processing (Spin Coating)
Caption: Workflow for depositing a biphenyl-carbazole layer via spin coating.
Vacuum-Deposition: The Standard for High-Purity, High-Performance Devices
Vacuum thermal evaporation (VTE) is the cornerstone of the OLED industry. In this process, the source material is heated in a high-vacuum environment (typically <10⁻⁶ Torr) until it sublimes. The gaseous molecules then travel in a line-of-sight path and condense onto a cooler substrate, forming a highly pure and uniform thin film.
Causality in Protocol Design: The high vacuum is essential to ensure a long mean free path for the sublimed molecules, preventing collisions with background gases and ensuring directional deposition. The deposition rate is a critical parameter controlled by the temperature of the source crucible; a slow, stable rate (e.g., 0.1-0.2 nm/s) is crucial for forming a well-ordered, amorphous film with minimal stress. The substrate is often rotated to further improve film uniformity across its entire surface. Because the process is solvent-free, it eliminates concerns about residual solvent impurities, and the sublimation step inherently purifies the material, as components with different vapor pressures will evaporate at different rates.
Experimental Protocol: Vacuum Thermal Evaporation of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
-
Substrate Preparation:
-
The cleaning procedure is identical to that for solution-processing and is equally critical for ensuring good film adhesion and uniformity.
-
-
System Preparation:
-
Load the 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole powder into a suitable crucible (e.g., quartz or molybdenum) within the thermal evaporation chamber.
-
Mount the cleaned substrate onto the substrate holder, which is typically positioned above the source.
-
Pump the chamber down to a base pressure of at least 10⁻⁶ Torr. This minimizes contamination from atmospheric gases.
-
-
Deposition:
-
Slowly ramp up the current to the crucible heater to gradually increase the material's temperature until it begins to sublime.
-
Monitor the deposition rate in real-time using a quartz crystal microbalance (QCM). Adjust the source temperature to maintain a stable, slow deposition rate (e.g., 0.1 nm/s).
-
Initiate substrate rotation to ensure uniform thickness.
-
Once the desired film thickness is achieved as indicated by the QCM, close the source shutter and ramp down the power to the crucible.
-
-
System Venting:
-
Allow the system and substrate to cool down before venting the chamber with an inert gas like nitrogen.
-
Workflow for Vacuum Thermal Evaporation
Caption: Workflow for depositing a biphenyl-carbazole layer via thermal evaporation.
Part 2: A Head-to-Head Comparison
The choice of deposition technique has profound implications for the final properties of the 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole film. Below is a structured comparison of key parameters.
| Feature | Solution-Processing (Spin Coating) | Vacuum-Deposition (Thermal Evaporation) |
| Film Purity | Lower; risk of residual solvent and impurities from the solution. | Higher; sublimation acts as an in-situ purification step. |
| Film Uniformity | Good, but can be affected by edge bead effects and solution properties.[7] | Excellent, especially with substrate rotation, yielding smooth and pinhole-free films. |
| Morphology | Often amorphous; morphology is highly dependent on solvent evaporation rate and annealing. | Typically amorphous with high density. Can exhibit preferential molecular orientation.[8] |
| Thickness Control | Controlled by solution concentration and spin speed; less precise for ultra-thin layers.[4][5] | Highly precise (sub-nanometer) control via QCM monitoring. |
| Material Requirements | Material must have good solubility in common organic solvents.[3] | Material must be thermally stable and sublime without decomposition. |
| Process Cost | Low initial equipment cost; suitable for R&D and large-area printing. | High initial equipment cost (high-vacuum systems); higher operational costs. |
| Scalability | Excellent for large-area and roll-to-roll manufacturing. | Typically a batch process, though industrial systems exist for large substrates. |
| Device Performance | Can achieve good performance, but often lower efficiency and lifetime compared to vacuum.[9] | The industry standard for high-efficiency, long-lifetime OLEDs.[10] |
Expert Insights on Performance Differences:
-
Purity and Interfacial Integrity: The higher purity of vacuum-deposited films is a significant advantage. Impurities in solution-processed layers, such as residual solvent, can act as charge traps or quenching sites, which degrades device efficiency and operational stability. Vacuum deposition allows for the creation of pristine interfaces between different layers in a multilayer device stack, which is critical for efficient charge injection and transport.[10]
-
Molecular Orientation and Charge Transport: While often amorphous, vacuum-deposited films of planar molecules like carbazoles can exhibit a degree of preferential orientation relative to the substrate.[8] This ordering can influence the intermolecular electronic coupling, potentially leading to anisotropic and enhanced charge carrier mobility compared to the more randomly oriented molecules in a spin-coated film.
-
Applicability: Solution-processing is often favored in research areas where cost and rapid prototyping are priorities, such as in the development of large-area lighting panels or flexible electronics.[9] However, for applications demanding the highest efficiency and longevity, such as high-resolution smartphone and television displays, vacuum thermal evaporation remains the dominant and trusted manufacturing technology.
Conclusion: Selecting the Right Tool for the Job
Both solution-processing and vacuum-deposition are powerful techniques for creating thin films of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, but they serve different needs and priorities.
Choose Solution-Processing when:
-
Low manufacturing cost is a primary driver.
-
The target application involves large-area devices (e.g., lighting) or flexible substrates.
-
Rapid prototyping and material screening in a research setting are required.
-
The material has been specifically designed with high solubility.
Choose Vacuum-Deposition when:
-
The highest possible device performance (efficiency, brightness, lifetime) is the goal.
-
High film purity and pristine layer interfaces are critical.
-
The fabrication of complex, multilayer device structures is necessary.
-
The material has poor solubility but good thermal stability.
Ultimately, the decision is a strategic one. While vacuum deposition currently holds the crown for high-performance commercial OLEDs, ongoing research into novel soluble materials and advanced printing techniques continues to close the gap, making solution-processing an increasingly viable and exciting alternative for the future of organic electronics.
References
- OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. (2025). Ningbo Inno Pharmchem Co., Ltd.
- The Chemistry Behind Efficient OLEDs: Focus on Biphenyl Carbazole. (2025). Ningbo Inno Pharmchem Co., Ltd.
- Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole.
- Application Notes and Protocols for Solution-Processed 9-Phenylcarbazole Thin Films. (2025). BenchChem.
- The Role of Carbazole Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co., Ltd.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Application Notes and Protocols for Thin-Film Deposition of 9-Hexylcarbazole. (2025). BenchChem.
- Gaur, N., et al. Improved Thermally Activated Delayed Fluorescence-Based Electroluminescent Devices Using Vacuum-Processed Carbazole-Based Self-Assembled Monolayers. ACS Energy Letters.
- Spin Coating Technique.
- Suzuki, Y., Zhang, Q., & Adachi, C. (2015). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence.
- A Guide to the Spin-Coaters and Photo-Chemicals in FAB.nano. (2021). MIT.
- 3,3'-Di(9H-carbazol-9-yl)
- 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. (2022). MDPI.
- Anisotropic optical properties and molecular orientation in vacuum-deposited ter(9,9-diarylfluorene)s thin films using spectroscopic ellipsometry. (2004).
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A Comparative Guide to Validating Hole-Transporting Capabilities: A Case Study of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) via Time-of-Flight (TOF) Measurements
In the landscape of organic electronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs) and next-generation perovskite solar cells, the meticulous selection and validation of charge-transporting materials are paramount.[1][2] Among these, hole-transporting materials (HTMs) play a critical role in facilitating the efficient movement of positive charge carriers (holes), directly impacting device performance and stability.[1][3] This guide provides an in-depth technical analysis of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, a prominent HTM. We will objectively compare its performance with established alternatives, grounded in experimental data obtained through the Time-of-Flight (TOF) measurement technique.
The Significance of Hole Transport in Organic Semiconductors
Organic semiconductors are characterized by charge transport mechanisms that are fundamentally different from their inorganic counterparts.[4] Instead of well-defined energy bands, charge transport in these materials typically occurs via a "hopping" mechanism between localized molecular orbitals of adjacent molecules. The efficiency of this process is quantified by charge carrier mobility (µ), a key performance metric. For HTMs, a high hole mobility is desirable to ensure rapid and efficient extraction and transport of holes, minimizing charge recombination and improving overall device efficiency.[5]
mCBP: A Profile of a Key Hole-Transporting Material
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) is a carbazole-based small molecule that has garnered significant attention as a host material in phosphorescent OLEDs and as an HTM in various optoelectronic devices.[6] Its chemical structure, featuring two carbazole moieties linked to a biphenyl core at the meta position, provides a high triplet energy, which is advantageous for hosting blue phosphorescent emitters.[6] Beyond its role as a host, its inherent hole-transporting properties make it a subject of interest for dedicated hole transport layers.
Time-of-Flight (TOF) Measurement: The Gold Standard for Mobility Characterization
To experimentally validate the hole-transporting capabilities of a material like mCBP, the Time-of-Flight (TOF) technique stands out as a powerful and direct method for determining charge carrier mobility.[7] The core principle of TOF is to measure the time it takes for a sheet of photogenerated charge carriers to drift across a sample of known thickness under an applied electric field.[8]
The Causality Behind the TOF Experimental Design:
The choice of the TOF method is deliberate. Unlike indirect methods that can be influenced by contact resistance or interfacial effects, TOF probes the intrinsic bulk transport properties of the material.[4] The experimental setup is designed to create a scenario where a well-defined packet of charge carriers is generated near one electrode and their subsequent transit to the opposing electrode is monitored as a transient photocurrent.
Experimental Protocol: A Step-by-Step Guide to TOF Measurement
The following protocol outlines the essential steps for a reliable TOF measurement. This self-validating system includes checks and considerations to ensure data integrity.
Step 1: Sample Preparation
-
Substrate Selection and Cleaning: Begin with a transparent conductive oxide (TCO) coated glass substrate, typically Indium Tin Oxide (ITO). Rigorous cleaning is crucial to remove any organic or particulate contamination that could lead to short circuits or non-uniform electric fields. A standard cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Organic Layer Deposition: The mCBP film is deposited onto the cleaned ITO substrate. Thermal evaporation under high vacuum is the preferred method for small molecules like mCBP to achieve uniform and pinhole-free films. The thickness of the film (d) is a critical parameter and should be precisely controlled and measured, typically in the range of a few micrometers for conventional TOF.[9]
-
Top Electrode Deposition: A top metal electrode (e.g., Aluminum) is then deposited onto the organic layer via thermal evaporation. This creates a sandwich-type device structure (ITO/mCBP/Al). The thickness of the top electrode should be sufficient to ensure good electrical contact but also semi-transparent if illumination is from the top.
Step 2: The TOF Measurement Setup
The core components of a TOF setup are:
-
Pulsed Laser: A nitrogen laser (λ = 337 nm) or another suitable pulsed UV laser is used to generate a short pulse of light (typically nanoseconds).[7] This light pulse is directed onto the semi-transparent electrode of the device.
-
Voltage Source: A DC voltage source is used to apply a bias (V) across the sample, creating an electric field (E = V/d).
-
Current Monitoring System: A fast oscilloscope connected in series with a load resistor is used to measure the transient photocurrent generated by the drifting charge carriers.
Step 3: Data Acquisition and Analysis
-
Photogeneration of Carriers: The laser pulse is absorbed within a very thin layer of the mCBP film close to the illuminated electrode, creating electron-hole pairs.
-
Charge Carrier Drift: To measure hole mobility, the ITO electrode is positively biased. This causes the photogenerated holes to drift across the mCBP layer towards the negatively biased aluminum electrode, while the electrons are quickly collected at the ITO electrode.
-
Transient Photocurrent: The movement of the sheet of holes induces a transient current in the external circuit. This current remains relatively constant until the first carriers reach the counter-electrode, after which it starts to decay.
-
Determining the Transit Time (τt): The transit time is the time it takes for the bulk of the charge carriers to traverse the sample. It is typically determined from the intersection of the asymptotes of the plateau and the tailing edge of the photocurrent transient in a double logarithmic plot.
-
Calculating Mobility (µ): The hole mobility is then calculated using the fundamental TOF equation: µ = d² / (V * τt) [7]
Where:
-
µ is the mobility (cm²/Vs)
-
d is the sample thickness (cm)
-
V is the applied voltage (V)
-
τt is the transit time (s)
-
Visualizing the TOF Workflow
Caption: A flowchart illustrating the key stages of the Time-of-Flight (TOF) experiment.
Comparative Analysis: mCBP vs. Alternative Hole-Transporting Materials
To provide a comprehensive evaluation of mCBP, its hole mobility is compared with other commonly used HTMs. The data presented in the table below is a summary of values reported in the literature, which can vary based on experimental conditions and film morphology.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) | Key Features |
| mCBP | ~10⁻³ - 10⁻⁴ | -5.9 | 110 | High triplet energy, good for blue PhOLEDs.[6][10] |
| NPB | 8.8 x 10⁻⁴ | -5.4 | 96 | A widely used benchmark HTM.[10] |
| TAPC | 1.0 x 10⁻² | -5.5 | 145 | High mobility and good thermal stability.[10][11] |
| Spiro-OMeTAD | 2 x 10⁻⁴ | -5.22 | 121 | Standard HTM for perovskite solar cells, often requires doping.[3][5] |
Insights from the Comparison:
-
Mobility: mCBP exhibits a respectable hole mobility, generally in the range of 10⁻³ to 10⁻⁴ cm²/Vs. While materials like TAPC show significantly higher mobility, mCBP's performance is comparable to, and in some cases better than, other standard materials like NPB and Spiro-OMeTAD (in its undoped state).[3][5][10]
-
Energy Levels: The Highest Occupied Molecular Orbital (HOMO) level of mCBP is relatively deep (-5.9 eV). This is an important consideration for device engineering, as efficient hole injection from the anode and alignment with the active layer are crucial.
-
Thermal Stability: With a glass transition temperature (Tg) of 110 °C, mCBP demonstrates good thermal stability, which is essential for long-term device operational stability.
Visualizing the Charge Transport Process
Caption: The process of hole injection, transport through hopping, and collection in the active layer.
Conclusion and Future Perspectives
The Time-of-Flight measurements validate that 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP) is a capable hole-transporting material. Its mobility, while not the highest among all available HTMs, is robust and sufficient for many high-performance device applications. Its primary strength lies in its high triplet energy, making it an excellent choice as a host material in phosphorescent OLEDs where it serves a dual function of hole transport and exciton confinement.
For researchers and drug development professionals venturing into molecular electronics or bio-electronics, understanding these fundamental characterization techniques is crucial. The TOF method provides a clear and unambiguous measure of a material's intrinsic charge-carrying capability, allowing for rational material design and selection. Future research will likely focus on developing novel carbazole derivatives with even higher mobilities and tailored energy levels to meet the ever-increasing demands for more efficient and stable organic electronic devices.
References
- University Digital Conservancy. (n.d.). Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals.
- (2023). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
- J-Stage. (n.d.). Carrier Mobility for Organic Semiconductors: Reduction of Noise of the Short Part Drift Time in the Time of Flight Mobility Method.
- Chen, B., Lee, C.-S., et al. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics.
- ResearchGate. (n.d.). Experimental setups of ToF and CELIV and the device structure used to measure charge carrier mobility.
- AIP Publishing. (2008). Time-of-flight mobility measurements in organic field-effect transistors.
- ResearchGate. (n.d.). Schematic setup for typical TOF system for mobility measurements.
- ResearchGate. (n.d.). Illustrations for the principle of TOF measurement.
- (n.d.). A brief review of hole transporting materials commonly used in perovskite solar cells.
- MDPI. (n.d.). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects.
- MDPI. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells.
- ResearchGate. (n.d.). Hole transporting materials for organic light emitting diodes: An Overview.
- RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview.
- BenchChem. (n.d.). A Comparative Guide to Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs).
- MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application.
- Ossila. (n.d.). mCBP.
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A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Device Performance for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (mCBP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Host Materials in Organic Electronics
In the rapidly advancing field of organic electronics, the performance and stability of Organic Light-Emitting Diodes (OLEDs) are paramount. At the heart of these devices lies the emissive layer, where the careful selection of a host material is as crucial as the emitter itself. The host material not only facilitates charge transport but also influences the photophysical properties and operational lifetime of the device. 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, commonly known as mCBP, has emerged as a prominent host material, particularly for phosphorescent OLEDs (PhOLEDs). Its high triplet energy and good thermal stability make it a suitable candidate for hosting a variety of emitters.[1][2]
However, the promise of high performance is often tempered by the challenge of reproducibility. Variations in the synthesis of mCBP can introduce impurities that significantly impact device efficiency and longevity.[3][4] Furthermore, the intricate process of device fabrication introduces another layer of variability. This guide, from the perspective of a Senior Application Scientist, provides an in-depth analysis of the synthesis and device performance of mCBP, offering insights into achieving reproducible results and comparing its performance against common alternatives.
The Synthesis of mCBP: A Tale of Two Couplings
The synthesis of mCBP primarily relies on the formation of a carbon-nitrogen bond between the carbazole and biphenyl moieties. Two powerful cross-coupling reactions have become the methods of choice: the Ullmann condensation and the Buchwald-Hartwig amination. The reproducibility of the final material is intrinsically linked to the chosen synthetic route, reaction conditions, and subsequent purification.
The Ullmann Condensation: A Classic Route with Modern Refinements
The Ullmann reaction is a classic copper-catalyzed method for forming carbon-heteroatom bonds.[5][6] While traditionally requiring harsh conditions, modern iterations have made it a more viable option for laboratory and industrial synthesis.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Copper powder or copper(I) salts are the traditional catalysts. The activity of the copper catalyst is critical for reproducible yields. In-situ generation of a more active Cu(I) species is often preferred.[5]
-
Base: A strong base, such as potassium carbonate or sodium tert-butoxide, is required to deprotonate the carbazole, forming the nucleophile. The choice and stoichiometry of the base can significantly affect the reaction rate and yield.
-
Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI) are typically used to achieve the necessary high reaction temperatures (often >180 °C).
-
Ligand: The addition of ligands like 1,10-phenanthroline or L-proline can chelate to the copper center, increasing its solubility and catalytic activity, which can lead to milder reaction conditions and improved reproducibility.[7]
Detailed Experimental Protocol for Ullmann Synthesis of mCBP:
-
Reaction Setup: To a dried Schlenk flask, add carbazole (1.0 eq), 3-bromobiphenyl (1.1 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Buchwald-Hartwig Amination: A Versatile and Milder Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild reaction conditions and broad substrate scope.[8][9]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. This can be a pre-catalyst like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ that is reduced in situ. The choice of catalyst can influence reaction times and catalyst loading.[10]
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often used to promote the reductive elimination step and prevent beta-hydride elimination.
-
Base: A non-nucleophilic strong base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is used to deprotonate the carbazole. The strength and solubility of the base are key factors.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are commonly employed.
Detailed Experimental Protocol for Buchwald-Hartwig Synthesis of mCBP:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and a suitable phosphine ligand (e.g., XPhos, 0.02 eq) to a dry Schlenk flask.
-
Reagent Addition: Add carbazole (1.0 eq), 3-bromobiphenyl (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, quench the reaction with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography.
The Unseen Enemy: Purity and its Impact on Device Performance
The reproducibility of device performance is inextricably linked to the purity of the mCBP used. Even trace amounts of impurities can act as charge traps or quenching sites, leading to a significant reduction in device efficiency and operational lifetime.[3][4][11]
Purification Protocol: The Importance of Sublimation
While column chromatography is a standard purification technique, for high-performance OLEDs, a final purification step of gradient sublimation is essential.[9][12][13] This technique separates materials based on their different sublimation temperatures under high vacuum, effectively removing residual solvents, starting materials, and byproducts.
Step-by-Step Sublimation Purification of mCBP:
-
Loading: Place the chromatographically purified mCBP into a sublimation tube.
-
Vacuum: Evacuate the sublimation apparatus to a high vacuum (<10⁻⁵ Torr).
-
Heating: Gradually heat the source zone containing the crude mCBP. The temperature will depend on the specific sublimation apparatus but is typically in the range of 200-300 °C for mCBP.
-
Collection: The sublimed mCBP will deposit on a cooler collection zone. Impurities with different volatilities will deposit at different positions along the temperature gradient.
-
Isolation: After the sublimation is complete, carefully collect the purified mCBP from the desired collection zone.
Characterization of Purified mCBP:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the material (typically >99.9%).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and decomposition temperature (Td), which are crucial for assessing the material's thermal stability.[11]
From Molecule to Device: A Standardized Fabrication Protocol
To ensure a fair comparison of device performance, a standardized fabrication protocol is essential. The following protocol describes the fabrication of a typical phosphorescent OLED using mCBP as the host material.
Device Architecture:
A common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Detailed Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
Organic Layer Deposition: Deposit the organic layers by thermal evaporation in a high vacuum chamber (<10⁻⁶ Torr).
-
HIL: Deposit a 10 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
HTL: Deposit a 40 nm layer of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
-
EML: Co-deposit mCBP as the host and a phosphorescent emitter (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]) at a specific doping concentration (e.g., 6 wt%). The typical thickness of the EML is 30 nm.
-
ETL: Deposit a 30 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
-
Cathode Deposition:
-
EIL: Deposit a 1 nm layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of aluminum (Al).
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Performance of mCBP-based OLEDs: A Quantitative Look
The performance of an OLED is characterized by several key metrics. The following table summarizes typical performance data for a green PhOLED using mCBP as the host material.
| Parameter | Value | Reference |
| Emitter | Ir(ppy)₃ | [14][15] |
| Doping Concentration | 6-8 wt% | [14][15] |
| Maximum External Quantum Efficiency (EQE) | ~20% | [16] |
| Maximum Current Efficiency | ~75 cd/A | [15] |
| Maximum Power Efficiency | ~60 lm/W | [15] |
| Turn-on Voltage | ~3.0 V | [1] |
| Color Coordinates (CIE 1931) | (~0.30, ~0.61) | [15] |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | >10,000 hours | [17] |
Benchmarking mCBP: A Comparison with Alternative Host Materials
While mCBP is a widely used host material, several alternatives offer competitive or even superior performance in specific applications. Here, we compare mCBP with three common alternatives: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA), and bis(3,5-di(9H-carbazol-9-yl)phenyl)diphenylsilane (SimCP2).
| Host Material | Key Features | Typical Application | Max. EQE (Green PhOLED) | Operational Lifetime | Reference |
| mCBP | High triplet energy, good thermal stability. The meta-linkage disrupts conjugation, leading to a higher triplet energy compared to CBP.[2] | Green and Blue PhOLEDs | ~20% | >10,000 hours | [16][17] |
| CBP | Good hole transport, widely studied. Lower triplet energy than mCBP.[18][19] | Green and Red PhOLEDs | ~19% | Good | [18][20] |
| TCTA | Excellent hole transport, good film-forming properties. Often used as a hole transport layer as well. | Green and Red PhOLEDs, Hole Transport Layer | ~22% | Very Good | [21] |
| SimCP2 | High triplet energy, good electron and hole mobility. | Blue PhOLEDs | ~6.2% (Blue PhOLED) | Good | [8][22][23] |
Causality Behind the Differences:
-
CBP vs. mCBP: The key difference lies in the linkage of the carbazole units to the biphenyl core. The para-linkage in CBP allows for more extended conjugation, resulting in a lower triplet energy compared to the meta-linked mCBP. This makes mCBP a better choice for higher-energy (blue) emitters.[2]
-
TCTA: The starburst structure of TCTA with a triphenylamine core provides excellent hole transport properties and good morphological stability. Its high highest occupied molecular orbital (HOMO) level facilitates efficient hole injection.
-
SimCP2: The introduction of a silicon atom in the core of SimCP2 helps to raise the triplet energy and improve the ambipolar charge transport characteristics, making it particularly suitable for blue phosphorescent emitters.[8][22]
Visualizing the Workflow and Relationships
To better understand the interconnectedness of the synthesis, purification, and device fabrication processes, the following diagrams are provided.
Caption: Workflow from mCBP synthesis to device testing.
Caption: Key features of mCBP and its alternatives impacting performance.
Conclusion: The Path to Reproducible High-Performance OLEDs
The reproducibility of synthesis and device performance for 9-([1,1'-biphenyl]-3-yl)-9H-carbazole is a multifaceted challenge that requires a holistic approach. From the judicious selection of a synthetic route—be it a modern Ullmann condensation or a robust Buchwald-Hartwig amination—to the meticulous purification of the final product via gradient sublimation, every step plays a critical role. As demonstrated, impurities, even at the parts-per-million level, can have a detrimental impact on device lifetime.[3][11]
Furthermore, the choice of mCBP as a host material must be considered in the context of the specific application and in comparison to available alternatives. While mCBP offers a high triplet energy that is advantageous for blue phosphorescent emitters, materials like TCTA may provide superior hole transport, and specialized hosts like SimCP2 can offer balanced charge transport for specific device architectures.
By understanding the causality behind experimental choices, implementing rigorous purification protocols, and utilizing standardized device fabrication methods, researchers and developers can navigate the complexities of organic electronics and unlock the full potential of mCBP and other advanced materials to create the next generation of high-performance, long-lasting OLEDs.
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The Architect's Blueprint: Correlating Molecular Structure with Device Efficiency in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole Based Emitters
A Senior Application Scientist's Guide to High-Performance OLEDs
In the relentless pursuit of next-generation displays and lighting, the design of efficient and stable organic light-emitting diode (OLED) emitters is paramount. Among the myriad of molecular scaffolds, the 9-([1,1'-biphenyl]-3-yl)-9H-carbazole core has emerged as a promising platform. Its inherent high triplet energy, excellent thermal stability, and versatile functionalization potential make it a compelling building block for high-performance emitters, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) applications.[1]
This guide provides an in-depth analysis of the critical relationship between the molecular structure of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole derivatives and their corresponding OLED device efficiency. We will dissect the causal links between strategic molecular modifications and the resulting photophysical properties, offering a blueprint for the rational design of advanced emitters. This objective comparison is supported by experimental data from seminal studies, detailed experimental protocols, and visual models to elucidate key concepts for researchers, scientists, and professionals in materials and drug development.
The Core Tenet: Why 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole?
The 9-([1,1'-biphenyl]-3-yl)-9H-carbazole moiety offers a unique combination of electronic and structural advantages. The carbazole unit is a well-known hole-transporting entity with a high triplet energy, crucial for hosting high-energy excitons in blue OLEDs.[1] The biphenyl group, attached at the 9-position of the carbazole, serves to extend the conjugation pathway and, importantly, introduces a degree of steric hindrance. This twisted conformation between the carbazole and biphenyl planes is instrumental in disrupting intermolecular stacking, which can lead to aggregation-caused quenching and a decrease in device efficiency.[2] The linkage at the 3-position of the biphenyl ring, as opposed to the 4-position, can further influence the spatial distribution of the frontier molecular orbitals (HOMO and LUMO), offering another handle for tuning the material's properties.
Structure-Efficiency Correlation: A Tale of Substituents
The true power of the 9-([1,1'-biphenyl]-3-yl)-9H-carbazole scaffold lies in its amenability to functionalization. The strategic placement of electron-donating (D) or electron-withdrawing (A) groups on either the carbazole or biphenyl rings can profoundly impact the emitter's performance.
The Influence of Substituents on the Carbazole Moiety
Modifications to the carbazole unit, typically at the 3, 6, or 2, 7 positions, directly influence the HOMO energy level and hole-injection/transport properties.
-
Electron-Donating Groups (e.g., tert-butyl, methoxy): The introduction of bulky electron-donating groups like tert-butyl can enhance the solubility and morphological stability of the material. Electronically, these groups raise the HOMO energy level, which can facilitate hole injection from the adjacent hole-transport layer (HTL). However, a significant elevation of the HOMO can also lead to an undesirably large energy gap. Studies on analogous 9-phenylcarbazole systems have shown that tert-butyl groups can effectively prevent intramolecular charge transfer (ICT), leading to higher photoluminescence quantum yields (PLQY).
-
Electron-Withdrawing Groups (e.g., cyano, sulfone): Incorporating electron-withdrawing groups like the cyano (-CN) group can lower both the HOMO and LUMO energy levels, which can be beneficial for achieving balanced charge injection and transport. For instance, in a study on cyanocarbazole-substituted biphenyl derivatives, the cyano group was shown to impart suitable bipolar characteristics, leading to improved electroluminescence efficiencies.[3]
The Role of Substituents on the Biphenyl Moiety
Functionalization of the biphenyl ring offers a more nuanced approach to tuning the electronic properties without drastically altering the fundamental characteristics of the carbazole core.
-
Extending Conjugation and Introducing Functional Groups: The biphenyl unit can be further functionalized to introduce additional charge-transporting moieties or to fine-tune the overall electronic structure. For example, attaching spirobifluorene units can enhance thermal stability and maintain a high glass transition temperature (Tg), which is crucial for device longevity.[4]
The following table summarizes the expected effects of different substituents on the properties of 9-([1,1'-biphenyl]-3-yl)-9H-carbazole based emitters, drawing parallels from closely related systems.
| Substituent Type | Position | Expected Effect on HOMO/LUMO | Impact on Device Performance | Reference Example (Analogue) |
| Electron-Donating (e.g., -C(CH₃)₃) | Carbazole (3,6-) | Increased HOMO | Improved hole injection, potentially higher PLQY | BCzB-PPI |
| Electron-Withdrawing (e.g., -CN) | Carbazole (3-) | Decreased HOMO & LUMO | Enhanced electron injection, balanced charge transport | Cyanocarbazole-biphenyl[3] |
| Bulky/Sterically Hindering (e.g., Spirobifluorene) | Biphenyl | Minimal electronic effect, increased Tg | Improved thermal and morphological stability | 9-([1,1'-Biphenyl]-3-yl)-3-(9,9'-spirobi[9H-fluoren]-3-yl)-9H-carbazole[4] |
Visualizing the Molecular Design Strategy
The relationship between molecular structure and electronic properties can be visualized using diagrams. Below is a conceptual representation of how substituents influence the frontier molecular orbitals.
Caption: Synthetic pathway for a spirobifluorene derivative.
Step-by-Step Protocol:
-
Ullmann Coupling: React carbazole with 3-bromo-1,1'-biphenyl in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent like 1,2-dichlorobenzene.
-
Bromination: Brominate the resulting 9-([1,1'-biphenyl]-3-yl)-9H-carbazole at the 3-position of the carbazole ring using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.
-
Miyaura Borylation: Convert the 3-bromo derivative to its corresponding boronic ester using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
-
Suzuki Coupling: Couple the boronic ester with 3-iodo-9,9'-spirobifluorene using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as toluene/ethanol/water to yield the final product.
Note: Each step requires purification, typically by column chromatography, to ensure high purity of the intermediates and the final product.
OLED Device Fabrication (Vapor Deposition)
A typical multi-layer OLED structure is fabricated using thermal evaporation in a high-vacuum chamber.
Caption: Typical OLED device architecture.
Step-by-Step Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB.
-
Emissive Layer (EML): The 9-([1,1'-biphenyl]-3-yl)-9H-carbazole derivative (emitter) is co-evaporated with a suitable host material (e.g., CBP) at a specific doping concentration (e.g., 6 wt%). The thickness is typically 20-30 nm.
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi.
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Conclusion and Future Outlook
The 9-([1,1'-biphenyl]-3-yl)-9H-carbazole scaffold represents a highly versatile and promising platform for the development of next-generation OLED emitters. The strong correlation between molecular structure and device efficiency, primarily governed by the nature and position of substituents, provides a clear roadmap for the rational design of materials with tailored properties. By carefully tuning the electronic and steric characteristics of the molecule, it is possible to optimize charge injection and transport, enhance photoluminescence quantum yield, and improve device stability.
Future research will likely focus on the development of novel derivatives with even more sophisticated architectures, such as those incorporating thermally activated delayed fluorescence (TADF) properties to achieve 100% internal quantum efficiency in purely organic emitters. The continued exploration of new synthetic methodologies and a deeper understanding of the complex interplay between molecular structure, solid-state packing, and device physics will undoubtedly unlock the full potential of this remarkable class of materials.
References
- Jiang, Y. et al. Cyanocarbazole-substituted di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives for efficient blue phosphorescent host materials for organic light emitting diodes. Dyes and Pigments134, 453-459 (2016). [URL not available]
-
Li, J. et al. Synthesis and Properties of 9-[1,1'-Biphenyl]-3-yl-3-(9,9'-Spirobi[9H-Fluoren]-3-yl)-9H-Carbazole. Chinese Journal of Organic Chemistry42 , 10 (2022). [Link]
- [Reference not cited in text]
- [Reference not cited in text]
- [Reference not cited in text]
- [Reference not cited in text]
-
Gong, S. et al. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C11 , 9369-9401 (2023). [Link]
-
Liu, S.-W. et al. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C8 , 12856-12865 (2020). [Link]
-
Zhang, D. et al. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules22 , 1937 (2017). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern OLED Technology. [Link]
Sources
- 1. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]
- 2. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
This guide provides a detailed protocol for the proper and safe disposal of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole (CAS No. 1246949-11-0), a compound utilized in advanced materials research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety data and best practices in chemical waste management to provide a self-validating system for handling this specific chemical waste.
Hazard Profile and Waste Classification
Therefore, all waste materials containing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole must be designated and handled as hazardous chemical waste .[2] This includes:
-
Pure, unused solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, weighing paper).
-
Spill cleanup materials.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling of the solid material should be conducted in a chemical fume hood to prevent inhalation of any airborne particulates.[5]
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous reactions between incompatible chemicals.[6][7]
Solid Waste
-
Container: Collect solid waste, including contaminated labware, in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]
-
Procedure:
Liquid Waste
-
Container: Use a separate, sealed, and clearly labeled container for liquid waste containing 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole. The container material must be compatible with the solvent used.
-
Procedure:
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[10]
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "9-([1,1'-Biphenyl]-3-yl)-9H-carbazole".
-
An accurate list of all components in the container, including solvents, with their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant).
-
The date when waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][10]
-
The SAA should be a secondary containment system (e.g., a tray or cabinet) to contain any potential leaks.
-
Store away from incompatible materials, heat sources, and direct sunlight.[5][11]
-
Disposal Workflow
The following flowchart illustrates the decision-making process for the disposal of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Caption: Disposal workflow for 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Alert Personnel: Notify others in the immediate vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
PPE: Don appropriate PPE before attempting cleanup.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then place the absorbent material into the solid hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
Final Disposal
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[9] Evaporation in a fume hood is not a permissible disposal method.[9]
The ultimate disposal of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole must be conducted by a licensed hazardous waste disposal company.[1] Your institution's EHS department is responsible for coordinating the pickup and final disposal of the properly containerized and labeled waste.[2][10]
Waste Minimization
In line with good laboratory practice, always strive to minimize waste generation.[10]
-
Order only the quantity of the chemical needed for your experiments.
-
Design experiments to use the smallest scale feasible.
-
Do not contaminate the entire stock container; weigh out only what is necessary for the immediate procedure.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Safety Data Sheet: 9H-Carbazole, 9-[1,1'-biphenyl]-3-yl-. Acros PharmaTech Limited. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazard Summary: 7H-DIBENZO (c,g) CARBAZOLE. New Jersey Department of Health. [Link]
-
Safety Data Sheet: CARBAZOLE FOR SYNTHESIS. Loba Chemie. [Link]
-
Material Safety Data Sheet - Carbazole, 96%. Cole-Parmer. [Link]
-
Safety Data Sheet: Carbazole. Fisher Scientific. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.de [fishersci.de]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
